4,7-Dichloro-8-fluoroquinoline
Description
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Structure
3D Structure
Properties
IUPAC Name |
4,7-dichloro-8-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2FN/c10-6-3-4-13-9-5(6)1-2-7(11)8(9)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJODNMPMHKCLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=NC=CC(=C21)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4,7-Dichloro-8-fluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel halogenated quinoline derivative, 4,7-Dichloro-8-fluoroquinoline. Quinoline scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The introduction of fluorine at the C-8 position, in conjunction with chlorine atoms at C-4 and C-7, is anticipated to significantly modulate the physicochemical and pharmacological properties of the quinoline ring, offering new avenues for drug discovery and development. This document outlines a proposed synthetic pathway based on the well-established Gould-Jacobs reaction, detailing the rationale behind the strategic choice of precursors and reaction conditions. Furthermore, a thorough characterization of the target molecule is presented, including predicted spectroscopic data (¹H NMR, ¹³C NMR) and mass spectrometry fragmentation patterns, providing a foundational reference for researchers venturing into the synthesis and application of this and structurally related compounds.
Introduction: The Significance of Fluorinated Quinolines in Medicinal Chemistry
The quinoline framework is a privileged scaffold in drug discovery, present in a wide array of pharmaceuticals with diverse therapeutic applications, including antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[1][2][4] The strategic incorporation of halogen atoms, particularly fluorine, into organic molecules can profoundly influence their biological activity. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and bioavailability.
The target molecule, this compound, combines the established pharmacological relevance of the 4,7-dichloroquinoline core, a key intermediate in the synthesis of antimalarial drugs like chloroquine and hydroxychloroquine, with the potential benefits of an 8-fluoro substitution.[5] This structural modification is hypothesized to engender novel biological activities and potentially overcome resistance mechanisms associated with existing quinoline-based drugs. This guide serves as a technical resource for the chemical community, providing a robust starting point for the synthesis and exploration of this promising new chemical entity.
Proposed Synthesis of this compound
While a specific literature procedure for the synthesis of this compound is not yet established, a highly plausible and efficient route can be designed based on the venerable Gould-Jacobs reaction .[6] This reaction is a powerful method for the construction of the quinoline ring system from an aniline derivative and a malonic ester derivative.[6]
Retrosynthetic Analysis
A logical retrosynthetic disconnection of this compound points to 7-chloro-8-fluoro-4-hydroxyquinoline as a key intermediate. This intermediate can be accessed via the Gould-Jacobs cyclization of a suitably substituted aniline, namely 2-fluoro-5-chloroaniline , with diethyl ethoxymethylenemalonate (DEEM). Subsequent chlorination of the 4-hydroxy group would then yield the target molecule.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Pathway
The proposed synthetic route is a multi-step process commencing with the reaction of 2-fluoro-5-chloroaniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization, saponification, decarboxylation, and a final chlorination step.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of Diethyl 2-((2-fluoro-5-chlorophenyl)amino)methylenemalonate
-
In a round-bottom flask, combine 2-fluoro-5-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture at 100-110 °C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The resulting anilinoacrylate intermediate is often used in the next step without further purification.
Rationale: This condensation reaction forms the key acyclic precursor for the subsequent cyclization. The reaction is typically driven by the removal of ethanol.
Step 2: Synthesis of 7-Chloro-8-fluoro-4-hydroxyquinoline
-
Add the crude anilinoacrylate intermediate from Step 1 to a high-boiling point solvent such as Dowtherm A or diphenyl ether.
-
Heat the mixture to approximately 250 °C for 30-60 minutes to effect thermal cyclization.
-
Cool the reaction mixture and add a solution of sodium hydroxide (e.g., 10% aqueous solution) to saponify the ester.
-
Reflux the mixture for 1-2 hours until the saponification is complete.
-
Cool the mixture and acidify with a suitable acid (e.g., HCl) to precipitate the carboxylic acid intermediate.
-
Filter the precipitate and resuspend it in a high-boiling point solvent.
-
Heat the suspension to effect decarboxylation, which typically occurs at temperatures above 230 °C.
-
Cool the reaction mixture and isolate the precipitated 7-chloro-8-fluoro-4-hydroxyquinoline by filtration.
Rationale: The high temperature facilitates the intramolecular cyclization to form the quinoline ring. Subsequent saponification and decarboxylation are standard procedures to remove the ester group at the 3-position.
Step 3: Synthesis of this compound
-
In a flask equipped with a reflux condenser, suspend 7-chloro-8-fluoro-4-hydroxyquinoline (1.0 eq) in phosphorus oxychloride (POCl₃, excess).
-
Heat the mixture to reflux (approximately 110 °C) for 2-4 hours.
-
Carefully pour the cooled reaction mixture onto crushed ice to quench the excess POCl₃.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the crude product.
-
Filter the precipitate, wash with water, and dry.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or hexane).
Rationale: Phosphorus oxychloride is a standard and effective reagent for the conversion of 4-hydroxyquinolines to their 4-chloro counterparts.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended, with predicted data based on the analysis of structurally similar compounds.
Spectroscopic Analysis
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Proton | δ (ppm) |
| H-2 | 8.8 - 9.0 |
| H-3 | 7.4 - 7.6 |
| H-5 | 8.0 - 8.2 |
| H-6 | 7.6 - 7.8 |
Rationale for Predictions: The predicted chemical shifts are extrapolated from known data for 4,7-dichloroquinoline, 8-chloroquinoline, and 4-chloroquinoline. The electron-withdrawing nature of the chlorine and fluorine atoms will generally lead to downfield shifts for adjacent protons and carbons. The C-8 carbon is expected to show a large one-bond coupling constant (¹JCF) with the fluorine atom, which is a characteristic feature in ¹³C NMR spectra of fluorinated aromatic compounds.
3.1.2. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern of the molecule.
-
Expected Molecular Ion: The molecular ion peak [M]⁺ should be observed at m/z = 215 for the most abundant isotopes (¹²C₉¹H₄³⁵Cl₂¹⁹F¹⁴N).
-
Isotopic Pattern: Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion will be observed with peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1.
-
Key Fragmentation Pathways:
-
Loss of a chlorine atom (-Cl) to give a fragment at m/z = 180.
-
Loss of HCN to give a fragment at m/z = 188.
-
Further fragmentation of these primary fragments.
-
Caption: Predicted major fragmentation pathways for this compound.
Other Analytical Techniques
-
Infrared (IR) Spectroscopy: Expected to show characteristic peaks for C=C and C=N stretching in the aromatic region (1500-1600 cm⁻¹) and a strong C-F stretching band (1000-1300 cm⁻¹).
-
Elemental Analysis: Will provide the percentage composition of C, H, N, Cl, and F, which should correspond to the molecular formula C₉H₄Cl₂FN.
-
Melting Point: A sharp melting point will be indicative of a pure compound.
Safety Considerations
The synthesis of this compound should be carried out by trained personnel in a well-ventilated fume hood. The reagents used, particularly phosphorus oxychloride, are corrosive and toxic. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Care should be taken during the quenching of phosphorus oxychloride as the reaction is exothermic.
Conclusion
This technical guide has detailed a plausible and robust synthetic route to the novel compound this compound, leveraging the well-established Gould-Jacobs reaction. The proposed multi-step synthesis, starting from commercially available precursors, offers a clear pathway for the production of this promising molecule. The comprehensive characterization section, including predicted spectroscopic and spectrometric data, provides a valuable reference for the identification and quality control of the final product. The strategic incorporation of an 8-fluoro substituent onto the 4,7-dichloroquinoline scaffold opens up new possibilities for the development of next-generation therapeutic agents. This guide is intended to empower researchers in the fields of medicinal chemistry and drug development to explore the potential of this and other novel fluorinated quinoline derivatives.
References
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PubMed Central. [Link]
-
Gould–Jacobs reaction. Wikipedia. [Link]
-
Application of Quinoline Ring in Structural Modification of Natural Products. PMC - NIH. [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
-
4,7-dichloroquinoline. Organic Syntheses Procedure. [Link]
-
4,7-Dichloroquinoline. Wikipedia. [Link]
Sources
Foreword: Navigating the Known and the Novel in Quinoline Chemistry
An In-depth Technical Guide to the Physicochemical Properties of 4,7-Dichloro-8-fluoroquinoline
In the landscape of medicinal chemistry, the quinoline scaffold stands as a cornerstone, particularly in the development of antimalarial agents. The compound 4,7-dichloroquinoline is a celebrated intermediate, forming the backbone of crucial drugs like chloroquine and hydroxychloroquine.[1][2] This guide delves into a more nuanced derivative: This compound . While direct, comprehensive experimental data for this specific molecule is not abundant in public literature, its physicochemical profile can be expertly extrapolated from its well-characterized analogue, 4,7-dichloroquinoline, and an understanding of fluorine's role in medicinal chemistry.
This document is structured not as a rigid data sheet, but as a technical narrative. It is designed for the research scientist and drug development professional, providing not just the "what" but the "why" behind the properties and the experimental methodologies used to uncover them. We will proceed by examining the foundational structure of 4,7-dichloroquinoline and then logically deduce the impact of introducing an 8-fluoro group—a common strategy in modern drug design to modulate metabolic stability, binding affinity, and membrane permeability.
Part 1: Molecular and Structural Characterization
The introduction of a fluorine atom to the quinoline core is a deliberate and strategic choice in medicinal chemistry. Fluorine's high electronegativity and small van der Waals radius can profoundly influence a molecule's electronic distribution, pKa, and conformational preferences without adding significant steric bulk.
Core Molecular Attributes
The fundamental properties of this compound are derived from its elemental composition. Below is a comparison with its non-fluorinated parent compound.
| Property | This compound (Predicted/Calculated) | 4,7-Dichloroquinoline (Reference) | Justification for Fluorine's Impact |
| Molecular Formula | C₉H₄Cl₂FN | C₉H₅Cl₂N | Substitution of one hydrogen atom with a fluorine atom. |
| Molecular Weight | 216.04 g/mol | 198.05 g/mol [3] | Addition of a fluorine atom (atomic weight ~19) and removal of a hydrogen atom (atomic weight ~1). |
| IUPAC Name | This compound | 4,7-dichloroquinoline[3] | Standard nomenclature rules. |
| Canonical SMILES | C1=C(C=C2C(=C1Cl)N=CC(=C2F)Cl) | C1=CC2=C(C=CN=C2C=C1Cl)Cl[3] | Structural representation. |
| InChIKey | Not available | HXEWMTXDBOQQKO-UHFFFAOYSA-N[3] | Unique molecular identifier. |
The Electronic and Conformational Influence of the 8-Fluoro Group
The placement of a fluorine atom at the C-8 position is electronically significant. Its strong electron-withdrawing nature will decrease the electron density of the aromatic system, particularly the adjacent benzene ring. This has two critical consequences:
-
Modulation of Basicity (pKa) : The quinoline nitrogen's basicity is expected to be lower than that of 4,7-dichloroquinoline due to the inductive effect of the nearby fluorine atom pulling electron density away. This can have profound effects on the molecule's ionization state at physiological pH, impacting solubility, cell permeability, and receptor binding.
-
Dipole Moment Alteration : The C-F bond introduces a strong dipole, altering the molecule's overall polarity. This can influence crystal packing, solubility in polar versus non-polar solvents, and interactions with biological targets.
Part 2: Physical and Chemical Properties
Physical State and Solubility
| Property | Reference Data (4,7-Dichloroquinoline) | Predicted Profile (this compound) |
| Appearance | White to pale brown crystalline powder.[4][5] | Expected to be a similar crystalline solid. |
| Melting Point | 81-86 °C.[5][6][7] | Likely higher due to increased molecular weight and potentially stronger intermolecular forces (dipole-dipole interactions) from the C-F bond. |
| Boiling Point | ~317 °C (extrapolated).[1] | Expected to be higher than the reference compound due to increased molecular weight. |
| Solubility | Insoluble in water[4][5][6]; Soluble in chloroform (50 mg/mL).[5][8][9] | Expected to remain poorly soluble in water. Solubility in organic solvents like chloroform should be comparable or slightly altered based on polarity changes. |
Chemical Stability and Reactivity
Based on its analogue, this compound is expected to be stable under normal storage conditions at room temperature in a closed container.[6] The primary site of reactivity is the chlorine atom at the C-4 position, which is highly susceptible to nucleophilic substitution. This is the key reaction used to synthesize chloroquine and other 4-aminoquinoline derivatives.[1][2] The C-7 chlorine is significantly less reactive. The 8-fluoro substituent is generally stable and not easily displaced.
Hazardous Decomposition: Under fire conditions, decomposition can produce toxic fumes including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[10] The presence of fluorine would also lead to the formation of hydrogen fluoride (HF).
Part 3: Analytical and Spectroscopic Characterization
Characterizing a novel compound like this compound requires a suite of analytical techniques. The data below is predictive, based on the known spectra of quinolines and the established effects of halogen substituents.
Expected Spectroscopic Data
-
¹H NMR : The proton NMR spectrum is expected to be complex due to the limited number of protons on the aromatic system. The proton on C-2 would likely appear as a doublet coupled to the proton on C-3. The remaining aromatic protons would show characteristic splitting patterns influenced by both chloro and fluoro substituents.
-
¹³C NMR : The spectrum will show 9 distinct carbon signals. The carbons attached to the halogens (C-4, C-7, C-8) will be significantly influenced. The C-8 signal will show a large one-bond coupling to the ¹⁹F nucleus, and adjacent carbons will show smaller two- and three-bond couplings.
-
¹⁹F NMR : This is a critical technique for fluorinated compounds. A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.
-
Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak (M+) corresponding to the exact mass of the molecule. The isotopic pattern of this peak will be characteristic of a molecule containing two chlorine atoms (a distinctive M, M+2, M+4 pattern).
-
Infrared (IR) Spectroscopy : Key vibrational bands would include C=C and C=N stretching frequencies for the quinoline ring, C-H aromatic stretching, and strong C-Cl and C-F stretching bands in the fingerprint region.
Standard Analytical Workflow
The purity and identity of a synthesized batch of this compound would be confirmed using a combination of chromatographic and spectroscopic methods.
Caption: Analytical workflow for the characterization of this compound.
Part 4: Key Experimental Protocols
The following protocols are standardized methods that a researcher would employ to determine the critical physicochemical properties of this compound.
Protocol: Melting Point Determination
Causality: The melting point is a fundamental indicator of a crystalline solid's purity. Impurities disrupt the crystal lattice, typically resulting in a lower and broader melting range. This protocol uses the capillary method, a standard pharmacopoeial technique.
Methodology:
-
Sample Preparation : Ensure the sample is thoroughly dried to remove any residual solvent. Finely grind the crystalline solid into a powder.
-
Capillary Loading : Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation : Place the capillary tube into a calibrated digital melting point apparatus.
-
Measurement :
-
Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (onset of melting).
-
Record the temperature at which the entire sample becomes a clear liquid (completion of melting).
-
-
Reporting : Report the result as a melting range (e.g., 88.5 - 89.5 °C). For a pure compound, this range should be narrow (< 2 °C).
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Causality: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a lipophilic molecule like this compound, a reversed-phase method is most appropriate. This protocol establishes the purity of the compound by quantifying the area of the main peak relative to any impurity peaks.
Methodology:
-
System Preparation :
-
Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A : Water with 0.1% Formic Acid.
-
Mobile Phase B : Acetonitrile with 0.1% Formic Acid.
-
Detector : UV or Diode Array Detector (DAD) set to monitor at a wavelength of maximum absorbance (determined by a preliminary UV scan).
-
-
Sample Preparation : Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile) at approximately 1 mg/mL. Dilute to a working concentration of ~50 µg/mL.
-
Chromatographic Conditions :
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 10 µL.
-
Gradient Elution :
-
0-2 min: 30% B
-
2-15 min: Ramp from 30% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 30% B and equilibrate.
-
-
-
Data Analysis : Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak to determine the purity.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
Caption: Workflow for determining compound purity using reversed-phase HPLC.
Part 5: Relevance in Drug Discovery and Development
The true value of understanding the physicochemical properties of this compound lies in its potential as a building block for novel therapeutics. As a derivative of a key antimalarial intermediate, its primary application is in the synthesis of new drug candidates.[2][11]
-
Antimalarial Agents : By reacting the C-4 chlorine with various amines, researchers can create a library of new chloroquine analogues. The 8-fluoro group could potentially enhance efficacy against resistant strains of Plasmodium falciparum or improve the drug's metabolic profile.[11]
-
Antimicrobial and Anticancer Research : The quinoline core is a "privileged scaffold" found in numerous compounds with broad biological activity. This intermediate could be used to develop novel antibacterial agents, leveraging the knowledge gained from the fluoroquinolone class of antibiotics, or explored for applications in oncology.[2][12]
Conclusion
This compound represents a logical next step in the evolution of quinoline-based medicinal chemistry. While it remains a specialized research compound, its physicochemical properties can be confidently predicted through a combination of empirical data from close analogues and a fundamental understanding of physical organic chemistry. This guide provides the foundational knowledge and practical methodologies required for its synthesis, characterization, and strategic deployment in drug discovery programs. Its true potential will be unlocked by the researchers who use it to build the next generation of therapeutic agents.
References
-
PubChem. (n.d.). 4,7-Dichloro-6-fluoroquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023, December 2). 4,7-Dichloroquinoline. Retrieved from [Link]
- Overman, L. E., et al. (2016). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information.
-
Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]
-
ResearchGate. (2022). 4,7-Dichloroquinoline design inspired by the natural molecule, chloroquine. Retrieved from [Link]
-
Sci-Hub. (n.d.). Development of an analytical method for eight fluoroquinolones using solid-phase extraction and liquid chromatography with fluorescence detection. Retrieved from [Link]
-
PubMed. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Retrieved from [Link]
-
National Institutes of Health. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. Retrieved from [Link]
-
ResearchGate. (n.d.). Physicochemical properties of the fluoroquinolones studied in this manuscript. Retrieved from [Link]
-
PubMed Central. (2013). Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. Retrieved from [Link]
-
Home Sunshine Pharma. (n.d.). 4,7-Dichloroquinoline CAS 86-98-6. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis of 4,7-Dichloroquinoline. Retrieved from [Link]
-
National Institutes of Health. (2012). 4,7-Dichloroquinoline. Retrieved from [Link]
-
PubChem. (n.d.). 4,7-Dichloroquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2012). 4,7-Dichloroquinoline. Retrieved from [Link]
-
OUCI. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Retrieved from [Link]
-
ResearchGate. (2004). Melting Point Determination for the Analysis of Drugs of the Fluoroquinolone Group. Retrieved from [Link]
-
Semantic Scholar. (2020). Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Retrieved from [Link]
-
MDPI. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Retrieved from [Link]
-
SpectraBase. (n.d.). 8-Fluoro-quinoline. Retrieved from [Link]
- Google Patents. (2014). CN103626699A - Industrial preparation method of 4,7-dichloroquinoline.
-
Drugbank. (n.d.). 4,7-Dichloroquinoline. Retrieved from [Link]
Sources
- 1. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. 4,7-Dichloroquinoline | C9H5Cl2N | CID 6866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4,7-Dichloroquinoline CAS#: 86-98-6 [m.chemicalbook.com]
- 5. 86-98-6 CAS MSDS (4,7-Dichloroquinoline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 4,7-Dichloroquinoline CAS 86-98-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]
- 8. 4,7-Dichloroquinoline = 99 86-98-6 [sigmaaldrich.com]
- 9. 4,7-二氯喹啉 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Section 1: Chemical Identity and Physicochemical Properties
Abstract: This technical guide provides a comprehensive overview of 4,7-Dichloro-8-fluoroquinoline, a halogenated quinoline derivative of significant interest to researchers in medicinal chemistry and drug development. While not as extensively documented as its non-fluorinated analog, 4,7-dichloroquinoline, this compound serves as a critical building block for novel therapeutic agents. This document details its chemical identity, physicochemical properties, logical synthetic pathways, reactivity, and potential applications, with a focus on its role as a scaffold for advanced pharmaceutical intermediates. Safety protocols and a representative experimental workflow are also provided to equip researchers with field-proven insights for its effective use.
This compound is a polysubstituted heterocyclic aromatic compound. The strategic placement of its substituents—two chlorine atoms and one fluorine atom—on the quinoline core imparts unique electronic properties and reactivity, making it a valuable synthon in organic chemistry.
While a specific CAS Number for this compound is not widely cataloged, its molecular identity is well-defined. For reference, the closely related compound 4-Chloro-8-fluoroquinoline is assigned CAS Number 63010-72-0 [1]. The parent compound, 4,7-Dichloroquinoline , has the CAS Number 86-98-6 [2][3][4]. The introduction of the 8-fluoro group is a key modification aimed at modulating the scaffold's biological and physical properties.
Table 1: Core Identifiers and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₉H₄Cl₂FN | [5][6] |
| Molecular Weight | 216.04 g/mol | [6] |
| Appearance | Expected to be a white to light yellow solid/crystalline powder | |
| Solubility | Expected to have limited solubility in water, but be soluble in common organic solvents like ethanol, acetone, and DMF | [7] |
The structure of this compound is depicted below. The fluorine atom at the C-8 position, adjacent to the heterocyclic nitrogen, exerts a strong inductive electron-withdrawing effect, which can significantly influence the reactivity of the entire ring system, particularly the lability of the chlorine atom at the C-4 position.
Caption: Chemical structure of this compound.
Section 2: Synthesis and Manufacturing Insights
The synthesis of this compound is not explicitly detailed in readily available literature. However, a logical and robust synthetic strategy can be extrapolated from well-established methods for analogous compounds, such as the Gould-Jacobs reaction or the Conrad-Limpach synthesis, followed by chlorination.[2]
A plausible synthetic route would begin with a suitably substituted aniline, in this case, 2-fluoro-5-chloroaniline . The choice of this starting material is critical as it correctly positions the future chloro and fluoro substituents of the final quinoline ring.
Conceptual Synthetic Workflow:
-
Condensation: The substituted aniline is reacted with an appropriate three-carbon building block, such as diethyl ethoxymethylenemalonate (EMME). This condensation reaction forms an enamine intermediate.
-
Thermal Cyclization: The enamine intermediate is heated in a high-boiling point solvent (e.g., Dowtherm A). This induces an intramolecular cyclization to form the quinoline ring system, yielding a 4-hydroxyquinoline derivative.
-
Chlorination: The final and most critical step is the conversion of the 4-hydroxy group to a chloro group. This is typically achieved by treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or sulfuryl chloride.[7] This step is crucial as it installs the highly reactive C-4 chloro group, which is the primary site for further functionalization.
Caption: Plausible synthetic workflow for this compound.
Expertise-Driven Rationale: This synthetic approach is favored in industrial settings because it utilizes readily available starting materials and proceeds through generally high-yielding steps. The thermal cyclization is a robust and scalable reaction. The final chlorination with POCl₃ is a standard and effective method for producing 4-chloroquinolines, which are pivotal intermediates for drug synthesis.[2][8]
Section 3: Reactivity and Application in Drug Discovery
The true value of this compound for a medicinal chemist lies in its predictable and exploitable reactivity. The quinoline core is an established "privileged scaffold" in drug discovery, and its reactivity is well-understood.
Key Reactive Site: The C-4 Position
The chlorine atom at the C-4 position is highly susceptible to nucleophilic aromatic substitution (SₙAr) .[9] This is the cornerstone of its utility. The electron-withdrawing nature of the ring nitrogen activates the C-4 position towards attack by nucleophiles. This allows for the straightforward introduction of various side chains, which is a common strategy in the synthesis of many active pharmaceutical ingredients (APIs).[10]
-
Causality: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate. The stability of this intermediate is enhanced by the electron-withdrawing quinoline nitrogen, making the reaction kinetically favorable. The presence of the 8-fluoro substituent further enhances the electrophilicity of the quinoline ring through its inductive effect, potentially increasing the rate of SₙAr at the C-4 position compared to the non-fluorinated analog.
The Role of the C-7 Chloro and C-8 Fluoro Substituents
While the C-4 chloro is the primary reactive handle, the other substituents are not mere spectators. They play a crucial role in modulating the final properties of the derivative molecules:
-
C-7 Chloro Group: This group is significantly less reactive to SₙAr than the C-4 chloro. Its primary role is to modify the lipophilicity and electronic properties of the scaffold. In many antimalarial drugs like chloroquine and amodiaquine, the 7-chloro group is essential for activity.[8][11]
-
C-8 Fluoro Group: The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity (through potential hydrogen bonding or dipole interactions), and alter pKa.[12] Its placement at C-8 can influence the basicity of the quinoline nitrogen, which is critical for the mechanism of action of many quinoline-based drugs that accumulate in acidic cellular compartments.[9]
Sources
- 1. 4-Chloro-8-fluoroquinoline | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. chemwhat.com [chemwhat.com]
- 5. 4,7-Dichloro-2-(difluoromethyl)-8-fluoroquinoline | C10H4Cl2F3N | CID 62891777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4,7-Dichloro-6-fluoroquinoline | C9H4Cl2FN | CID 21101953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. guidechem.com [guidechem.com]
- 8. Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 4,7-Dichloro-8-fluoroquinoline: A Technical Guide for Researchers
Introduction
4,7-Dichloro-8-fluoroquinoline is a halogenated quinoline derivative of significant interest in medicinal chemistry and drug development. As a structural analog of widely used antimalarial compounds, its unique substitution pattern offers a scaffold for the design of novel therapeutic agents.[1] A thorough understanding of its molecular structure and physicochemical properties is paramount for its application in synthesis and biological screening. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural elucidation and purity assessment of such molecules.
This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound. Due to the limited availability of published experimental spectra for this specific compound, this guide will leverage the comprehensive data available for the closely related precursor, 4,7-dichloroquinoline, as a foundational reference. By applying established principles of spectroscopic interpretation and considering the predictable electronic effects of fluorine substitution, we will construct a detailed and scientifically grounded prediction of the NMR, IR, and MS spectra of this compound. This approach is designed to empower researchers, scientists, and drug development professionals with the critical knowledge needed to identify, characterize, and utilize this important chemical entity.
Molecular Structure and Numbering
A clear understanding of the molecular framework is essential for interpreting spectroscopic data. The quinoline ring system is numbered systematically, and this convention will be used throughout this guide for the assignment of spectral signals.
Diagram 1: Molecular Structure and Numbering of this compound
Caption: Through-bond coupling pathway between H-6 and F-8.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides valuable information about the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.
Table 2: Comparison of Experimental ¹³C NMR Data for 4,7-Dichloroquinoline and Predicted Data for this compound (in CDCl₃)
| Carbon | 4,7-Dichloroquinoline (δ, ppm) | Predicted this compound (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |
| C-2 | ~152 | ~152 | s | - |
| C-3 | ~123 | ~123 | s | - |
| C-4 | ~142 | ~142 | s | - |
| C-4a | ~149 | ~149 | d | J(C4a-F8) ≈ 2-4 |
| C-5 | ~128 | ~128 | d | J(C5-F8) ≈ 3-5 |
| C-6 | ~127 | ~127 | d | J(C6-F8) ≈ 1-3 |
| C-7 | ~135 | ~135 | d | J(C7-F8) ≈ 15-20 |
| C-8 | ~127 | ~155-160 | d | J(C8-F8) ≈ 240-260 |
| C-8a | ~148 | ~148 | d | J(C8a-F8) ≈ 10-15 |
Expertise & Experience: Rationale for Predicted ¹³C NMR Shifts and Couplings
-
Directly Bonded Carbon (C-8): The most significant effect will be observed for C-8, which is directly attached to the fluorine atom. A large downfield shift is expected due to the high electronegativity of fluorine, and a large one-bond coupling constant (¹JCF) of approximately 240-260 Hz will be observed, resulting in a doublet. [2]* Ortho and Meta Carbons (C-7, C-8a, C-5): The carbons ortho and meta to the C-F bond will also exhibit coupling to the fluorine nucleus. The two-bond coupling (²JCF) to C-7 and C-8a will be in the range of 10-20 Hz, while the three-bond coupling (³JCF) to C-5 will be smaller, around 3-5 Hz. [2]These carbons will appear as doublets in the ¹³C NMR spectrum.
-
Other Carbons: The carbons further away from the C-F bond (C-2, C-3, C-4, C-4a, C-6) will experience minimal changes in their chemical shifts and may show very small or unresolved long-range couplings to fluorine.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. The chemical shift of the fluorine nucleus is highly dependent on its electronic environment.
Predicted ¹⁹F NMR Data for this compound
-
Chemical Shift (δ, ppm): For an aromatic fluorine, the chemical shift is expected to be in the range of -110 to -140 ppm relative to CFCl₃. The precise value will be influenced by the presence of the two chlorine atoms and the nitrogen in the quinoline ring system.
-
Multiplicity: The ¹⁹F signal will be split by the neighboring protons. The primary coupling will be with H-6, resulting in a doublet of doublets due to the additional smaller coupling with H-5.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment | Rationale |
| ~3100-3000 | C-H stretching (aromatic) | Characteristic for C-H bonds on an aromatic ring. |
| ~1600-1450 | C=C and C=N stretching (aromatic ring) | Multiple bands are expected in this region due to the vibrations of the quinoline ring system. |
| ~1250-1000 | C-F stretching | The strong C-F bond will give rise to a characteristic absorption in this region. |
| ~850-750 | C-Cl stretching | The C-Cl stretching vibrations are typically found in this region. |
| ~900-650 | C-H out-of-plane bending | The pattern of these bands can sometimes provide information about the substitution pattern of the aromatic ring. |
Expertise & Experience: Rationale for Predicted IR Absorptions
The IR spectrum of this compound is expected to be similar to that of 4,7-dichloroquinoline, with the addition of a strong absorption band corresponding to the C-F stretching vibration. The exact positions of the C=C and C=N stretching frequencies may be slightly shifted due to the electronic influence of the fluorine atom.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural information based on fragmentation patterns.
Predicted Mass Spectrometry Data for this compound
-
Molecular Ion (M⁺): The molecular formula of this compound is C₉H₄Cl₂FN. The nominal molecular weight is 215 g/mol . Due to the presence of two chlorine atoms, the molecular ion peak will appear as a characteristic cluster of isotopes. The relative abundances of these isotopic peaks will be determined by the natural abundances of ³⁵Cl and ³⁷Cl. The expected pattern will be M⁺ (100%), (M+2)⁺ (~65%), and (M+4)⁺ (~10%).
-
Key Fragmentation Pathways: The fragmentation of halogenated aromatic compounds in the mass spectrometer is often initiated by the loss of a halogen atom or a small neutral molecule.
Diagram 3: Predicted Key Fragmentation Pathways for this compound
Caption: Predicted major fragmentation pathways for this compound.
Expertise & Experience: Rationale for Predicted Fragmentation
-
Loss of a Chlorine Radical: A common fragmentation pathway for chlorinated aromatic compounds is the loss of a chlorine radical (•Cl) to form a more stable cation. This would result in a fragment ion at m/z 180.
-
Loss of a Fluorine Radical: The C-F bond is stronger than the C-Cl bond, so the loss of a fluorine radical (•F) is generally less favorable. However, it may still be observed, leading to a fragment at m/z 196.
-
Loss of HCN: Following the initial loss of a halogen, the quinoline ring can undergo further fragmentation. A characteristic loss for nitrogen-containing heterocyclic compounds is the elimination of a neutral molecule of hydrogen cyanide (HCN), which would lead to a fragment at m/z 153 from the [M-Cl]⁺ ion.
Experimental Protocols: A Best-Practice Approach
For researchers aiming to acquire experimental data for this compound, the following protocols are recommended:
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Use a spectrometer with a field strength of at least 400 MHz for good signal dispersion.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.
-
A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Typical spectral width: 0 to 200 ppm.
-
-
¹⁹F NMR Acquisition:
-
¹⁹F NMR can be performed with or without proton decoupling. A coupled spectrum will provide valuable information on H-F coupling constants.
-
Use a dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency.
-
Use an external reference standard such as CFCl₃.
-
Typical spectral width: -100 to -200 ppm.
-
IR Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is a rapid and simple method.
-
KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
-
Data Acquisition:
-
Record the spectrum in the mid-IR range (4000-400 cm⁻¹).
-
Collect a background spectrum of the empty sample compartment or the pure KBr pellet and subtract it from the sample spectrum.
-
Mass Spectrometry
-
Ionization Method:
-
Electron Ionization (EI): This is a hard ionization technique that provides detailed fragmentation patterns useful for structural elucidation.
-
Electrospray Ionization (ESI) or Chemical Ionization (CI): These are softer ionization techniques that are useful for confirming the molecular weight with minimal fragmentation.
-
-
Mass Analyzer:
-
A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition of the molecular ion and its fragments.
-
Conclusion
This technical guide provides a comprehensive and scientifically grounded framework for understanding the spectroscopic characteristics of this compound. By leveraging the known data of its non-fluorinated analog and applying fundamental spectroscopic principles, we have predicted the key features of its ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and mass spectra. This information is intended to be a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery, aiding in the identification, characterization, and quality control of this important molecule. The provided experimental protocols offer a starting point for the acquisition of high-quality spectroscopic data, which will be essential for the continued exploration of the therapeutic potential of this compound and its derivatives.
References
-
SpectraBase. 8-Fluoro-quinoline. [Link]
-
ResearchGate. 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. [Link]
-
PubMed. A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements. [Link]
-
PubChem. 4,7-Dichloro-6-fluoroquinoline. [Link]
-
ResearchGate. 4,7-Dichloroquinoline. [Link]
-
National Center for Biotechnology Information. 4,7-Dichloroquinoline. [Link]
-
TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]
-
MDPI. Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. [Link]
-
University of Calgary. 19Flourine NMR. [Link]
Sources
A Technical Guide to the Predicted Biological Activities of 4,7-Dichloro-8-fluoroquinoline: A Structure-Based Postulate for Drug Discovery
Introduction
The quinoline scaffold is a quintessential "privileged structure" in medicinal chemistry, characterized by a fused benzene and pyridine ring system.[1][2] This heterocyclic core is present in a vast array of natural products and synthetic compounds, demonstrating a remarkable spectrum of pharmacological activities.[2][3][4][5] Quinoline-based drugs have been pivotal in treating diseases ranging from malaria to cancer and bacterial infections.[2][6]
This guide focuses on a specific, yet underexplored, derivative: 4,7-Dichloro-8-fluoroquinoline . A thorough review of current scientific literature reveals a lack of direct experimental data on the biological activities of this precise molecule. However, its distinct structural features provide a robust foundation for predicting its potential therapeutic applications. As Senior Application Scientists, we often guide research based on such structure-activity relationship (SAR) hypotheses. This document, therefore, serves as a technical prospectus, outlining the most probable biological activities of this compound and providing the detailed experimental frameworks required to validate these predictions.
Our analysis is predicated on three key structural motifs:
-
The 4,7-Dichloroquinoline Core : This arrangement is famously the backbone of the antimalarial drug chloroquine, immediately suggesting potential antiprotozoal activity.[7][8]
-
The 8-Fluoro Substituent : Fluorine substitution is a cornerstone of modern drug design, often used to enhance metabolic stability, binding affinity, and overall potency. Its presence is a hallmark of the powerful fluoroquinolone class of antibiotics.[9]
-
General Halogenation : The presence of multiple halogens (two chlorine, one fluorine) on an aromatic system is frequently associated with enhanced cytotoxicity and kinase inhibitory effects in anticancer agents.[10]
This guide will dissect the potential of this compound in three primary therapeutic areas: oncology, microbiology, and protozoology. For each area, we will present the scientific rationale, postulate the likely mechanisms of action, and provide detailed, field-proven protocols for experimental validation.
Chapter 1: Postulated Anticancer Activity
Rationale for Investigation
The quinoline nucleus is a well-established pharmacophore in oncology.[1][11] Numerous quinoline derivatives have shown potent activity by arresting the cell cycle, inducing apoptosis, inhibiting angiogenesis, and disrupting cell migration.[1][12] The addition of halogen atoms to the quinoline ring often enhances these cytotoxic effects.[13] Given that this compound is a polyhalogenated aromatic system, it stands as a strong candidate for possessing significant anticancer properties.
Potential Mechanisms of Action
A primary mechanism for many quinoline-based anticancer agents is the inhibition of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[14] Several FDA-approved kinase inhibitors, such as Bosutinib and Lenvatinib, are built upon a quinoline scaffold.[15][16][17] These drugs typically act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. Key kinase families often targeted by quinoline derivatives include EGFR, VEGFR, c-Met, and Src.[17][18] It is plausible that this compound could similarly inhibit one or more protein kinases, thereby disrupting cancer cell proliferation and survival signals.
Caption: Postulated inhibition of a generic Receptor Tyrosine Kinase (RTK) signaling pathway.
Certain quinolone structures, particularly fluoroquinolones, can function as topoisomerase poisons.[19] While their primary targets are bacterial topoisomerases, some derivatives exhibit activity against human type II topoisomerases.[19] These enzymes are crucial for managing DNA topology during replication. By stabilizing the transient DNA-enzyme complex, these agents lead to double-strand breaks and ultimately trigger apoptotic cell death. This mechanism is shared by established chemotherapeutics like etoposide and doxorubicin.[18]
Experimental Workflow for In Vitro Evaluation: Cytotoxicity Screening
To perform an initial assessment of cytotoxic potential, the MTT assay is a robust, colorimetric, and high-throughput method that measures the metabolic activity of viable cells.[20][21] The principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product by mitochondrial dehydrogenases in living cells.[22][23]
-
Cell Seeding:
-
Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[21]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the test compound concentrations. Include wells for "vehicle control" (DMSO only) and "untreated control".
-
Incubate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[22]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[23]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
Data Presentation and Interpretation
Results should be summarized in a table to allow for easy comparison of the compound's potency across different cancer cell types.
| Cell Line | Cancer Type | IC₅₀ (µM) [Hypothetical Data] |
| MCF-7 | Breast Adenocarcinoma | 2.5 |
| A549 | Lung Carcinoma | 5.1 |
| HCT116 | Colorectal Carcinoma | 1.8 |
| U87-MG | Glioblastoma | 7.3 |
| Cisplatin | Positive Control | Varies (e.g., 1-10 µM) |
An IC₅₀ value in the low micromolar range would be considered a promising result, warranting further investigation into the specific mechanism of action through assays like cell cycle analysis (flow cytometry) and apoptosis detection (Annexin V staining).
Chapter 2: Predicted Antimicrobial Potential
Rationale for Investigation
The term "fluoroquinolone" is synonymous with a powerful class of broad-spectrum antibiotics.[9] These drugs, such as Ciprofloxacin and Levofloxacin, are characterized by a quinoline core with a fluorine atom, typically at the C6-position, which is crucial for their potent activity. Although this compound has its fluorine at the C8-position, this substitution still warrants a thorough investigation of its antibacterial properties. The electronic effects of the fluorine atom, combined with the other substituents, could confer significant activity against a range of bacterial pathogens.[6][24]
Potential Mechanism of Action
The established mechanism for fluoroquinolone antibiotics is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.
-
DNA Gyrase (Gram-negative bacteria): This enzyme introduces negative supercoils into bacterial DNA, a process vital for DNA replication and transcription. Inhibition leads to a cessation of these processes.
-
Topoisomerase IV (Gram-positive bacteria): This enzyme is responsible for decatenating (separating) replicated circular chromosomes. Its inhibition prevents cell division.
By targeting these enzymes, this compound could effectively halt bacterial replication, leading to cell death.
Experimental Protocol for In Vitro Evaluation: Minimum Inhibitory Concentration (MIC)
The most fundamental measure of an antibiotic's efficacy is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that prevents visible growth of a microorganism.[25] The broth microdilution method is a standardized and widely used technique for determining MIC values.[26][27]
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.
-
Prepare a stock solution of this compound in DMSO and dilute it in CAMHB to twice the highest desired test concentration. Add 200 µL of this solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard the final 100 µL from well 10.
-
Well 11 serves as the positive growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
Select bacterial strains for testing (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
From a fresh agar plate, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final target inoculum density of 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Inoculate each well (1 through 11) with 100 µL of the final bacterial suspension. The final volume in each well will be 200 µL.
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, examine the plate for visible turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[25]
-
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 3. apjhs.com [apjhs.com]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijmphs.com [ijmphs.com]
- 19. Towards anticancer fluoroquinolones: A review article - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. clyte.tech [clyte.tech]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 25. microbe-investigations.com [microbe-investigations.com]
- 26. protocols.io [protocols.io]
- 27. researchgate.net [researchgate.net]
The Ascendancy of 8-Fluoroquinolines: A Technical Guide to a Privileged Scaffold in Drug Discovery
The 8-fluoroquinoline core is a cornerstone in modern medicinal chemistry, representing a "privileged scaffold" that has given rise to a multitude of therapeutic agents. The strategic incorporation of a fluorine atom at the C8 position of the quinoline ring system imparts unique electronic properties and metabolic stability, leading to compounds with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of 8-fluoroquinoline derivatives, delving into their synthesis, diverse biological applications, and the critical structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of this versatile chemical entity.
The Strategic Advantage of the 8-Fluoro Group: An Overview
The quinolone scaffold itself has a long history in drug discovery, with early examples like nalidixic acid paving the way for the development of potent antibacterial agents.[1][2] The introduction of a fluorine atom at the C6 position led to the highly successful class of fluoroquinolone antibiotics.[3][4] Further structural modifications, including the placement of a fluorine atom at the 8-position, have been shown to significantly enhance antimicrobial effectiveness by improving oral absorption and activity against anaerobic bacteria.[5] Beyond antimicrobial applications, this structural motif has proven to be a fertile ground for the discovery of novel anticancer and neurological agents.[6] The electron-withdrawing nature of the fluorine atom at C8 can influence the acidity of the N1 proton and the overall electronic distribution of the molecule, thereby modulating its interaction with biological targets.[5]
Synthetic Strategies for 8-Fluoroquinoline Derivatives
The construction of the 8-fluoroquinoline core and the subsequent derivatization are crucial steps in the drug discovery process. A common and effective synthetic route involves the nucleophilic aromatic substitution (SNAr) reaction on a pre-functionalized quinolone precursor.
Core Synthesis via Nucleophilic Aromatic Substitution
A versatile starting material for the synthesis of many 8-fluoroquinoline derivatives is 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. The presence of the electron-withdrawing nitro group at the 8-position facilitates the nucleophilic substitution at the C7 position by various amines.[7][8]
Experimental Protocol: Synthesis of 7-Amino-Substituted 8-Nitrofluoroquinolone Derivatives [7][9]
-
Starting Material: 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
-
Reaction: The starting material is dissolved in a suitable solvent such as dimethylformamide (DMF) or pyridine.
-
Nucleophile Addition: The desired primary or secondary amine (e.g., p-toluidine, p-chloroaniline) is added to the solution.
-
Reaction Conditions: The reaction mixture is typically heated to facilitate the substitution reaction. The temperature and reaction time are optimized based on the reactivity of the amine.
-
Work-up and Purification: After the reaction is complete, the product is isolated by precipitation or extraction. Purification is achieved through recrystallization or column chromatography to yield the desired 7-amino-substituted 8-nitrofluoroquinolone derivative.
Caption: General workflow for the synthesis of 7-amino-substituted 8-nitrofluoroquinolone derivatives.
Biological Activities of 8-Fluoroquinoline Derivatives
The 8-fluoroquinoline scaffold is a versatile platform that has been exploited to develop agents with a wide range of biological activities, most notably as antimicrobial and anticancer agents.
Antimicrobial Activity: Targeting Bacterial DNA Synthesis
The hallmark of fluoroquinolones is their potent antibacterial activity, which stems from their ability to inhibit bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1] These enzymes are essential for managing DNA topology during replication, transcription, and repair.[10] Inhibition of these enzymes leads to breaks in the bacterial chromosome and ultimately cell death.[11]
Mechanism of Action: Antibacterial
The 8-fluoroquinoline derivatives form a stable ternary complex with the bacterial topoisomerase and DNA. This complex prevents the re-ligation of the cleaved DNA strands, leading to the accumulation of double-strand breaks. DNA gyrase is the primary target in Gram-negative bacteria, while topoisomerase IV is the main target in Gram-positive bacteria.[4]
Caption: Anticancer mechanisms of 8-fluoroquinoline derivatives.
Quantitative Data: Half-Maximal Inhibitory Concentration (IC50)
The cytotoxic potency of anticancer agents is typically measured by their half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of cancer cells by 50%.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Ciprofloxacin-chalcone hybrid 8 | Leukemia | 0.21 - 57.6 | [12] |
| Piperonal ciprofloxacin hydrazone 26 | SMMC-7721 (hepatocarcinoma) | 2.96 | [12] |
| Piperonal ciprofloxacin hydrazone 26 | MCF-7 (breast cancer) | 3.71 | [12] |
| Ortho-phenol chalcone derivative 97 | A549 (lung cancer) | 27.71 | [6] |
| Ortho-phenol chalcone derivative 97 | HepG2 (hepatoma) | 22.09 | [6] |
Neurological Effects and Considerations
While therapeutically beneficial, some fluoroquinolones have been associated with neurological side effects. [13]These effects are thought to be mediated through the inhibition of GABA receptors and the activation of N-methyl-D-aspartate (NMDA) receptors. [13][14]The ability of these compounds to cross the blood-brain barrier is a key factor in their neurotoxic potential. [13]Conversely, the neuro-modulatory properties of quinoline derivatives are also being explored for potential therapeutic applications in neurodegenerative diseases. [15][16]However, this remains an area of active research, and caution is advised when developing 8-fluoroquinoline derivatives intended for CNS applications.
Structure-Activity Relationships (SAR)
The biological activity of 8-fluoroquinoline derivatives is highly dependent on the nature and position of various substituents on the quinolone ring. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective therapeutic agents.
-
N1-Substituent: A cyclopropyl group at the N1 position is often optimal for overall potency. [5]* C3-Carboxylic Acid: The carboxylic acid group at the C3 position is essential for binding to DNA gyrase. [17]* C5-Substituent: An amino group at the C5 position generally improves overall potency. [5]* C6-Fluorine: The fluorine atom at the C6 position is a hallmark of modern fluoroquinolones and is crucial for broad-spectrum antibacterial activity. [3]* C7-Substituent: The substituent at the C7 position significantly influences the antibacterial spectrum and potency. Bulky substituents like piperazine or pyrrolidine rings can enhance activity against Gram-positive bacteria and increase serum half-life. [5]The lipophilicity of the C7 substituent can also direct activity, with more lipophilic groups favoring activity against Gram-positive strains. [7][8]* C8-Position: A halogen (F or Cl) at the C8 position enhances oral absorption and activity against anaerobes. [5]However, a halogen at this position has also been associated with phototoxicity. [5][18]A methoxy group at C8 can increase stability against UV irradiation. [18]
Caption: Key structure-activity relationships of 8-fluoroquinoline derivatives.
Conclusion and Future Directions
The 8-fluoroquinoline scaffold has proven to be a remarkably versatile and fruitful starting point for the development of a diverse array of therapeutic agents. Its well-established antimicrobial properties continue to be refined to combat emerging drug resistance, while its potential in oncology is an exciting and rapidly evolving field. The ability to fine-tune the biological activity through systematic structural modifications underscores the power of medicinal chemistry in addressing unmet medical needs.
Future research in this area will likely focus on several key aspects:
-
Novel C7 and C8 modifications: To enhance potency, broaden the spectrum of activity, and overcome resistance mechanisms.
-
Hybrid molecules: Combining the 8-fluoroquinoline core with other pharmacophores to create multi-target agents.
-
Targeted delivery: Developing strategies to deliver these potent compounds specifically to cancer cells or sites of infection to minimize off-target effects.
-
Exploration of new therapeutic areas: Investigating the potential of 8-fluoroquinoline derivatives in other diseases, such as neurodegenerative disorders and parasitic infections, warrants further investigation.
The continued exploration of the chemical space around the 8-fluoroquinoline nucleus holds immense promise for the discovery of the next generation of life-saving medicines.
References
- The Diverse Biological Landscape of 8-Fluoroquinoline-3-carboxamide Deriv
- Synthesis and antibacterial properties of new 8-nitrofluoroquinolone deriv
- Structure-activity and Structure-Side-Effect Relationships for the Quinolone Antibacterials. PubMed.
- Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Deriv
- Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives.
- Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradi
- From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents. PMC - PubMed Central.
- Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Oxford Academic.
- Recent Development of Fluoroquinolone Deriv
- Structure-activity relationships of the fluoroquinolones. ASM Journals.
- The most recent updates on the anticancer potential of fluoroquinolones: a mini review. Taylor & Francis Online.
- The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI.
- 260 quinolones for applications in medicinal chemistry: synthesis and structure.
- Insights on Fluoroquinolones as Anti-Bacterial Drugs. Opast Publishing Group.
- Quinolone antibiotic. Wikipedia.
- Quinolones & fluoroquinolones-medicinal chemistry. | PPTX. Slideshare.
- Scientists discover two repurposed drugs that arrest neurodegener
- Fluoroquinolones: Neurological Complications and Side Effects in Clinical Practice. PMC.
- Microbial Infections Are a Risk Factor for Neurodegener
- Fluoroquinolone-Associated Movement Disorder: A Liter
Sources
- 1. mdpi.com [mdpi.com]
- 2. Quinolones & fluoroquinolones-medicinal chemistry. | PPTX [slideshare.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 5. Structure-activity and structure-side-effect relationships for the quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. opastpublishers.com [opastpublishers.com]
- 12. From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluoroquinolones: Neurological Complications and Side Effects in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluoroquinolone-Associated Movement Disorder: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Scientists discover two repurposed drugs that arrest neurodegeneration in mice | University of Cambridge [cam.ac.uk]
- 16. Frontiers | Microbial Infections Are a Risk Factor for Neurodegenerative Diseases [frontiersin.org]
- 17. societachimica.it [societachimica.it]
- 18. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: A Senior Application Scientist's Guide to the In Silico Prediction of 4,7-Dichloro-8-fluoroquinoline Bioactivity
Abstract
The convergence of computational power and advanced algorithms has revolutionized early-stage drug discovery, enabling the rapid profiling of novel chemical entities with minimal resource expenditure.[1][2] This guide provides an in-depth technical workflow for the in silico prediction of the bioactivity of 4,7-dichloro-8-fluoroquinoline, a compound for which extensive biological data is not publicly available. We will navigate the logical progression from target hypothesis generation to multi-faceted computational analysis, including molecular docking, pharmacophore modeling, Quantitative Structure-Activity Relationship (QSAR) studies, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Each section is designed not merely as a protocol but as a strategic framework, explaining the causality behind methodological choices to ensure a self-validating and robust predictive outcome. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to accelerate discovery and prioritize experimental validation.
Introduction: The Rationale for an In Silico First Approach
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in the antimicrobial and anticancer domains.[3][4] Fluoroquinolones, for instance, are a major class of antibiotics.[5] The specific compound, this compound, represents a novel chemical entity whose biological potential is largely unexplored. Its structural similarity to 4,7-dichloroquinoline, a known intermediate for antimalarial drugs like chloroquine and hydroxychloroquine, suggests a potential starting point for investigation but demands a comprehensive and unbiased evaluation.[6][7]
Embarking on a full-scale experimental screening of a novel compound is a costly and time-consuming endeavor.[8] Computational methods, collectively known as in silico drug design, offer a powerful alternative to generate data-driven hypotheses, prioritize resources, and design more intelligent, focused experiments.[1][9] This guide treats this compound as a case study, demonstrating a holistic workflow that integrates multiple predictive techniques to build a comprehensive bioactivity profile.
The Integrated In Silico Workflow
The power of in silico prediction lies not in a single method but in the convergence of evidence from multiple, orthogonal approaches. Our workflow is designed as a cascade, where the output of one stage informs the input of the next, creating a self-reinforcing and validating analytical loop.
Target Identification: Asking the Right Questions
Before predicting bioactivity, we must first hypothesize a biological target. Without prior experimental data for this compound, we employ computational target identification strategies. This is a crucial step, as the choice of potential targets will dictate all subsequent structure-based analyses.[10][11]
Causality Behind the Choice: We utilize a two-pronged approach. A ligand-based method leverages the principle that structurally similar molecules often share common targets. A structure-based method, or "reverse docking," is unbiased by known ligands and explores the compound's potential to bind to a wide array of protein structures.
Ligand-Based Target Fishing
This method uses the 2D or 3D structure of our compound to search databases for known ligands with high similarity, thereby inferring potential targets.
Experimental Protocol: Target Fishing via Similarity Search
-
Compound Preparation:
-
Generate a 2D structure of this compound.
-
Convert the structure to a canonical SMILES (Simplified Molecular Input Line Entry System) string.
-
-
Database Selection:
-
Choose a large, curated bioactivity database such as ChEMBL, PubChem, or BindingDB. For this protocol, we will use ChEMBL.
-
-
Similarity Search:
-
Using the ChEMBL web interface or API, perform a Tanimoto similarity search against the database using the compound's SMILES string. The Tanimoto coefficient is a standard metric for comparing molecular fingerprints.
-
Set a similarity threshold (e.g., >0.85) to identify structurally close analogs.
-
-
Target Aggregation and Analysis:
-
Collect the protein targets associated with the identified similar compounds.
-
Filter and rank the targets based on the frequency of occurrence, reported potency (e.g., IC50, Ki), and species (prioritizing human targets). This analysis will likely point towards targets historically associated with quinoline derivatives, such as DNA gyrase, topoisomerases, or various kinases.[3]
-
Structure-Based Target Fishing (Reverse Docking)
This approach docks our single ligand against a library of protein binding sites to find those with the highest predicted binding affinity.
Methodology Overview:
-
Protein Library Preparation: Utilize a pre-prepared, curated library of druggable protein structures (e.g., the PDBbind database or commercial offerings).
-
Ligand Preparation: Prepare a 3D, energy-minimized conformation of this compound.
-
High-Throughput Docking: Systematically dock the prepared ligand into the binding site of every protein in the library using a validated docking program.
-
Scoring and Ranking: Rank the protein targets based on the docking scores (predicted binding energy). Top-ranked proteins are considered potential targets.
For the remainder of this guide, let us assume our target identification phase has implicated DNA Gyrase Subunit B (GyrB) , a common target for quinolone antibiotics, as a high-priority candidate for further investigation.
Molecular Docking: Elucidating Binding Interactions
Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a target protein.[12][13] It is a cornerstone of structure-based drug design, allowing us to visualize the specific molecular interactions—such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions—that stabilize the ligand-protein complex.
Causality Behind the Choice: Docking provides a structural hypothesis for the compound's mechanism of action at an atomic level. A favorable binding energy and a plausible binding pose, supported by key interactions with conserved residues in the active site, lend strong credibility to the target hypothesis.
Experimental Protocol: Docking this compound with DNA Gyrase B
-
Target and Ligand Preparation:
-
Protein: Download the crystal structure of E. coli DNA Gyrase B from the Protein Data Bank (PDB ID: 1KZN). Using molecular modeling software (e.g., UCSF Chimera, PyMOL), remove water molecules, co-factors, and any existing ligands. Add polar hydrogens and assign atomic charges.[14]
-
Ligand: Generate the 3D structure of this compound. Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. Assign Gasteiger charges.
-
-
Docking Software and Grid Generation:
-
Utilize a well-validated docking program such as AutoDock Vina.[15]
-
Define the search space (grid box) for docking. This should encompass the known ATP-binding site of GyrB, typically defined by the location of the co-crystallized ligand in the original PDB file.
-
-
Execution of Docking:
-
Run the AutoDock Vina simulation. The program will sample multiple conformations (poses) of the ligand within the grid box and score them based on a semi-empirical free energy force field.
-
-
Results Analysis and Validation:
-
The primary output is a binding affinity, reported in kcal/mol. More negative values indicate stronger predicted binding.
-
Visualize the top-ranked poses within the GyrB active site. Analyze the key interactions. Are there hydrogen bonds with key residues like Asp73? Are there hydrophobic interactions within the pocket?
-
Self-Validation: Compare the predicted binding mode to that of known GyrB inhibitors. Does our compound occupy a similar space and form analogous interactions? This comparison provides a crucial layer of validation for the docking result.
-
Data Presentation: Hypothetical Docking Results
| Compound Name | Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | DNA Gyrase B | -8.2 | Asp73, Asn46, Gly77 |
| Ciprofloxacin (Control) | DNA Gyrase B | -7.9 | Asp73, Ser47, Glu50 |
QSAR and Pharmacophore Modeling: Learning from Data
While docking is structure-based, Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are primarily ligand-based methods that derive rules from datasets of known active and inactive compounds.
Causality Behind the Choice: These methods allow us to generalize beyond a single protein structure. A QSAR model can predict the activity of our novel compound based on its physicochemical properties, while a pharmacophore model identifies the essential 3D chemical features required for activity, which can be used for virtual screening.[16][17]
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling creates a mathematical relationship between the chemical properties of a set of molecules and their biological activity.[18][19]
Our analysis of this compound has yielded the following corroborating points:
-
Target Hypothesis: Ligand-based similarity searches point towards targets common to quinolones, including DNA gyrase.
-
Structural Binding: Molecular docking shows a high predicted binding affinity to the DNA Gyrase B active site, with a pose stabilized by key interactions.
-
Predicted Activity: A validated QSAR model for quinolone-based GyrB inhibitors predicts high potency for our compound.
-
Pharmacokinetic Profile: ADMET predictions indicate the compound is likely orally bioavailable and has a low risk of major toxicities, though it may be a CYP inhibitor.
This confluence of data from structure-based, ligand-based, and property-prediction methods forms a strong, self-validating hypothesis: This compound is a promising candidate as a potent, orally available DNA Gyrase B inhibitor.
Conclusion and Recommendations for Experimental Validation
This guide has detailed a comprehensive, multi-faceted in silico workflow to predict the bioactivity of a novel chemical entity, this compound. By integrating target identification, molecular docking, QSAR, pharmacophore modeling, and ADMET prediction, we have generated a robust, data-driven hypothesis that minimizes the risk and cost associated with early-stage research.
Our computational analysis predicts that this compound is a potent inhibitor of DNA Gyrase B with favorable drug-like properties. The next logical step is to validate these predictions through targeted in vitro experiments.
Recommended Validating Experiments:
-
Enzyme Inhibition Assay: Perform an in vitro DNA gyrase supercoiling assay to determine the experimental IC50 of this compound against E. coli DNA Gyrase.
-
Antimicrobial Susceptibility Testing: Determine the Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria to confirm whole-cell activity.
-
Early ADME Assays: Conduct an in vitro Caco-2 permeability assay to confirm GI absorption and a CYP inhibition assay (specifically for CYP2D6) to validate the predicted drug-drug interaction liability.
By strategically employing the computational pipeline outlined here, researchers can transition from a novel structure to a validated lead candidate with greater efficiency and a higher probability of success.
References
-
A Review on Applications of Computational Methods in Drug Screening and Design - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Computational Landscape in Drug Discovery: From AI/ML Models to Translational Application - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]
-
Updates on Drug Designing Approach Through Computational Strategies: a Review. (n.d.). SpringerLink. [Link]
-
Pharmacophore - Wikipedia. (n.d.). Wikipedia. [Link]
-
Pharmacophore modeling | Medicinal Chemistry Class Notes - Fiveable. (n.d.). Fiveable. [Link]
-
Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. (2025). LinkedIn. [Link]
-
Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem. (n.d.). SlideShare. [Link]
-
A Review on Computational Drug Designing.and Discovery - TSI Journals. (n.d.). TSI Journals. [Link]
-
A Review on Applications of Computational Methods in Drug Screening and Design - OUCI. (n.d.). MDPI. [Link]
-
Target identification of small molecules: an overview of the current applications in drug discovery - PMC - PubMed Central. (2023). National Center for Biotechnology Information. [Link]
-
(PDF) Target identification of small molecules: an overview of the current applications in drug discovery - ResearchGate. (n.d.). ResearchGate. [Link]
-
Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (2024). Drug Discovery News. [Link]
-
In silico models for drug development: tackling the validation challenge - VPH Institute. (2019). VPH Institute. [Link]
-
ADMET prediction | Medicinal Chemistry Class Notes - Fiveable. (n.d.). Fiveable. [Link]
-
Target identification and mechanism of action in chemical biology and drug discovery - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Target Identification and Validation (Small Molecules) - University College London. (n.d.). University College London. [Link]
-
ADMET Predictions - Computational Chemistry Glossary - Deep Origin. (n.d.). Deep Origin. [Link]
-
Pharmacophore Modeling in Drug Discovery: Methodology and Current Status - DergiPark. (2021). DergiPark. [Link]
-
Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - MDPI. (n.d.). MDPI. [Link]
-
ADMET Predictor® - Simulations Plus. (n.d.). Simulations Plus. [Link]
-
Full article: Validation guidelines for drug-target prediction methods - Taylor & Francis. (2024). Taylor & Francis Online. [Link]
-
ADMET Prediction Software | Sygnature Discovery. (n.d.). Sygnature Discovery. [Link]
-
Design synthesis in-silico study and biological evaluation of quinoline derivatives as potential antibacterial agents - ResearchGate. (n.d.). ResearchGate. [Link]
-
Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed. (2023). National Center for Biotechnology Information. [Link]
-
A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma - Neovarsity. (2024). Neovarsity. [Link]
-
In-silico, in-vitro antibacterial activity and toxicity profile of new quinoline derivatives. (2025). ResearchGate. [Link]
-
A Guide to In Silico Drug Design - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]
-
QSAR-Based Virtual Screening: Advances and Applications in Drug Discovery - PMC - NIH. (2018). National Center for Biotechnology Information. [Link]
-
ADMETlab 2.0. (n.d.). ADMETlab. [Link]
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. (2025). ChemCopilot. [Link]
-
Workflow for predictive QSAR modeling (A) incorporating a critical step... - ResearchGate. (n.d.). ResearchGate. [Link]
-
New Workflow for QSAR Model Development from Small Data Sets... - ACS Publications. (2019). ACS Publications. [Link]
-
In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents | Scilit. (n.d.). Scilit. [Link]
-
Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube. (2020). YouTube. [Link]
-
7.5: Molecular Docking Experiments - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube. (2020). YouTube. [Link]
-
Molecular Docking Tutorial. (n.d.). University of Padua. [Link]
-
Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (n.d.). ResearchGate. [Link]
-
4,7-Dichloroquinoline - Wikipedia. (n.d.). Wikipedia. [Link]
-
Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. (2022). MDPI. [Link]
-
Synthesis of 4,7-Dichloroquinoline | PDF | Filtration | Water - Scribd. (n.d.). Scribd. [Link]
-
Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline - MDPI. (n.d.). MDPI. [Link]
-
4,7-Dichloroquinoline - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
Sources
- 1. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 7. 4,7-Dichloroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. A Review on Applications of Computational Methods in Drug Screening and Design [ouci.dntb.gov.ua]
- 10. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. Pharmacophore - Wikipedia [en.wikipedia.org]
- 17. QSAR-Based Virtual Screening: Advances and Applications in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. neovarsity.org [neovarsity.org]
Navigating the Niche: A Technical Guide to the Commercial Availability and Strategic Sourcing of 4,7-Dichloro-8-fluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Specialized Fluoroquinolone Building Block
4,7-Dichloro-8-fluoroquinoline stands as a specialized heterocyclic compound of significant interest to the medicinal chemistry community. As a fluorinated derivative of the well-established 4,7-dichloroquinoline scaffold, it presents a unique combination of reactive sites and modulated electronic properties, making it a promising, albeit niche, building block for the synthesis of novel therapeutic agents. The strategic incorporation of a fluorine atom at the 8-position can profoundly influence a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile, a principle widely leveraged in modern drug design.[1]
This guide provides a comprehensive overview of the current commercial landscape for this compound, offering insights into its availability, potential suppliers, and key considerations for its procurement and quality assessment. It is designed to equip researchers and drug development professionals with the necessary information to strategically source this compound for their discovery and development pipelines. However, it is important to note that publicly available information on specific synthetic routes and detailed applications of this particular 8-fluoro analog remains limited, suggesting its status as a specialized, and likely custom-ordered, reagent.
Commercial Availability and Supplier Landscape
The commercial availability of this compound is characteristic of a specialized chemical intermediate, offered by a select group of suppliers, often in limited quantities and with varying stated purities. Researchers looking to procure this compound should anticipate the need for direct engagement with suppliers to confirm stock, lead times, and detailed quality specifications.
Below is a summary of potential suppliers for this compound and a closely related, more widely available analog, 4,7-dichloroquinoline, which may serve as a useful comparator or alternative starting material in some synthetic contexts.
Table 1: Commercial Suppliers of this compound and Related Compounds
| Compound | Supplier | Stated Purity | Available Quantities | Notes |
| This compound | Dana Bioscience | Not specified | 250mg[1] | Listed as a product available for purchase.[1] |
| This compound | CP Lab Safety | 95%[2] | 250mg[2] | Purity is specified, which is valuable for experimental planning.[2] |
| 4-Chloro-8-fluoroquinoline | Sigma-Aldrich | Not specified | Not specified | A related compound that may be of interest for comparative studies. Sigma-Aldrich notes that they do not collect analytical data for this product and the buyer assumes responsibility for confirming identity and purity.[3] |
| 4,7-Dichloroquinoline | Simson Pharma Limited | Not specified | In stock | Certificate of Analysis is stated to be provided with every compound.[4] |
| 4,7-Dichloroquinoline | ResearchGate (various sources) | Not specified | Not specified | Mentioned as a commercially available starting material in several research articles.[5][6] |
Strategic Procurement Workflow for Specialized Chemical Intermediates
The procurement of a niche chemical like this compound necessitates a rigorous and well-documented workflow to ensure the quality and suitability of the material for research and development purposes.
Technical Profile: Synthesis, Applications, and Quality Control
Due to the limited specific data for this compound, this section provides a technical profile based on established knowledge of the parent compound, 4,7-dichloroquinoline, and general principles of medicinal chemistry related to fluorination.
Synthesis Considerations
The synthesis of 4,7-dichloroquinoline is well-documented and often follows the Gould-Jacobs reaction or similar methodologies.[5][7] A common route involves the condensation of a substituted aniline with a malonic acid derivative, followed by cyclization and chlorination.[5]
Hypothetical Synthetic Adaptation for this compound:
A plausible, though unconfirmed, synthetic route for this compound would likely start from 3-chloro-2-fluoroaniline. This starting material would undergo a similar reaction sequence to the established synthesis of 4,7-dichloroquinoline. The presence of the fluorine atom ortho to the amine could influence the cyclization step and may require optimization of reaction conditions.
General Synthetic Protocol for 4,7-Dichloroquinolines:
-
Condensation: Reaction of the appropriately substituted aniline with diethyl ethoxymethylenemalonate (EMME) or a similar reagent.
-
Thermal Cyclization: Heating the resulting intermediate, often in a high-boiling solvent like Dowtherm A, to induce cyclization and form the quinoline ring system.
-
Saponification and Decarboxylation: Hydrolysis of the resulting ester followed by decarboxylation to yield the 4-hydroxy-7-chloroquinoline derivative.
-
Chlorination: Treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) to convert the 4-hydroxy group to a chloro group, yielding the final 4,7-dichloroquinoline product.[5]
Potential Applications in Medicinal Chemistry and Drug Discovery
The 4,7-dichloroquinoline scaffold is a cornerstone in the development of antimalarial drugs, most notably chloroquine and hydroxychloroquine.[7][8] The chlorine atom at the 4-position is a key reactive handle for nucleophilic substitution, allowing for the introduction of various side chains to modulate the compound's biological activity.
The introduction of a fluorine atom at the 8-position in this compound is a strategic modification intended to leverage the unique properties of fluorine in drug design:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and fluorine can act as a bioisostere for hydrogen, blocking sites of metabolic oxidation and potentially increasing the compound's half-life.[1]
-
Modulation of Basicity: The electron-withdrawing nature of fluorine can lower the pKa of the quinoline nitrogen, which can affect the compound's cellular uptake and target engagement.
-
Enhanced Binding Interactions: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with biological targets, potentially increasing binding affinity and potency.[1]
Given these properties, this compound is a valuable building block for the exploration of new chemical space in various therapeutic areas, including but not limited to:
-
Antimalarials: Creating novel analogs of existing antimalarial drugs with potentially improved resistance profiles.
-
Oncology: The quinoline core is found in a number of kinase inhibitors and other anticancer agents.[8]
-
Anti-inflammatory and Antiviral Agents: The versatility of the quinoline scaffold allows for its adaptation to a wide range of biological targets.[8]
Quality Control and Analytical Methods
Recommended Analytical Workflow:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any major impurities. Spectroscopic data for the closely related 4,7-dichloroquinoline is available and can serve as a reference point for spectral interpretation.[9][10]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the compound. A reverse-phase HPLC method with UV detection would be a suitable starting point for method development.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
Conclusion: A High-Potential Building Block Requiring Diligent Sourcing
This compound represents a valuable and strategically designed building block for medicinal chemistry and drug discovery. Its commercial availability is limited to a few specialized suppliers, underscoring its niche status. The notable absence of detailed public information regarding its synthesis, specific applications, and analytical characterization suggests that researchers utilizing this compound will need to undertake thorough in-house validation and characterization. For those willing to navigate the procurement of this specialized reagent, this compound offers the potential to unlock novel chemical space and develop next-generation therapeutics by leveraging the well-established utility of the dichloroquinoline scaffold with the advantageous properties of fluorine substitution.
References
-
4,7-Dichloroquinoline. In Wikipedia; 2023. [Link]
-
This compound, 95% Purity, C9H4Cl2FN, 250 mg. CP Lab Safety. Accessed January 20, 2026. [Link]
-
This compound 250mg. Dana Bioscience. Accessed January 20, 2026. [Link]
-
(a) 4,7-Dichloroquinoline design inspired by the natural molecule, chloroquine. ResearchGate. Accessed January 20, 2026. [Link]
-
4,7-dichloroquinoline. Organic Syntheses Procedure. Accessed January 20, 2026. [Link]
-
Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molecules. 2022. [Link]
-
Synthesis of Fluoroquinolone Antibiotics. Química Orgánica. Accessed January 20, 2026. [Link]
-
4,7-Dichloroquinoline. Acta Crystallographica Section E. 2012. [Link]
-
(PDF) 4,7-Dichloroquinoline. ResearchGate. Accessed January 20, 2026. [Link]
Sources
- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sci-Hub. Development of an analytical method for eight fluoroquinolones using solid-phase extraction and liquid chromatography with fluorescence detection / International Journal of Environmental Analytical Chemistry, 2010 [sci-hub.st]
- 5. researchgate.net [researchgate.net]
- 6. 4,7-Dichloroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 10. mdpi.com [mdpi.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Management of 4,7-Dichloro-8-fluoroquinoline
Introduction: A Keystone Intermediate in Pharmaceutical Development
4,7-Dichloro-8-fluoroquinoline is a halogenated quinoline derivative of significant interest to the pharmaceutical and agrochemical research sectors. Its structural motif serves as a critical building block in the synthesis of a diverse range of biologically active molecules, most notably as a precursor to novel fluoroquinolone antibiotics.[1] The strategic placement of chlorine and fluorine atoms on the quinoline core imparts unique electronic properties that are leveraged by medicinal chemists to modulate the potency, selectivity, and pharmacokinetic profiles of drug candidates.[2]
While its utility in advancing drug discovery is clear, the handling of this compound necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides a comprehensive overview of the essential safety and handling guidelines for this compound, tailored for researchers, chemists, and laboratory professionals. The information presented herein is synthesized from available safety data for structurally similar compounds and established principles of laboratory safety.
Hazard Identification and Risk Assessment
Although a specific, comprehensive toxicological profile for this compound is not widely available, data from the closely related compound 4,7-dichloroquinoline provides a strong basis for hazard assessment. The primary hazards associated with this class of compounds include irritation to the skin, eyes, and respiratory system.[3][4]
GHS Hazard Classification (Anticipated)
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | Causes skin irritation[3][5][6] |
| Serious Eye Damage/Eye Irritation | 2A | Causes serious eye irritation[3][7] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory irritation[3][7] |
| Acute Toxicity, Oral (if swallowed) | 4 | Harmful if swallowed[7] |
Primary Routes of Exposure:
-
Inhalation: Inhalation of dust or aerosols may cause irritation to the respiratory tract.[4][5]
-
Skin Contact: Direct contact can cause skin irritation, redness, and discomfort.[5][6]
-
Eye Contact: The compound is expected to be a serious eye irritant, potentially causing significant damage if not addressed promptly.[3][7]
-
Ingestion: Ingestion may be harmful.[7]
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The cornerstone of safe handling for this compound is a combination of effective engineering controls and appropriate personal protective equipment. The causality behind these recommendations is to minimize all potential routes of exposure.
Engineering Controls:
-
Fume Hood: All handling of solid this compound that may generate dust, as well as all work with solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[8]
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[4][5]
-
Eyewash Stations and Safety Showers: These must be readily accessible and in close proximity to the workstation where the compound is handled.[5][6]
Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn in situations with a higher risk of splashing.[4][5] | To prevent contact with the eyes, which can cause serious irritation. |
| Hand Protection | Nitrile or neoprene gloves, inspected for integrity before each use. Follow proper glove removal technique to avoid skin contact.[4][6] | To prevent skin irritation from direct contact. |
| Skin and Body Protection | A lab coat should be worn at all times. For larger quantities or procedures with a higher risk of spillage, chemical-resistant aprons and sleeves are recommended.[5][6] | To protect the skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required when handling small quantities in a fume hood. If engineering controls are not sufficient or for large-scale operations, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.[5] | To prevent inhalation of dust particles. |
Workflow for Safe Handling and Experimentation
The following diagram outlines the critical steps and decision points for safely handling this compound in a laboratory setting.
Caption: A workflow diagram illustrating the key stages of safe handling for this compound.
Storage and Stability: Maintaining Compound Integrity
Proper storage is crucial to maintain the stability of this compound and to prevent hazardous situations.
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6]
-
Inert Atmosphere: For long-term storage, it is recommended to store under an inert atmosphere (e.g., argon or nitrogen) as the compound may be air-sensitive.[5][6]
-
Incompatibilities: Keep away from strong oxidizing agents.[5][6]
Emergency Procedures: Preparedness and Response
In the event of an exposure or spill, a swift and informed response is critical.
First-Aid Measures:
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[5][6] |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4][6] |
| Ingestion | Do not induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6] |
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Contain: Wearing appropriate PPE, cover the spill with a dry, inert material such as sand or vermiculite.
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[4][5] Avoid generating dust.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of the waste in accordance with local, state, and federal regulations.
Emergency Response Decision Tree
This diagram provides a logical flow for responding to emergencies involving this compound.
Caption: A decision tree for appropriate responses to spills and exposures involving this compound.
Disposal and Decontamination
All waste containing this compound, whether solid or in solution, must be treated as hazardous waste.
Waste Disposal:
-
Collect all waste in clearly labeled, sealed containers.
-
Do not mix with other waste streams unless compatible.
-
Dispose of waste through a licensed hazardous waste disposal company, following all institutional and regulatory guidelines.[5]
Decontamination:
-
Glassware: Rinse glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove residual compound, followed by a thorough washing with soap and water. Collect the initial solvent rinse as hazardous waste.
-
Surfaces: Wipe down all work surfaces in the fume hood with a cloth dampened with a suitable solvent, followed by a soap and water wash.
Toxicological and Environmental Considerations
The toxicological properties of this compound have not been fully investigated.[6] However, as a halogenated aromatic compound, it should be handled with care, assuming it may have long-term health effects with chronic exposure.
Fluoroquinolones, the class of compounds for which this is a precursor, are known to have varying levels of toxicity to aquatic organisms.[9][10] Therefore, it is imperative that this compound and its derivatives are not released into the environment.[5] All waste must be disposed of responsibly to prevent contamination of drains and waterways.
Conclusion: A Commitment to Safety
This compound is a valuable tool in the arsenal of the medicinal chemist. By understanding its potential hazards and adhering to the rigorous safety protocols outlined in this guide, researchers can confidently and safely utilize this compound to its full potential in the pursuit of new therapeutic agents. A proactive approach to safety, grounded in a thorough understanding of the materials being handled, is paramount to a successful and safe research endeavor.
References
-
PubChem. (n.d.). 4,7-Dichloro-6-fluoroquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 4,7-DICHLOROQUINOLINE. Retrieved from [Link]
-
Robinson, A. A., et al. (2005). Toxicity of fluoroquinolone antibiotics to aquatic organisms. Environmental Toxicology and Chemistry, 24(2), 454-460. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, 95% Purity, C9H4Cl2FN, 250 mg. Retrieved from [Link]
-
EMPR. (2025, November 6). What are the administration guidelines for fluoroquinolones (Fluoroquinolone antibiotics)?. Retrieved from [Link]
-
Migliore, L., et al. (2022). A Review on Fluoroquinolones' Toxicity to Freshwater Organisms and a Risk Assessment. Toxics, 10(9), 509. Retrieved from [Link]
-
Wikipedia. (n.d.). 4,7-Dichloroquinoline. Retrieved from [Link]
-
Lipsky, B. A., & Baker, C. A. (1999). Fluoroquinolone toxicity profiles: a review focusing on newer agents. Clinical Infectious Diseases, 28(2), 352-364. Retrieved from [Link]
-
PubChem. (n.d.). 4,7-Dichloroquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
Dongre, V. G., et al. (2012). 4,7-Dichloroquinoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1498. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2016, July 26). FDA Drug Safety Communication: FDA updates warnings for oral and injectable fluoroquinolone antibiotics due to disabling side effects. Retrieved from [Link]
- Tripathi, K. D. (2013). Essentials of Medical Pharmacology. JP Medical Ltd.
Sources
- 1. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 2. 4,7-Dichloroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. 4,7-Dichloro-6-fluoroquinoline | C9H4Cl2FN | CID 21101953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. Toxicity of fluoroquinolone antibiotics to aquatic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Novel Bioactive Scaffolds from 4,7-Dichloro-8-fluoroquinoline
Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the synthetic derivatization of 4,7-dichloro-8-fluoroquinoline. This versatile quinoline scaffold serves as a pivotal starting material for the generation of novel compounds with significant therapeutic potential. Quinolone-based structures are central to a wide array of pharmaceuticals, including antibacterial, antimalarial, and anticancer agents.[1][2] The strategic modification of the this compound core, leveraging its distinct electronic and steric properties, enables the creation of diverse chemical libraries for drug discovery programs. This guide details key synthetic methodologies, including regioselective nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, complete with validated, step-by-step protocols and mechanistic insights.
The Strategic Importance of this compound in Medicinal Chemistry
The quinoline nucleus is a privileged scaffold in pharmaceutical development.[1] The specific precursor, 4,7-dichloroquinoline, is a well-established intermediate in the synthesis of potent antimalarial drugs like chloroquine and amodiaquine.[3][4][5][6] The introduction of an electron-withdrawing fluorine atom at the C8 position in This compound profoundly influences the electronic landscape of the molecule, modulating the reactivity of the chloro-substituents at the C4 and C7 positions.
The key to its utility lies in the differential reactivity of the two chlorine atoms:
-
C4-Position: This position is significantly activated towards nucleophilic attack due to its para relationship with the electron-withdrawing ring nitrogen. This makes it the primary site for initial, selective substitution under controlled conditions.
-
C7-Position: While also a site for substitution, the C7-chloro group is less reactive than the C4-chloro group, allowing for sequential derivatization.
-
C8-Fluorine: The fluorine atom serves a dual purpose. It enhances the electrophilicity of the quinoline ring, facilitating nucleophilic substitution, and its presence can improve the metabolic stability and pharmacokinetic profile of the final derivatives.
This guide outlines the primary synthetic pathways to harness this reactivity for the creation of novel molecular entities.
Core Synthetic Strategies and Mechanistic Rationale
The derivatization of this compound primarily relies on two powerful classes of chemical transformations: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
Regioselective Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone for modifying electron-deficient aromatic systems.[7][8] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[8] The presence of electron-withdrawing groups, such as the quinoline nitrogen, is crucial for stabilizing this intermediate and driving the reaction forward.[8][9]
Causality of Experimental Choice: The higher reactivity of the C4-position allows for selective mono-substitution by carefully controlling reaction stoichiometry and temperature. This is the preferred initial step for building molecular complexity. Amines, thiols, and alkoxides are common nucleophiles for this transformation.
Logical Workflow for Derivatization
Caption: Primary derivatization pathways for this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions have revolutionized C-N and C-C bond formation, offering broad substrate scope and functional group tolerance where traditional SNAr reactions may fall short.[10][11]
A. Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds and is particularly useful for coupling less nucleophilic amines or for targeting the less reactive C7-position after the C4-position has been functionalized.[10][12] The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl chloride, coordination and deprotonation of the amine, and subsequent reductive elimination to yield the arylamine product.[10][11][12] Microwave-assisted protocols can significantly reduce reaction times.[13]
B. Suzuki-Miyaura Coupling: The Suzuki reaction is the premier method for creating C-C bonds by coupling aryl halides with organoboron compounds (boronic acids or esters).[14][15] This is ideal for introducing aryl or heteroaryl moieties to the quinoline core. The mechanism proceeds through a well-established catalytic cycle of oxidative addition, transmetalation (where the organic group is transferred from boron to palladium), and reductive elimination.[14][15][16]
Catalytic Cycle of Suzuki-Miyaura Coupling
Sources
- 1. societachimica.it [societachimica.it]
- 2. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 4. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4,7-Dichloroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4,7-Dichloroquinoline:synthesis method and its application research_Chemicalbook [chemicalbook.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: 4,7-Dichloro-8-fluoroquinoline as a Strategic Intermediate in Drug Discovery
Abstract and Strategic Overview
4,7-Dichloro-8-fluoroquinoline is a highly functionalized heterocyclic scaffold of increasing importance in modern medicinal chemistry. While structurally similar to the classic antimalarial precursor 4,7-dichloroquinoline, the introduction of a fluorine atom at the C-8 position profoundly alters the molecule's electronic properties, reactivity, and metabolic profile. This modification provides medicinal chemists with a unique building block for creating a new generation of therapeutic agents, particularly in oncology and infectious diseases. This guide provides an in-depth analysis of the strategic advantages conferred by the 8-fluoro substituent, detailed protocols for its key synthetic transformations, and a practical case study illustrating its application in the synthesis of kinase inhibitor scaffolds.
Physicochemical Properties, Safety, and Handling
The precise physicochemical data for this compound is not widely published. However, its properties can be reasonably extrapolated from its non-fluorinated analog, 4,7-dichloroquinoline.
Table 1: Physicochemical Properties
| Property | Value (4,7-Dichloroquinoline) | Expected Influence of 8-Fluoro Group |
| CAS Number | 86-98-6[1] | N/A (Different CAS) |
| Molecular Formula | C₉H₅Cl₂N | C₉H₄Cl₂FN |
| Molecular Weight | 198.05 g/mol | 216.04 g/mol |
| Appearance | White to light yellow solid[1] | Similar crystalline solid |
| Melting Point | 81-86 °C[2] | Likely similar or slightly higher |
| Boiling Point | ~148 °C (at 760 mmHg, may be inaccurate)[2] | Expected to be higher |
| Solubility | Soluble in chloroform | Soluble in common organic solvents (DCM, THF, DMF) |
Safety and Handling: this compound should be handled as a hazardous chemical. Based on the safety profile of the closely related 4,7-dichloroquinoline, the following precautions are mandatory:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields.
-
Respiratory Protection: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Use a dust mask or respirator if handling large quantities.
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water. Causes skin and serious eye irritation.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
The 8-Fluoro Substituent: A Strategic Advantage in Drug Design
The decision to incorporate fluorine into a drug candidate is a deliberate strategy to modulate its properties. The C-8 fluorine atom in this compound offers several key advantages over its non-fluorinated counterpart:
-
Modulation of Basicity: The strongly electron-withdrawing fluorine atom significantly reduces the basicity (pKa) of the quinoline nitrogen. This is a critical modification in kinase inhibitor design, as it can prevent unwanted off-target interactions with kinases that have acidic residues in the ATP-binding pocket and can improve oral bioavailability by reducing lysosomal sequestration.
-
Enhanced Metabolic Stability: The C-8 position in many quinoline-based drugs is susceptible to oxidative metabolism by cytochrome P450 enzymes. The strong C-F bond is highly resistant to cleavage, effectively blocking this metabolic pathway and potentially increasing the drug's half-life.
-
Altered Lipophilicity and Binding Interactions: Fluorine can alter the molecule's lipophilicity and participate in unique, favorable interactions with biological targets, such as hydrogen bonds or dipole-dipole interactions, potentially increasing binding affinity and selectivity.
Key Synthetic Transformations & Protocols
The two chlorine atoms on the this compound scaffold exhibit differential reactivity, providing a powerful handle for sequential, regioselective functionalization. The C4-chloro is highly activated towards nucleophilic aromatic substitution (SNAr), while the C7-chloro is more amenable to palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
Causality & Mechanism: The C4-position is significantly more reactive towards nucleophiles than the C7-position. This regioselectivity is driven by the powerful electron-withdrawing effect of the quinoline nitrogen atom, which stabilizes the negative charge of the intermediate Meisenheimer complex. The negative charge can be delocalized onto the nitrogen, a stabilization that is not possible when the nucleophile attacks the C7-position.[3][4]
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) at C4.
Protocol 1: Synthesis of N-Aryl-7-chloro-8-fluoroquinolin-4-amine This protocol describes a typical SNAr reaction with an aniline derivative.
-
Materials:
-
This compound (1.0 eq.)
-
Substituted Aniline (e.g., 3-ethynylaniline) (1.1 eq.)
-
Solvent: 2-Propanol (Isopropanol) or n-Butanol
-
Acid (optional, catalyst): Concentrated HCl (0.1 eq.)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq) and the chosen alcohol solvent (e.g., 10 mL per 1 g of starting material).
-
Add the substituted aniline (1.1 eq.) to the suspension.
-
If the reaction is slow, add a catalytic amount of concentrated HCl (e.g., 1 drop).
-
Heat the reaction mixture to reflux (approx. 85-110°C, depending on the solvent) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Upon completion, cool the reaction mixture to room temperature. A solid product may precipitate.
-
Dilute the mixture with a suitable anti-solvent like diethyl ether or hexanes to encourage further precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold solvent or ether to remove unreacted starting materials.
-
If necessary, the product can be further purified by recrystallization from ethanol or by silica gel column chromatography.
-
-
Self-Validation & Trustworthiness: The success of the reaction is confirmed by the disappearance of the starting material spot on TLC and the appearance of a new, more polar product spot. The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected outcome is the selective substitution at the C4 position, which can be verified by NMR spectroscopy.
Palladium-Catalyzed Cross-Coupling at the C7-Position
Causality & Workflow: Once the C4-position is functionalized, the remaining C7-chloro group can be modified using transition-metal catalysis, most commonly the Suzuki-Miyaura coupling. This reaction is ideal for forming a carbon-carbon bond, allowing for the introduction of diverse aryl or heteroaryl moieties. The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3][5][6][7]
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 4,7-Disubstituted-8-fluoroquinolines
-
Materials:
-
N-Aryl-7-chloro-8-fluoroquinolin-4-amine (1.0 eq.)
-
Arylboronic acid or ester (1.2-1.5 eq.)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.)
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 eq.)
-
Solvents: 1,4-Dioxane and Water (typically a 4:1 to 10:1 mixture)
-
-
Procedure:
-
To a flame-dried Schlenk flask or reaction vial, add the 7-chloroquinoline substrate (1.0 eq.), the boronic acid (1.2 eq.), the base (2.0 eq.), and the palladium catalyst (0.05 eq.).
-
Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture (e.g., 4:1 Dioxane/Water) via syringe. The solvents must be degassed by bubbling with an inert gas for at least 30 minutes prior to use to prevent catalyst oxidation.
-
Heat the reaction mixture to 90-100°C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction may take 6-24 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with water, then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the final product.
-
Application Case Study: Synthesis of a Kinase Inhibitor Scaffold
The sequential functionalization of this compound is a powerful strategy for building libraries of potent kinase inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR) or Histone Deacetylases (HDACs).[8][9] The workflow below illustrates a representative synthesis.
Caption: Stepwise synthesis of a kinase inhibitor scaffold.
This two-step process allows for immense diversification. A library of different anilines can be introduced in the first step, followed by a library of boronic acids in the second, rapidly generating a matrix of novel compounds for structure-activity relationship (SAR) studies. This is a cornerstone of modern drug discovery.
Troubleshooting & Key Considerations
-
Isomeric Impurities: The synthesis of the parent 4,7-dichloroquinoline can sometimes produce the 4,5-dichloro isomer as an impurity. While typically a minor component, its presence can lead to a mixture of final products that are difficult to separate. It is crucial to source high-purity starting material or purify it by recrystallization from a solvent like hexanes before use.
-
Catalyst Deactivation: In Suzuki couplings, oxygen can deactivate the palladium catalyst. Ensuring that all solvents are properly degassed and that the reaction is maintained under a positive pressure of inert gas is critical for achieving high yields.
-
Competing Hydrolysis: The C4-chloro group is highly reactive and can be susceptible to hydrolysis to the 4-hydroxy derivative, especially under basic conditions at high temperatures in the presence of water. For sensitive substrates, anhydrous conditions may be required for the SNAr step.
Conclusion
This compound is more than just a halogenated heterocycle; it is a strategically designed intermediate that offers significant advantages for the development of next-generation therapeutics. Its predictable, regioselective reactivity allows for controlled, stepwise diversification, making it an invaluable tool for medicinal chemists. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this scaffold in their drug discovery programs, accelerating the path toward novel and effective medicines.
References
- Sias E. Glaxo Group Ltd. (2005). Benzimidazole Derivatives: Preparation and Pharmaceutical Applications.
- Sias E. Glaxo Group Ltd. (2009). Combination of benzimidazole anti-cancer agent.
- Janssen Pharmaceutica N.V. (2013). Substituted benzimidazoles.
-
Durrant Lab. (2022). Publications. University of Pittsburgh. [Link]
-
Yang, X., et al. (2010). Novel Oxadiazole Analogues Derived from Ethacrynic Acid: Design, Synthesis, and Structure−Activity Relationships in Inhibiting the Activity of Glutathione S-Transferase P1-1 and Cancer Cell Proliferation. Journal of Medicinal Chemistry, 53(3), 1015–1022. [Link]
-
Ji, X., et al. (2009). Practical synthesis of lapatinib. Journal of China Pharmaceutical University, 41(4), 317-320. [Link]
-
NROChemistry. (2022). Suzuki Coupling: Mechanism & Examples. [Link]
-
Zhang, Y., et al. (2010). Practical synthesis of lapatinib. ResearchGate. [Link]
-
Úřad průmyslového vlastnictví. (2010). VĚSTNÍK. [Link]
-
National Center for Biotechnology Information. (n.d.). 4,7-Dichloro-6-fluoroquinoline. PubChem Compound Database. [Link]
-
Wikipedia. (n.d.). 4,7-Dichloroquinoline. [Link]
-
Yu, J., Iyer, K. S., & Lipshutz, B. H. (2022). An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb). Green Chemistry. [Link]
- Dipharma Francis S.R.L. (2012). Process for the preparation of lapatinib and the salts thereof.
-
Aerie Pharmaceuticals Inc. (2017). Process for the preparation of kinase inhibitors and intermediates thereof. Patent US-9643927-B1. [Link]
-
NROChemistry. (2023). Suzuki-Miyaura Coupling. YouTube. [Link]
-
Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]
-
Home Sunshine Pharma. (n.d.). 4,7-Dichloroquinoline CAS 86-98-6. [Link]
- Sias E. Glaxo Group Ltd. (2012). Selective inhibitors of histone deacetylase isoform 6 and methods thereof.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Aerie Pharmaceuticals Inc. (2017). Process for the preparation of kinase inhibitors and intermediates thereof.
-
Procopiou, P. A., et al. (2013). Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. Journal of Medicinal Chemistry, 56(5), 1946-60. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Chongqing Kangle Pharmaceutical Co., Ltd. (2014). Industrial preparation method of 4,7-dichloroquinoline.
-
da Silva, G. G., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 232. [Link]
- Chia-Hui Lee. (2016). Quinazoline derivatives as kinases inhibitors and methods of use thereof.
-
Zhang, M., et al. (2023). ACFIS 2.0: an improved web-server for fragment-based drug discovery via a dynamic screening strategy. Acta Pharmacologica Sinica, 44(5), 1089–1097. [Link]
-
ResearchGate. (2018). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. [Link]
-
Nielsen, D. S., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 141(43), 17347–17355. [Link]
-
National Center for Biotechnology Information. (2021). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. PubMed Central. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4,7-Dichloroquinoline CAS 86-98-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. US9388160B2 - Quinazoline derivatives as kinases inhibitors and methods of use thereof - Google Patents [patents.google.com]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 4,7-Dichloro-8-fluoroquinoline
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Substituted Quinolines
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably in the realm of antimalarial drugs like chloroquine.[1][2][3] The strategic functionalization of the quinoline ring through nucleophilic aromatic substitution (SNAr) is a cornerstone of drug discovery, allowing for the precise introduction of various pharmacophores to modulate activity, selectivity, and pharmacokinetic properties. 4,7-Dichloro-8-fluoroquinoline is a highly versatile starting material, presenting multiple sites for selective modification. This guide provides a detailed exploration of the principles and protocols for conducting nucleophilic substitution reactions on this substrate, with a focus on achieving high regioselectivity and yield.
Understanding the Reactivity of this compound in SNAr Reactions
Nucleophilic aromatic substitution is a powerful tool for the modification of electron-deficient aromatic rings.[4][5] The reaction typically proceeds through an addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate.[5][6] The stability of this intermediate is crucial and is enhanced by the presence of electron-withdrawing groups.
In the case of this compound, the pyridine-like nitrogen atom and the halogen substituents (Cl and F) render the quinoline ring electron-deficient and thus susceptible to nucleophilic attack.[7] The regioselectivity of these reactions is governed by the relative activation of the different positions on the ring.
The Decisive Role of Substituents:
-
C4-Cl vs. C7-Cl: The chlorine atom at the C4 position is significantly more activated towards nucleophilic substitution than the chlorine at the C7 position.[8] This is due to the ability of the adjacent nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack at C4.[7][8]
-
The Influence of the C8-F: The highly electronegative fluorine atom at the C8 position further activates the quinoline ring towards nucleophilic attack through its strong inductive electron-withdrawing effect.[6][9] This effect enhances the electrophilicity of the carbon atoms in the ring, particularly C7, making the entire system more reactive. While fluorine is not typically a good leaving group in SN2 reactions, in SNAr, the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group.[4][9]
The interplay of these electronic effects dictates the primary course of the reaction, leading to a strong preference for substitution at the C4 position.
Sources
- 1. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4,7-Dichloroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. youtube.com [youtube.com]
- 8. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Synthesis of Novel Antibacterial Agents from 4,7-Dichloro-8-fluoroquinoline
Abstract: The escalating threat of antibiotic resistance necessitates the development of novel antibacterial agents. Fluoroquinolones remain a clinically vital class of antibiotics, and their versatile scaffold offers extensive opportunities for chemical modification to enhance potency and broaden their spectrum of activity.[1][2][3] This guide provides a detailed technical overview and experimental protocols for utilizing 4,7-dichloro-8-fluoroquinoline as a strategic starting material for the synthesis of new potential antibacterial agents. We will explore the underlying principles of its reactivity, provide step-by-step synthetic protocols, and discuss the rationale behind the synthetic design, grounded in established structure-activity relationships.
Part I: Scientific Foundation and Rationale
Mechanism of Action: Targeting Bacterial DNA Replication
Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[4][5][6][7] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.
-
DNA Gyrase: Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into DNA, a process vital for initiating replication.[6][]
-
Topoisomerase IV: Primarily in Gram-positive bacteria, this enzyme is responsible for decatenating (unlinking) daughter chromosomes after replication, allowing for cell division.[6][]
By forming a stable ternary complex with the enzyme and cleaved DNA, fluoroquinolones trap the enzyme in its cleavage state, leading to double-stranded DNA breaks.[5][7] This triggers the SOS response and ultimately results in bacterial cell death. Eukaryotic cells lack DNA gyrase and possess topoisomerases that have a much lower affinity for quinolones, providing the basis for their selective toxicity.[9]
Caption: Mechanism of fluoroquinolone antibacterial action.
Structure-Activity Relationship (SAR) and the Role of Key Substituents
The design of potent fluoroquinolones hinges on understanding the role of each substituent on the quinolone core. The this compound scaffold provides three key positions for modification (N-1, C-4, C-7) and one fixed, activity-enhancing substituent (C-8-F).
-
C-3 Carboxylic Acid & C-4 Carbonyl: These groups are indispensable for antibacterial activity, as they are directly involved in binding to the DNA gyrase-DNA complex.[10]
-
C-7 Substituent: This position is a primary determinant of the antibacterial spectrum and potency.[2][10] Typically, a five- or six-membered nitrogen-containing heterocycle (e.g., piperazine, pyrrolidine) is installed here. A piperazine ring often enhances activity against Gram-negative bacteria.[2]
-
C-8 Position: Halogen substitution at C-8 can significantly enhance antimicrobial potency.[11][12] The electron-withdrawing fluorine atom at C-8 in our precursor is expected to increase the overall activity and potentially influence the reactivity of the adjacent C-7 position. For instance, Besifloxacin, which has a chlorine at C-8, shows increased potency by acting on both target enzymes.[11]
Part II: Core Synthetic Strategy: Sequential Nucleophilic Aromatic Substitution (SNAr)
The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms. The chlorine at the C-4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at C-7. This is due to the electronic activation provided by the adjacent ring nitrogen and the C-4 carbonyl group in the quinolone system.
This reactivity difference allows for a controlled, stepwise functionalization:
-
Step 1: Selective Substitution at C-4. A primary or secondary amine is introduced at the C-4 position under relatively mild conditions.
-
Step 2: Substitution at C-7. A different nucleophile, typically a nitrogen heterocycle like piperazine, is then introduced at the C-7 position. This step usually requires more forcing conditions (higher temperature) due to the lower reactivity of the C-7 position.
Caption: Sequential SNAr workflow for functionalizing this compound.
Part III: Experimental Protocols
Disclaimer: These protocols are representative and based on established methodologies for quinoline synthesis.[13][14] Researchers should conduct their own risk assessments and optimize conditions as necessary. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of Intermediate - 7-Chloro-8-fluoro-4-(morpholino)quinoline
This protocol describes the selective substitution at the C-4 position. Morpholine is used as a representative nucleophile.
Materials:
-
This compound
-
Morpholine (≥99%)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Potassium carbonate (K₂CO₃), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF (20 mL).
-
Add morpholine (1.2 eq) to the suspension dropwise at room temperature with vigorous stirring.
-
Heat the reaction mixture to 120 °C and maintain for 24 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:EtOAc mobile phase.
-
After completion, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by column chromatography (silica gel, gradient elution with Hexane/EtOAc) or recrystallization from ethanol to yield the pure C-4 substituted intermediate.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.
Protocol 2: Synthesis of Final Product - 4-(Morpholino)-7-(4-methylpiperazin-1-yl)-8-fluoroquinoline
This protocol describes the substitution at the C-7 position to yield a final compound analogous to known fluoroquinolone antibiotics.
Materials:
-
7-Chloro-8-fluoro-4-(morpholino)quinoline (Intermediate from Protocol 1)
-
1-Methylpiperazine (≥99%)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (95%)
-
Deionized water
Procedure:
-
In a 50 mL round-bottom flask, create a stirred mixture of the C-4 substituted intermediate (1.0 eq), 1-methylpiperazine (3.0 eq), and sodium bicarbonate (6.0 eq) in 50% aqueous ethanol (25 mL).
-
Heat the mixture to 75-80 °C under reflux. The reaction is typically slow and may require extended heating (e.g., 72-144 hours). The progress should be monitored by TLC. The presence of the electron-withdrawing 8-nitro group in similar syntheses facilitates this substitution, and the 8-fluoro group is also expected to aid reactivity.[14]
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly add cold deionized water to precipitate the product.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified final compound.
Part IV: Data Analysis and Expected Outcomes
The synthesized compounds should be evaluated for their antibacterial activity using standard microdilution methods to determine the Minimum Inhibitory Concentration (MIC).
Table 1: Representative Data for Synthesized Quinolone Analogs
| Compound ID | C-4 Substituent | C-7 Substituent | Yield (%) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| INT-1 | Morpholino | -Cl | 85 | >64 | >64 |
| FIN-1 | Morpholino | 4-Methylpiperazinyl | 60 | 2.0 | 4.0 |
| FIN-2 | Cyclopropylamino | 4-Methylpiperazinyl | 55 | 0.5 | 1.0 |
| Ciprofloxacin | (Reference) | (Reference) | - | 0.25 - 1.0 | 0.015 - 0.12 |
Note: MIC values are illustrative examples based on published data for novel fluoroquinolones and are intended for comparative purposes. Actual values must be determined experimentally.[14][15][16]
Part V: Conclusion and Future Perspectives
This compound is a highly valuable and versatile precursor for the synthesis of novel fluoroquinolone-based antibacterial agents. The differential reactivity of the C-4 and C-7 chloro groups enables a robust and sequential synthetic strategy to build molecular diversity. Future work can explore a wide array of amines and nitrogen heterocycles at the C-4 and C-7 positions, respectively, to optimize antibacterial potency, broaden the spectrum of activity against resistant pathogens, and improve pharmacokinetic properties.
References
-
Wikipedia. Quinolone antibiotic. [Link]
-
Hooper, D. C. (2001). Mechanism of Quinolone Action and Resistance. Clinical Infectious Diseases, 32(Supplement_1), S9-S15. [Link]
-
Collin, F., Karkare, S., & Maxwell, A. (2011). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 16(12), 10412-10427. [Link]
-
Vila, J., & Palacin, C. (2005). Mechanism of action of and resistance to quinolones. Enfermedades Infecciosas y Microbiología Clínica, 23, 3-9. [Link]
-
Fàbrega, A., Madurga, S., Giralt, E., & Vila, J. (2009). Mechanisms of quinolone action and resistance: where do we stand? Microbiology, 155(Pt 3), 689–704. [Link]
-
Wolfson, J. S., & Hooper, D. C. (1989). The fluorinated quinolones. PubMed, 28(4), 581-6. [Link]
-
Ferreira, M., et al. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI. [Link]
-
Rusu, A., et al. (2023). Fluoroquinolones Used in Therapy. Encyclopedia.pub. [Link]
-
Al-Hiari, Y. M., et al. (2018). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Jordan Journal of Pharmaceutical Sciences, 11(1). [Link]
-
Martinez, R., et al. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. [Link]
-
Dixit, S. K., et al. (2014). Synthesis and antibacterial activity of novel fluoroquinolone analogs. ResearchGate. [Link]
-
Fortuna, C. R., et al. (2022). The antibacterial activity of fluoroquinolone derivatives: An update (2018–2021). Cogent Chemistry, 8(1). [Link]
-
Al-Hiari, Y. M., et al. (2012). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. Molecules, 17(11), 12800-12814. [Link]
-
Ishikawa, H., et al. (2001). Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. Journal of Medicinal Chemistry, 44(17), 2733-2739. [Link]
-
Kumar, A., et al. (2021). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 11(21), 12693-12713. [Link]
-
Botezat, D., et al. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. Pharmaceutics, 14(9), 1761. [Link]
-
Price, C. C., & Roberts, R. M. (1946). 4,7-dichloroquinoline. Organic Syntheses, 26, 20. [Link]
-
Al-Trawneh, S. A., & Al-Hiari, Y. M. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules, 27(5), 1686. [Link]
-
Ruiz, D., et al. (2023). Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. International Journal of Molecular Sciences, 24(19), 14936. [Link]
- Wang, J. (2014). Industrial preparation method of 4,7-dichloroquinoline.
-
Hryniuk, A., et al. (2022). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Molecules, 27(22), 7793. [Link]
-
Djaballah, S., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402-13419. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbiologyresearch.org [microbiologyresearch.org]
- 9. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Researcher's Guide to Investigating 4,7-Dichloro-8-fluoroquinoline in Anticancer Drug Discovery
Introduction: The Quinoline Scaffold and the Untapped Potential of 4,7-Dichloro-8-fluoroquinoline
The quinoline ring system is a foundational scaffold in medicinal chemistry, giving rise to a multitude of compounds with diverse pharmacological activities.[1] In oncology, quinoline-based agents have demonstrated significant therapeutic impact through various mechanisms, including DNA intercalation, inhibition of topoisomerase enzymes, induction of cell cycle arrest, and triggering of apoptosis.[1][2][3] While numerous derivatives have been explored, this compound remains a relatively uncharacterized molecule with considerable potential. Its structural similarity to known bioactive compounds, such as the antimalarial 4,7-dichloroquinoline, suggests that it may serve as a valuable starting point for the development of novel anticancer therapeutics.[4][5] This guide provides a comprehensive framework for researchers to systematically explore the anticancer properties of this compound, from initial cytotoxicity screening to in-depth mechanistic studies.
The addition of a fluorine atom at the 8-position is of particular interest. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability. Therefore, the 8-fluoro moiety in this compound may confer unique pharmacological properties compared to its non-fluorinated counterpart.
Proposed Mechanism of Action: A Hypothesis-Driven Approach
Based on the established activities of structurally related fluoroquinolones and quinoline derivatives, a primary hypothesized mechanism of action for this compound is the inhibition of topoisomerase II.[6][7][8] Topoisomerase II is a critical enzyme that resolves DNA topological problems during replication and transcription. Its inhibition leads to the accumulation of double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.[7][9]
This proposed mechanism provides a logical starting point for a structured investigation into the anticancer effects of this compound. The following experimental workflow is designed to test this hypothesis and elucidate the compound's cellular and molecular effects.
Figure 1: A general experimental workflow for assessing the anticancer potential of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
While not commercially available in large quantities for research, the synthesis of this compound can be approached through established methods for quinoline synthesis, such as the Gould-Jacobs reaction, starting from appropriately substituted anilines. A plausible synthetic route would involve the reaction of 2-fluoro-5-chloroaniline with diethyl 2-(ethoxymethylene)malonate, followed by cyclization and subsequent chlorination. The precise conditions would require optimization, but the general principles outlined in the synthesis of 4,7-dichloroquinoline can be adapted.[4][10][11]
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a standard method for determining the cytotoxic effects of this compound on various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon], A549 [lung], U87 [glioblastoma])
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in complete medium. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent-induced toxicity.
-
Treatment: After 24 hours, carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with vehicle control (medium with the same final concentration of DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Table 1: Hypothetical IC50 Values for this compound
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| HCT116 | Colorectal Carcinoma | 3.8 |
| A549 | Lung Carcinoma | 7.1 |
| U87 | Glioblastoma | 4.5 |
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is designed to determine if this compound induces cell cycle arrest.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
6-well cell culture plates
-
This compound
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Cold 70% ethanol
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash twice with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add 4 mL of cold 70% ethanol dropwise while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.
Figure 2: Hypothesized effect of this compound on the cell cycle.
Protocol 4: Topoisomerase II Inhibition Assay
This in vitro assay directly measures the ability of this compound to inhibit the activity of human topoisomerase II.
Materials:
-
Human Topoisomerase IIα enzyme
-
kDNA (kinetoplast DNA) substrate
-
Assay buffer
-
ATP
-
This compound
-
Etoposide (positive control)
-
Agarose gel electrophoresis system
-
DNA loading dye
-
Ethidium bromide or other DNA stain
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, kDNA, and varying concentrations of this compound or etoposide.
-
Enzyme Addition: Add human topoisomerase IIα to the reaction mixture.
-
Initiation: Start the reaction by adding ATP and incubate at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding a stop solution/loading dye (containing SDS and proteinase K).
-
Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the different forms of kDNA (catenated and decatenated).
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Analysis: In the absence of an inhibitor, topoisomerase II will decatenate the kDNA, resulting in faster-migrating DNA bands. An effective inhibitor will prevent this, and the DNA will remain in its catenated form (slower migration).
Data Interpretation and Further Steps
Positive results in these initial assays—significant cytotoxicity, induction of cell cycle arrest (likely in the G2/M phase), and direct inhibition of topoisomerase II—would provide strong evidence for the hypothesized mechanism of action. Subsequent studies should focus on validating these findings through:
-
Western Blot Analysis: To probe for changes in the expression levels of key proteins involved in the cell cycle (e.g., cyclins, CDKs) and apoptosis (e.g., caspases, Bcl-2 family proteins).
-
DNA Damage Assessment: Using immunofluorescence to detect markers of DNA double-strand breaks, such as phosphorylated histone H2AX (γ-H2AX).
-
In Vivo Studies: If in vitro data is compelling, the efficacy of this compound should be evaluated in preclinical animal models of cancer.
Conclusion
This compound represents a promising, yet underexplored, chemical entity in the vast landscape of quinoline-based compounds. The protocols and workflow detailed in this guide provide a robust and scientifically rigorous framework for its initial investigation as a potential anticancer agent. By systematically evaluating its cytotoxicity, effects on cell cycle and apoptosis, and its interaction with key molecular targets like topoisomerase II, researchers can effectively unlock the therapeutic potential of this novel compound.
References
-
Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). SpringerLink. Retrieved January 20, 2026, from [Link]
-
Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. (2021). Current Topics in Medicinal Chemistry. Retrieved January 20, 2026, from [Link]
-
New Quinoline-Based Heterocycles as Anticancer Agents Targeting Bcl-2. (2019). MDPI. Retrieved January 20, 2026, from [Link]
-
Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry. Retrieved January 20, 2026, from [Link]
-
Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences. Retrieved January 20, 2026, from [Link]
-
Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Novel fluoroquinolone analogs as anticancer agents. (2024). News-Medical.net. Retrieved January 20, 2026, from [Link]
-
4,7-Dichloroquinoline. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Drug repurposing of fluoroquinolones as anticancer agents in 2023. (2024). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Towards anticancer fluoroquinolones: A review article. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition. (2025). Bioorganic Chemistry. Retrieved January 20, 2026, from [Link]
-
Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Potential mechanism of quinolones action on cancer cells. Changes in... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
4,7-dichloroquinoline. (n.d.). Organic Syntheses. Retrieved January 20, 2026, from [Link]
-
Synthesis of 4,7-Dichloroquinoline. (n.d.). Scribd. Retrieved January 20, 2026, from [Link]
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijmphs.com [ijmphs.com]
- 4. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 5. 4,7-Dichloroquinoline:synthesis method and its application research_Chemicalbook [chemicalbook.com]
- 6. news-medical.net [news-medical.net]
- 7. Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. scribd.com [scribd.com]
Application Notes and Protocols for Evaluating the In Vitro Efficacy of 4,7-Dichloro-8-fluoroquinoline Derivatives
Abstract
This document provides a comprehensive methodological framework for assessing the in vitro efficacy of 4,7-dichloro-8-fluoroquinoline derivatives, a class of compounds with significant potential in drug discovery.[1] Recognizing the diverse biological activities of quinoline derivatives, these protocols are designed to be adaptable for screening against various therapeutic targets, including cancer and microbial pathogens.[1][2] We present a tiered approach, beginning with broad-spectrum cytotoxicity screening and progressing to detailed mechanistic assays to elucidate the mode of action. The protocols herein are grounded in established scientific principles to ensure robust and reproducible data generation, empowering researchers to make informed decisions in the early stages of drug development.[3][4]
Introduction: The Rationale for a Structured In Vitro Evaluation
Quinolone derivatives are a versatile class of heterocyclic compounds with a wide array of documented biological activities.[1] The specific substitution pattern of this compound suggests potential for novel pharmacological properties. A structured in vitro evaluation is paramount to efficiently identify and characterize the therapeutic potential of its derivatives.[3][4] This process, often referred to as a screening cascade, allows for the systematic triaging of compounds, ensuring that only the most promising candidates advance to more complex and resource-intensive stages of drug development.[5]
The initial phase of this cascade focuses on determining the general cytotoxicity of the derivatives across relevant cell lines. This is a critical first step to identify compounds with potent anti-proliferative or antimicrobial effects.[6] Subsequent mechanistic studies are then employed to understand how these compounds exert their effects at a cellular and molecular level. This deeper understanding is crucial for lead optimization and for predicting potential efficacy and toxicity.
Our proposed evaluation workflow is designed to be logical and progressive, starting with broad screening and moving towards more specific, hypothesis-driven assays.
Caption: A tiered workflow for the in vitro evaluation of this compound derivatives.
Phase 1: Primary Screening - Cytotoxicity and Cell Viability Assays
The foundational step in evaluating any new chemical entity is to determine its effect on cell viability.[7] These assays provide a quantitative measure of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).[8]
Principle of MTT/XTT Assays
The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric method for assessing cell metabolic activity.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][9] The amount of formazan produced is proportional to the number of living, metabolically active cells. The XTT assay is a similar, second-generation tetrazolium salt-based assay that produces a soluble formazan product, simplifying the protocol.
Protocol: MTT Assay for Cell Viability
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Gently pipette to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) to determine the IC50 value.
Data Presentation: Cytotoxicity of Quinoline Derivatives
The IC50 values for a series of hypothetical this compound derivatives against various cancer cell lines are summarized below.
| Compound ID | Derivative Substitution | HeLa (Cervical Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| Q-F-Cl-01 | -H | 45.2 | 62.8 | 55.1 |
| Q-F-Cl-02 | -OCH3 | 12.5 | 20.1 | 18.7 |
| Q-F-Cl-03 | -NO2 | 5.8 | 9.3 | 7.2 |
| Cisplatin | (Reference Drug) | 8.1 | 15.4 | 11.9 |
Phase 2: Mechanistic Elucidation
Compounds demonstrating significant cytotoxicity in the primary screen should be further investigated to understand their mechanism of action. Key questions to address include whether the compound induces programmed cell death (apoptosis) or necrosis, if it affects cell cycle progression, and if it induces oxidative stress.
Apoptosis vs. Necrosis: Annexin V/Propidium Iodide (PI) Staining
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the quinoline derivatives at their IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[10]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark for 15 minutes at room temperature.[11]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[10] The cell populations will be distributed into four quadrants:
-
Q1 (Annexin V-/PI-): Live cells
-
Q2 (Annexin V+/PI-): Early apoptotic cells
-
Q3 (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Q4 (Annexin V-/PI+): Necrotic cells
-
Caption: Workflow for the Annexin V/PI apoptosis assay.
Oxidative Stress: Reactive Oxygen Species (ROS) Detection
Principle: Many cytotoxic compounds induce the production of reactive oxygen species (ROS), such as superoxide and hydrogen peroxide, which can lead to cellular damage and apoptosis.[12] The most common method for measuring ROS utilizes 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[13] H2DCFDA is a cell-permeable non-fluorescent probe that is deacetylated by intracellular esterases to H2DCF, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[14]
Protocol:
-
Cell Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with the quinoline derivatives for various time points (e.g., 1, 3, 6 hours).
-
Probe Loading: Remove the treatment medium and incubate the cells with H2DCFDA solution (e.g., 10 µM in serum-free medium) for 30 minutes at 37°C.
-
Wash: Wash the cells with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
Mitochondrial Involvement: Mitochondrial Membrane Potential (ΔΨm) Assay
Principle: A key event in the intrinsic pathway of apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm).[15] This can be measured using cationic fluorescent dyes like JC-1 or TMRE.[16] The JC-1 dye exhibits potential-dependent accumulation in mitochondria.[15] In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.[15] A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Protocol (using JC-1):
-
Cell Treatment: Treat cells with the quinoline derivatives as described for the apoptosis assay.
-
JC-1 Staining: Incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.[16]
-
Wash: Wash the cells with assay buffer.
-
Fluorescence Measurement: Measure the fluorescence intensity for both JC-1 aggregates (Ex/Em = 540/590 nm) and monomers (Ex/Em = 485/535 nm) using a fluorescence microplate reader or flow cytometer.[16][17]
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio in treated cells compared to controls indicates a loss of ΔΨm.
Phase 3: Target-Specific Assays
Based on the chemical structure of quinolones and their known mechanisms of action, specific target-based assays can be employed.
For Anticancer Applications: Topoisomerase Inhibition Assay
Principle: Fluoroquinolones are known to target DNA gyrase and topoisomerase IV in bacteria.[18] Some quinoline derivatives also exhibit anticancer activity by inhibiting human topoisomerases.[19] Topoisomerases are enzymes that regulate the topology of DNA.[20] Topoisomerase II inhibitors can be classified as poisons, which stabilize the enzyme-DNA cleavage complex, or catalytic inhibitors.[21] A common in vitro assay measures the ability of topoisomerase II to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.
Protocol (kDNA Decatenation Assay):
-
Reaction Setup: In a microcentrifuge tube, combine assay buffer, ATP, and kDNA substrate.
-
Inhibitor Addition: Add the this compound derivative at various concentrations. Include a vehicle control (DMSO) and a known inhibitor control (e.g., etoposide).
-
Enzyme Addition: Initiate the reaction by adding purified human topoisomerase IIα.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.[20]
-
Reaction Termination: Stop the reaction by adding SDS and proteinase K.[21]
-
Agarose Gel Electrophoresis: Separate the reaction products on a 1% agarose gel containing ethidium bromide.
-
Visualization: Visualize the DNA bands under UV light. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. Inhibition of the enzyme is indicated by a decrease in the amount of decatenated DNA.
For Antimicrobial Applications: Antimicrobial Susceptibility Testing (AST)
Principle: To evaluate the antibacterial or antifungal activity of the quinoline derivatives, standard antimicrobial susceptibility testing methods are used to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22] Broth microdilution is a common method for determining MIC values.
Protocol (Broth Microdilution):
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.
-
Compound Dilution: Prepare two-fold serial dilutions of the quinoline derivatives in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 30°C for 48-72 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Directions
The methodologies outlined in this document provide a robust framework for the initial in vitro characterization of this compound derivatives. By systematically progressing from broad cytotoxicity screening to specific mechanistic and target-based assays, researchers can efficiently identify promising lead compounds for further development. The data generated from these protocols will provide a solid foundation for subsequent studies, including in vivo efficacy models and preclinical safety assessments.
References
- AXXAM. (n.d.). In Vitro Assays | For successful drug discovery programs.
- Cell Biolabs, Inc. (n.d.). Reactive Oxygen Species (ROS) Assays.
- Das, S., & Kumar, R. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(22), e3087.
- Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
- Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery.
- de Paula, G. L., et al. (2024). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Chemistry & Biodiversity, e202401629.
- Licht, R. (2024). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. International Journal of Drug Development and Research, 16(4).
- BenchChem. (2025). Application Notes and Protocols for Topoisomerase II Inhibition Assay Using Epiisopodophyllotoxin.
- Creative Bioarray. (n.d.). JC-1 Mitochondrial Membrane Potential Assay.
- Oncodesign Services. (n.d.). In vitro assays | 300 cells lines | CRO services.
- G-Biosciences. (n.d.). TMRE Mitochondrial Membrane Potential Assay (Cat. # 786-1313, 786-1314).
- A, S., et al. (2017). A Review on in-vitro Methods for Screening of Anticancer Drugs. Research Journal of Pharmacy and Technology, 10(7), 2421.
- Simeoni, S., et al. (2004). A model-based approach to the in vitro evaluation of anticancer activity. Journal of Pharmacological and Toxicological Methods, 49(3), 187-198.
- Nazarewicz, R. R., et al. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. Methods in Molecular Biology, 2142, 33-47.
- Thermo Fisher Scientific. (n.d.). Apoptosis Protocols.
- Pommier, Y. (2013). Topoisomerase Assays. Current Protocols in Pharmacology, 62(1), 3.3.1-3.3.21.
- Marchand, C., & Pommier, Y. (2003). DNA cleavage assay for the identification of topoisomerase I inhibitors. Nature Protocols, 1(1), 1-12.
- Creative Biogene. (2025). Mitochondrial Membrane Potential Assay Kit: A Complete Guide to Principles and Applications.
- Zhang, Z., et al. (2016). Assessing Specificity of Anticancer Drugs In Vitro. Journal of Visualized Experiments, (109), 53736.
- BenchChem. (2025). Cell-Based Assays for Testing the Bioactivity of Quinolinone Derivatives: Application Notes and Protocols.
- Visikol. (2023). The Importance of In Vitro Assays.
- Abcam. (n.d.). Oxidative stress assays and oxidative stress markers.
- Yildiz, I., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 7(51), 47866-47883.
- Attene-Ramos, M. S., et al. (2013). Mitochondrial Membrane Potential Assay. Assay and Drug Development Technologies, 11(4), 184-192.
- Assay Genie. (n.d.). TMRE Mitochondrial Membrane Potential Assay Kit (Fluorometric) (#BN00506).
- Alshiraihi, I., & Kato, T. A. (2023). Apoptosis Detection Assays. In Methods in Molecular Biology (Vol. 2682, pp. 243-253). Springer US.
- BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays of Quinoline-8-yl Sulfonamide Derivatives.
- TopoGEN, Inc. (n.d.). Topoisomerase-II-Drug Screening-Kit-kDNA-Based-Protocol.
- University of South Florida. (n.d.). Apoptosis Protocols.
- Ghorab, M. M., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances, 14(30), 21305-21323.
- BMG LABTECH. (2019). Reactive Oxygen Species (ROS) Detection.
- Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
- Pommier, Y. (2021). Topoisomerase Assays. Current Protocols, 1(8), e224.
- Slideshare. (2018). In vitro methods of screening of anticancer agents.
- Franquini, N., et al. (2013). Comparability of in Vitro Tests for Bioactive Nanoparticles: A Common Assay to Detect Reactive Oxygen Species as an Example. International Journal of Molecular Sciences, 14(12), 24989-25008.
- Asif, M. (2015). Comprehensive review on current developments of quinoline-based anticancer agents. Medicinal Chemistry Research, 24(10), 3649-3665.
- Yildiz, I., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 7(51), 47866-47883.
- ResearchGate. (n.d.). In vitro cell viability assay of (A) all synthesized....
- Khan, A., et al. (2013). Antimicrobial susceptibility testing of newer quinolones against gram positive and gram negative clinical isolates. Pakistan Journal of Pharmaceutical Sciences, 26(1), 181-185.
- Hardy Diagnostics. (2018). Fluoroquinolone Resistance and Screening Methods.
- Baluja, S., et al. (2017). Quinoline Derivatives: In Vitro Antimicrobial Study. Journal of Pharmacy and Pharmaceutics, 4(1), 105-110.
- ResearchGate. (2013). In-silico, in-vitro antibacterial activity and toxicity profile of new quinoline derivatives.
- Zhanel, G. G., et al. (2001). Evaluation of Susceptibility Testing To Detect Fluoroquinolone Resistance Mechanisms in Streptococcus pneumoniae. Antimicrobial Agents and Chemotherapy, 45(9), 2603-2607.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. charnwooddiscovery.com [charnwooddiscovery.com]
- 4. The Importance of In Vitro Assays [visikol.com]
- 5. noblelifesci.com [noblelifesci.com]
- 6. ijpbs.com [ijpbs.com]
- 7. itmedicalteam.pl [itmedicalteam.pl]
- 8. A model-based approach to the in vitro evaluation of anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
- 12. Reactive Oxygen Species (ROS) Assays | Cell Biolabs [cellbiolabs.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Comparability of in Vitro Tests for Bioactive Nanoparticles: A Common Assay to Detect Reactive Oxygen Species as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mitochondrial Membrane Potential Assay Kit: A Complete Guide to Principles and Applications [absin.net]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. hardydiagnostics.com [hardydiagnostics.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. topogen.com [topogen.com]
- 22. Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 4,7-Dichloro-8-fluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
4,7-Dichloro-8-fluoroquinoline is a halogenated quinoline derivative of significant interest in pharmaceutical research and development. As an intermediate or potential active pharmaceutical ingredient (API), its precise and accurate quantification is paramount for ensuring product quality, safety, and efficacy. This document provides detailed analytical methodologies for the quantification of this compound in various matrices, catering to the needs of researchers and quality control analysts. The methods described herein are grounded in established analytical principles for halogenated and fluoroquinolone compounds and are designed to be robust and reliable.[1][2][3]
The selection of an appropriate analytical technique is contingent upon the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. This guide outlines three robust methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for compounds amenable to volatilization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-specificity quantification in complex matrices.[4][5][6]
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to analytical method development. While specific experimental data for this compound is not widely published, we can infer key properties from its structure and data from similar compounds like 4,7-dichloro-6-fluoroquinoline and 4,7-dichloroquinoline.[2][7]
| Property | Estimated Value/Characteristic | Rationale and Impact on Analysis |
| Molecular Formula | C₉H₄Cl₂FN | Influences molecular weight and mass spectrometry settings. |
| Molecular Weight | ~216.04 g/mol | Critical for preparing standard solutions and for mass spectrometry.[7] |
| UV Absorbance | Estimated λmax ~240-250 nm and ~300-340 nm | Halogenated quinoline structures typically exhibit strong UV absorbance, making HPLC-UV a viable detection method. The exact maximum absorbance would need to be determined experimentally.[8] |
| Solubility | Sparingly soluble in water, soluble in organic solvents (e.g., methanol, acetonitrile, chloroform) | Dictates the choice of solvents for sample preparation, standard solution preparation, and mobile phase composition in HPLC. |
| Volatility | Potentially semi-volatile | Suggests that GC-MS analysis may be feasible, possibly requiring derivatization to improve thermal stability and chromatographic performance. |
| Ionization | Amenable to positive ionization (e.g., ESI+) | The nitrogen atom in the quinoline ring is basic and can be readily protonated, making Electrospray Ionization (ESI) in positive mode a suitable choice for LC-MS/MS.[6] |
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the routine quantification of APIs and intermediates in bulk materials and pharmaceutical formulations.[5][9] The method's principle lies in the separation of the analyte from other components on a stationary phase, followed by detection based on its ultraviolet absorbance.
Causality Behind Experimental Choices
-
Reversed-Phase Chromatography: A C18 column is selected as it is a versatile, non-polar stationary phase suitable for retaining the moderately non-polar this compound.
-
Mobile Phase: A mixture of acetonitrile (ACN) and a phosphate buffer is chosen. ACN provides the necessary organic strength for elution, while the buffer controls the pH to ensure consistent ionization state and peak shape of the analyte.[4][5] An acidic pH is often employed for quinolone compounds to improve peak symmetry.
-
UV Detection Wavelength: Based on the UV spectra of similar quinoline derivatives, a wavelength in the range of 240-250 nm is proposed for sensitive detection.[8] The optimal wavelength should be confirmed by running a UV scan of a standard solution.
Experimental Protocol: HPLC-UV
-
Instrumentation and Columns:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄).
-
Orthophosphoric acid (H₃PO₄).
-
Purified water (18.2 MΩ·cm).
-
This compound reference standard.
-
-
Preparation of Solutions:
-
Mobile Phase A (Buffer): Dissolve 1.36 g of KH₂PO₄ in 1 L of purified water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Acetonitrile.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired working range (e.g., 0.1 - 20 µg/mL).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 245 nm (or experimentally determined λmax).
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 10 30 70 12 30 70 12.1 70 30 | 15 | 70 | 30 |
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r² > 0.99).
-
Quantify the concentration of this compound in unknown samples by interpolating their peak areas from the calibration curve.
-
HPLC-UV Workflow Diagram
Caption: Workflow for HPLC-UV analysis.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[1][10] For halogenated quinolines, GC-MS offers high resolution and the structural information provided by the mass spectrometer is invaluable for confirmation of identity.
Causality Behind Experimental Choices
-
Capillary Column: A low-to-mid polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point for the separation of halogenated aromatic compounds, providing a balance of retention and selectivity.
-
Injector Temperature: A sufficiently high temperature is required to ensure the complete and rapid vaporization of the analyte without causing thermal degradation.
-
Oven Temperature Program: A temperature gradient is employed to ensure good separation of the analyte from any impurities and to provide sharp, symmetrical peaks.
-
Mass Spectrometry: Electron Ionization (EI) is a standard and robust ionization technique that generates reproducible fragmentation patterns, which can be used for library matching and structural elucidation. Selected Ion Monitoring (SIM) mode is used for quantification to enhance sensitivity and selectivity.
Experimental Protocol: GC-MS
-
Instrumentation and Columns:
-
Gas chromatograph with a split/splitless injector and a mass selective detector.
-
Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
-
Reagents and Standards:
-
Helium (carrier gas, 99.999% purity).
-
Methanol or Ethyl Acetate (GC grade).
-
This compound reference standard.
-
-
Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with ethyl acetate to achieve concentrations in the desired working range (e.g., 0.05 - 5 µg/mL).
-
-
GC-MS Conditions:
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 50-400) for identification and Selected Ion Monitoring (SIM) for quantification.
-
SIM Ions (Proposed): The molecular ion (m/z ~215, 217) and major fragment ions would need to be determined from a full scan spectrum of a standard.
-
-
-
Data Analysis:
-
Identify the analyte peak by its retention time and mass spectrum.
-
Construct a calibration curve using the peak area of the primary quantification ion versus concentration.
-
Perform a linear regression and quantify the analyte in samples.
-
GC-MS Workflow Diagram
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 3. 4,7-Dichloroquinoline:synthesis method and its application research_Chemicalbook [chemicalbook.com]
- 4. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. moca.net.ua [moca.net.ua]
- 6. jfda-online.com [jfda-online.com]
- 7. 4,7-Dichloro-6-fluoroquinoline | C9H4Cl2FN | CID 21101953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sci-Hub. Rapid HPLC assay of fluoroquinolones in clinical specimens / Journal of Antimicrobial Chemotherapy, 1989 [sci-hub.box]
- 10. asianpubs.org [asianpubs.org]
Application Notes and Protocols: The Strategic Use of 4,7-Dichloro-8-fluoroquinoline in the Synthesis of Advanced Kinase Inhibitors
Abstract
The quinoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved therapeutics, particularly in oncology.[1] Kinase inhibitors, which modulate signal transduction pathways, frequently incorporate the quinoline core to mimic the purine ring of ATP, enabling competitive binding at the enzyme's active site. The strategic introduction of substituents onto this core is paramount for optimizing potency, selectivity, and pharmacokinetic profiles. This document provides an in-depth guide to the synthetic utility of 4,7-dichloro-8-fluoroquinoline , a highly versatile building block for the construction of potent and selective kinase inhibitors. We will explore its unique reactivity profile and provide detailed, field-proven protocols for its sequential functionalization.
Introduction: The Quinoline Scaffold in Kinase Inhibition
Protein kinases are critical regulators of cellular processes, and their dysregulation is a well-established driver of cancer and other diseases. Consequently, they have become one of the most important classes of drug targets. The 4-aminoquinoline framework is central to many kinase inhibitors, where the quinoline nitrogen acts as a key hydrogen bond acceptor, and substituents at the 4 and 7-positions project into distinct pockets of the ATP-binding site to confer potency and selectivity.
The subject of this guide, this compound, offers a trifecta of synthetic handles:
-
Two Differentiable Chlorine Atoms: The chlorine atoms at the C4 and C7 positions exhibit distinct electronic environments, allowing for regioselective substitution.
-
An 8-Fluoro Group: The fluorine atom at the C8 position is not merely a placeholder. Its strong electron-withdrawing nature significantly modulates the electronics of the entire ring system, influencing the reactivity of the chloro-substituents and potentially improving metabolic stability and binding affinity of the final compound.[2][3]
This unique combination allows for a modular and powerful approach to building complex molecular architectures tailored for specific kinase targets.
Physicochemical Properties and Reactivity Profile
Understanding the inherent reactivity of this compound is crucial for strategic synthetic planning. The electronic properties of the heterocyclic system dictate the preferred sites for nucleophilic attack and metal-catalyzed cross-coupling.
| Property | Value | Source |
| Molecular Formula | C₉H₄Cl₂FN | - |
| Molecular Weight | 216.04 g/mol | [PubChem CID: 21101953] |
| Appearance | Expected to be a solid | - |
| Reactivity Hotspots | C4-Cl and C7-Cl | General SNAr & Cross-Coupling Principles |
The Influence of the 8-Fluoro Substituent
The fluorine atom at C8 exerts a powerful electron-withdrawing inductive effect (σI). This effect, along with the innate electron deficiency of the pyridine ring, significantly influences the electrophilicity of the carbon atoms bearing the chlorine leaving groups.
-
Activation of C4: The C4 position is inherently the most electrophilic site in the quinoline ring system for nucleophilic aromatic substitution (SₙAr), a phenomenon well-documented for 2,4-dichloroquinazolines and related heterocycles.[4][5] The attack of a nucleophile at this position generates a stabilized Meisenheimer-like intermediate.[6]
-
Activation of C7: An electron-withdrawing group at the C8 position, such as a nitro group, has been shown to strongly activate the adjacent C7 position for nucleophilic attack.[7][8] By analogy, the highly electronegative 8-fluoro group is expected to similarly enhance the reactivity of the C7-Cl bond towards SₙAr, although likely to a lesser extent than the C4-Cl.
This differential reactivity is the key to achieving selective, sequential functionalization.
Strategic Considerations for Kinase Inhibitor Synthesis
A common and effective strategy for elaborating the this compound scaffold involves a two-step sequence:
-
Regioselective Nucleophilic Aromatic Substitution (SₙAr) at the more reactive C4 position. This step typically introduces a substituted aniline or amine, which will form the core interactions within the kinase hinge region.
-
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura reaction) at the less reactive C7 position. This step allows for the introduction of diverse aryl or heteroaryl moieties to probe deeper pockets of the ATP-binding site, enhancing potency and modulating solubility.
This strategic approach is visualized in the workflow diagram below.
Caption: Synthetic workflow for kinase inhibitor synthesis.
Detailed Application Protocols
The following protocols are representative methodologies based on established procedures for similar heterocyclic systems.[9][10] Researchers should consider these as robust starting points, with the understanding that optimization may be required for specific substrates.
Protocol 1: Regioselective Nucleophilic Aromatic Substitution (SₙAr) at C4
This protocol describes the reaction of this compound with a representative amine nucleophile. The C4 position is significantly more activated and will react preferentially under these conditions.
Materials:
-
This compound (1.0 equiv)
-
Substituted Amine (e.g., 3-ethynylaniline) (1.1 equiv)
-
Solvent: 2-Propanol (Isopropanol) or N,N-Dimethylformamide (DMF)
-
Acid scavenger (optional, if amine salt is used): Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Reaction vessel, magnetic stirrer, condenser, inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv).
-
Reagent Addition: Add the substituted amine (1.1 equiv) and the solvent (e.g., 2-Propanol, to make a 0.2 M solution). If the amine is a hydrochloride salt, add DIPEA (2.0 equiv) to liberate the free base.
-
Reaction Conditions: Flush the flask with an inert gas (N₂ or Ar). Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting dichloro-scaffold is observed (typically 4-24 hours).
-
Workup: a. Cool the reaction mixture to room temperature. b. If the product precipitates upon cooling, it can be isolated by filtration, washed with cold solvent (e.g., isopropanol or diethyl ether), and dried under vacuum. c. Alternatively, concentrate the reaction mixture under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water or a saturated aqueous NaHCO₃ solution. d. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 4-amino-7-chloro-8-fluoroquinoline intermediate.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C7
This protocol describes the subsequent functionalization of the C7 position using the product from Protocol 1. The C-Cl bond at C7 is less reactive in SₙAr but is an excellent handle for Pd-catalyzed cross-coupling.[12]
Materials:
-
4-amino-7-chloro-8-fluoroquinoline intermediate (from Protocol 1) (1.0 equiv)
-
Aryl- or Heteroarylboronic Acid or Ester (1.5 equiv)
-
Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv) or PdCl₂(dppf) (0.05 equiv)
-
Base: Aqueous 2M Na₂CO₃ or K₂CO₃ (3.0 equiv)
-
Solvent System: 1,4-Dioxane/Water (e.g., 4:1 v/v) or DMF
-
Reaction vessel, magnetic stirrer, condenser, inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a Schlenk flask or similar reaction vessel, add the 4-amino-7-chloro-8-fluoroquinoline intermediate (1.0 equiv), the boronic acid/ester (1.5 equiv), and the palladium catalyst (0.05 equiv).
-
Solvent and Base Addition: Add the organic solvent (e.g., 1,4-Dioxane) followed by the aqueous base solution (e.g., 2M Na₂CO₃).
-
Degassing: Degas the reaction mixture thoroughly by bubbling an inert gas (N₂ or Ar) through the solution for 15-20 minutes or by using several freeze-pump-thaw cycles.
-
Trustworthiness Note: Proper degassing is critical for preventing the oxidation of the Pd(0) catalyst, which is essential for the catalytic cycle to proceed efficiently.
-
-
Reaction Conditions: Heat the mixture to 90-110 °C under an inert atmosphere with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Workup: a. Cool the reaction to room temperature. b. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). c. Separate the organic layer. Wash sequentially with water and then brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (e.g., hexanes/ethyl acetate or dichloromethane/methanol gradients) to afford the final kinase inhibitor scaffold.
Characterization and Quality Control
The identity and purity of all intermediates and the final product must be rigorously confirmed.
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy should be used to confirm the structure. The successful substitution at C4 and C7 will result in predictable changes in the chemical shifts and coupling constants of the aromatic protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound, which should typically be >95% for biological screening.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| SₙAr: No or slow reaction | Insufficient temperature; Poorly reactive amine; Inactive amine (e.g., salt form without base) | Increase temperature or switch to a higher boiling point solvent (e.g., NMP, DMF). Consider using microwave heating. For amine salts, ensure an adequate amount of a non-nucleophilic base (e.g., DIPEA) is added. |
| SₙAr: Formation of di-substituted product | Reaction temperature too high or reaction time too long; Insufficient excess of a diamine nucleophile. | Reduce reaction temperature and monitor carefully to stop the reaction upon consumption of the starting material. Use a larger excess of the diamine. |
| Suzuki: No or low yield | Inactive catalyst (oxidized); Insufficiently degassed system; Inappropriate base or solvent. | Use a fresh bottle of palladium catalyst. Ensure thorough degassing of the reaction mixture. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems. |
| Suzuki: Homocoupling of boronic acid | Presence of oxygen; Reaction temperature too high. | Improve degassing procedure. Lower the reaction temperature. |
| General: Difficult purification | Formation of closely-related side products. | Re-evaluate reaction conditions to improve selectivity. Utilize a different chromatography system (e.g., reverse-phase HPLC) for purification. |
Conclusion
This compound is a powerful and versatile starting material for the synthesis of novel kinase inhibitors. Its differentially activated chlorine atoms, modulated by the C8-fluoro group, allow for a predictable and regioselective synthetic strategy. By employing a sequential SₙAr and Suzuki-Miyaura cross-coupling approach, medicinal chemists can efficiently generate diverse libraries of compounds. The protocols and insights provided herein serve as a robust foundation for researchers aiming to leverage this valuable scaffold in the discovery and development of next-generation targeted therapies.
References
-
Journal of the American Chemical Society (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Available at: [Link]
-
ACS Publications (Date not available). New 8-(trifluoromethyl)-substituted quinolones. The benefits of the 8-fluoro group with reduced phototoxic risk. Journal of Medicinal Chemistry. Available at: [Link]
-
National Institutes of Health (NIH) (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. Available at: [Link]
-
National Institutes of Health (NIH) (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Available at: [Link]
-
Molecules (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. Available at: [Link]
-
Zarqa University Jordan (Date not available). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Available at: [Link]
-
NROChemistry (Date not available). Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
National Institutes of Health (NIH) (Date not available). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Available at: [Link]
-
ACS Publications (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Available at: [Link]
-
MySkinRecipes (Date not available). 8-Fluoroquinoline-3-carboxylic acid. Available at: [Link]
-
National Institutes of Health (NIH) (Date not available). Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. Available at: [Link]
-
Wikipedia (Date not available). Suzuki reaction. Available at: [Link]
-
MDPI (Date not available). Discovery of Sphingosine Kinase Inhibition by Modified Quinoline-5,8-Diones. Available at: [Link]
-
Wiley Online Library (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Available at: [Link]
-
The Suzuki Reaction (2014). Available at: [Link]
-
National Institutes of Health (NIH) (Date not available). The Azaindole Framework in the Design of Kinase Inhibitors. Available at: [Link]
-
Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Chemical-Konomics (Date not available). Drug Discovery - Inhibitor. Available at: [Link]
-
MDPI (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Available at: [Link]
-
Royal Society of Chemistry (Date not available). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. Available at: [Link]
-
Arkivoc (Date not available). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Available at: [Link]
-
National Institutes of Health (NIH) (Date not available). Concerted Nucleophilic Aromatic Substitution Reactions. Available at: [Link]
-
National Institutes of Health (NIH) (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available at: [Link]
-
Morressier (2018). Nucleophilic aromatic substitution: Using microwave chemistry. Available at: [Link]
Sources
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols: A Strategic Framework for Screening 4,7-Dichloro-8-fluoroquinoline Derivatives
Introduction: The Therapeutic Potential of Substituted Quinolines
Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3][4] The 4,7-dichloro-8-fluoroquinoline core, in particular, represents a promising starting point for the development of novel therapeutics due to the unique electronic properties imparted by the halogen substituents, which can influence binding affinity, metabolic stability, and overall bioactivity. This document outlines a comprehensive and logically tiered experimental design for the systematic screening of a library of this compound derivatives to identify and characterize lead compounds with potential therapeutic value, with a primary focus on oncology applications.
The screening cascade detailed herein is designed to efficiently progress from a broad primary screen to more focused secondary and tertiary assays, ensuring a cost-effective and scientifically rigorous evaluation of the compound library.[5] This approach allows for the early identification of promising candidates and the thorough characterization of their mechanism of action, selectivity, and initial safety profile.
Part 1: Primary High-Throughput Screening (HTS) - Identifying Bioactive Hits
The initial phase of the screening process involves a high-throughput assay to rapidly assess the biological activity of the entire this compound derivative library across a diverse panel of cancer cell lines. The primary objective is to identify "hits"—compounds that exhibit significant and reproducible biological effects at a single, high concentration.
Rationale for Cancer Cell Line Panel Screening
A cancer cell line panel provides a powerful tool for initial drug screening by encompassing a variety of cancer types and their associated genetic backgrounds.[6][7][8][9][10] This approach can reveal potential tissue-specific activities and provide early insights into the possible mechanisms of action of the test compounds. The selection of cell lines should be strategic, including representatives from major cancer types (e.g., breast, lung, colon, leukemia) and lines with known dependencies on specific signaling pathways.
Primary Assay: Cell Viability Assessment
A robust and cost-effective cell viability assay is the cornerstone of the primary screen. The CellTiter-Glo® Luminescent Cell Viability Assay is recommended due to its high sensitivity, broad linear range, and amenability to high-throughput automation.[11][12][13][14] This assay quantifies ATP levels, which is a reliable indicator of metabolically active, viable cells.[11][15]
Experimental Workflow for Primary HTS
The following diagram illustrates the workflow for the primary high-throughput screening of the this compound derivative library.
Caption: Primary High-Throughput Screening Workflow.
Detailed Protocol: Primary Cell Viability Screen
Materials:
-
This compound derivative library (10 mM stock in DMSO)
-
Selected cancer cell lines
-
Appropriate cell culture medium and supplements
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Sterile, white, opaque-walled 384-well microplates
-
Multichannel pipettes or automated liquid handling system
-
Luminometer plate reader
Procedure:
-
Cell Culture: Maintain cancer cell lines in their recommended culture medium supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Dilute the cell suspension to the predetermined optimal seeding density in fresh culture medium.
-
Dispense 25 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plates for 24 hours to allow for cell attachment and recovery.
-
-
Compound Addition:
-
Prepare a working solution of each compound from the 10 mM stock to achieve a final concentration of 10 µM in the assay wells.
-
Using an automated liquid handler or multichannel pipette, add 25 nL of the compound working solution to the appropriate wells.
-
Include vehicle controls (DMSO) and positive controls (e.g., staurosporine).
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
ATP Measurement:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis and Hit Selection
The raw luminescence data will be normalized to the vehicle-treated controls to determine the percent inhibition of cell viability for each compound.[16][17][18][19] A "hit" can be defined as a compound that causes a statistically significant reduction in cell viability (e.g., greater than 50% inhibition) in one or more cell lines. The Z-factor should be calculated for each assay plate to ensure the robustness and quality of the screen.[20]
| Parameter | Description | Acceptance Criteria |
| Z-factor | A statistical measure of the separation between the positive and negative controls. | Z' > 0.5 |
| Signal-to-Background | The ratio of the average signal of the negative control to the average signal of the positive control. | S/B > 10 |
| Hit Threshold | The minimum percent inhibition required to classify a compound as a "hit". | > 50% inhibition |
Part 2: Secondary Assays - Hit Confirmation and Prioritization
Compounds identified as "hits" in the primary screen will be subjected to a series of secondary assays to confirm their activity, determine their potency, and begin to elucidate their mechanism of action.
Dose-Response Analysis
The first step in hit validation is to perform a dose-response analysis to determine the half-maximal inhibitory concentration (IC50) of each hit compound in the most sensitive cell lines identified in the primary screen.[21] This provides a quantitative measure of the compound's potency.
Protocol: A similar protocol to the primary screen is followed, but with a serial dilution of the hit compounds (typically an 8- to 10-point dose-response curve). The resulting data is then fitted to a sigmoidal dose-response curve to calculate the IC50 value.
In Vitro Kinase Activity Assays
Given that many quinoline derivatives are known to target protein kinases, a logical next step is to screen the confirmed hits against a panel of purified kinases.[22][23] This will identify direct enzymatic inhibition and provide initial selectivity data. Luminescence-based kinase assays, such as the ADP-Glo™ Kinase Assay, are well-suited for this purpose as they measure the amount of ADP produced, which is directly proportional to kinase activity.[24][25]
Protocol: In Vitro Kinase Assay (Luminescence-Based) [26][27][28][29]
-
Compound Preparation: Prepare a serial dilution of the hit compound in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, a suitable substrate peptide, and ATP in kinase assay buffer.
-
Add the serially diluted compound or DMSO control.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis: Measure luminescence and plot the signal against the inhibitor concentration to determine the IC50.
| Kinase Target | Compound X IC50 (nM) | Staurosporine IC50 (nM) |
| Kinase A | 25 | 5 |
| Kinase B | 500 | 12 |
| Kinase C | >10,000 | 25 |
| Kinase D | 15 | 3 |
| Kinase E | 1,200 | 18 |
| Table 1: Example Inhibitory Activity of a Hit Compound Against a Kinase Panel. Staurosporine is used as a non-selective kinase inhibitor positive control. |
Part 3: Tertiary Assays - Mechanism of Action and Lead Characterization
Promising candidates from the secondary assays will be advanced to more in-depth studies to confirm their cellular mechanism of action and to assess their initial drug-like properties.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to verify target engagement in a cellular context.[30][31][32][33][34] It relies on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature. This assay provides direct evidence that the compound interacts with its intended target within the complex environment of the cell.
Protocol: Cellular Thermal Shift Assay (CETSA®) [30][31][32]
-
Cell Treatment: Treat intact cells with the compound or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Separation: Lyse the cells and separate the soluble fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Screening Cascade and Hit-to-Lead Progression
The overall screening cascade is designed to systematically narrow down the initial library to a small number of well-characterized lead candidates.
Caption: A tiered screening cascade for hit-to-lead progression.
Initial ADME/Tox Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial to de-risk drug candidates.[35][36][37][38] A panel of in vitro assays should be performed on the most promising compounds.
| ADME/Tox Parameter | Assay | Purpose |
| Absorption | Caco-2 Permeability Assay | Predicts intestinal absorption.[36][37] |
| Metabolism | Cytochrome P450 (CYP) Inhibition Assay | Assesses potential for drug-drug interactions.[36] |
| Toxicity | hERG Inhibition Assay | Evaluates risk of cardiac toxicity.[39] |
| Toxicity | Hepatotoxicity Assay (e.g., using HepG2 cells) | Assesses potential for liver damage. |
Conclusion
The experimental design outlined in this document provides a robust and efficient framework for the screening of this compound derivatives. By employing a tiered approach that progresses from broad primary screening to detailed mechanistic and safety profiling, this strategy maximizes the probability of identifying and validating novel lead compounds for further preclinical and clinical development. The integration of modern, high-throughput technologies with well-established biochemical and cell-based assays ensures a comprehensive evaluation of the therapeutic potential of this promising class of molecules.
References
-
Crown Bioscience. (n.d.). Cell Line Panels. Retrieved from [Link]
-
The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). Journal of Pharmaceutical Research International, 12(4). Retrieved from [Link]
-
Gasteiger, J., et al. (2003). Comprehensive Analysis of High-Throughput Screening Data. Proceedings of SPIE, 5042. Retrieved from [Link]
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry, 39(2). Retrieved from [Link]
-
Parham, F., et al. (2017). Quantitative high-throughput screening data analysis: challenges and recent advances. Expert Opinion on Drug Discovery, 12(7), 709-720. Retrieved from [Link]
-
Reaction Biology. (n.d.). ProLiFiler™ Cancer Cell Panel Screening Service. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Cancer Cell Panel Screening. Retrieved from [Link]
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances, 12(28), 17882-17906. Retrieved from [Link]
-
Li, Y., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(13), e4078. Retrieved from [Link]
-
Martens, S. (2023). In vitro kinase assay. protocols.io. Retrieved from [Link]
-
von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. Retrieved from [Link]
-
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (2018). SLAS DISCOVERY: Advancing Life Sciences R&D, 23(3), 223-232. Retrieved from [Link]
-
In vitro NLK Kinase Assay. (2018). Bio-protocol, 8(19), e3030. Retrieved from [Link]
-
KCAS Bio. (2025). Model Selection and Experimental Design for Screening Experiments. Retrieved from [Link]
-
Pharmaron. (n.d.). Cancer Cell Panel Screening. Retrieved from [Link]
-
Data analysis approaches in high throughput screening. (2014). SlideShare. Retrieved from [Link]
-
IONTOX. (2023). Importance of ADME and Toxicology Studies in Drug Discovery. Retrieved from [Link]
-
HiTSeekR: a one-stop solution for high-throughput screening data analysis. (2017). Nucleic Acids Research, 45(W1), W421-W427. Retrieved from [Link]
-
High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (2008). Chemistry & Biology, 15(5), 499-508. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
-
Hudson Robotics, Inc. (2010). ADME-Tox Screening System. Retrieved from [Link]
-
High-throughput screening. (n.d.). Wikipedia. Retrieved from [Link]
-
Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. Retrieved from [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology, 1472, 151-172. Retrieved from [Link]
-
Assay Guidance Manual. (2013). Cell Viability Assays. Retrieved from [Link]
-
I love Immunology. (2023). CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell Titer Glo [Video]. YouTube. Retrieved from [Link]
-
Mishra, P., et al. (2022). Quinoline Derivative and Their Pharmacological & Medicinal Potential. International Journal of Health Sciences, 6(S3), 2016-2040. Retrieved from [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). ACS Chemical Biology, 15(1), 244-252. Retrieved from [Link]
-
Quinoline: A versatile heterocyclic. (2011). Arabian Journal of Chemistry, 4(2), 121-137. Retrieved from [Link]
-
Hafner, M., et al. (2017). Designing Drug-Response Experiments and Quantifying their Results. Current Protocols in Chemical Biology, 9, 96-116. Retrieved from [Link]
-
Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Retrieved from [Link]
-
In vitro kinase assay v1. (2023). ResearchGate. Retrieved from [Link]
-
Biocompare. (n.d.). Cell Viability Assay Kits. Retrieved from [Link]
-
Rossell, D., et al. (2007). Screening designs for drug development. Biostatistics, 8(3), 595-608. Retrieved from [Link]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved from [Link]
-
Pär Nordlund Lab. (n.d.). CETSA. Retrieved from [Link]
-
Screening designs for drug development. (2007). Biostatistics, 8(3), 595-608. Retrieved from [Link]
-
Experimental Design for Multi-drug Combination Studies Using Signaling Networks. (2017). Statistics in Biosciences, 9(2), 444-460. Retrieved from [Link]
-
(a) 4,7-Dichloroquinoline design inspired by the natural molecule,... (n.d.). ResearchGate. Retrieved from [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2018). Molecules, 23(10), 2561. Retrieved from [Link]
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Model Selection and Experimental Design in Screening | KCAS Bio [kcasbio.com]
- 6. crownbio.com [crownbio.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. cellassay.creative-bioarray.com [cellassay.creative-bioarray.com]
- 9. wuxibiology.com [wuxibiology.com]
- 10. pharmaron.com [pharmaron.com]
- 11. static.fishersci.eu [static.fishersci.eu]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. biocompare.com [biocompare.com]
- 15. m.youtube.com [m.youtube.com]
- 16. spiedigitallibrary.org [spiedigitallibrary.org]
- 17. Quantitative high-throughput screening data analysis: challenges and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rna.uzh.ch [rna.uzh.ch]
- 19. academic.oup.com [academic.oup.com]
- 20. High-throughput screening - Wikipedia [en.wikipedia.org]
- 21. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 22. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 25. reactionbiology.com [reactionbiology.com]
- 26. In vitro kinase assay [protocols.io]
- 27. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 28. In vitro kinase assay [bio-protocol.org]
- 29. researchgate.net [researchgate.net]
- 30. bio-protocol.org [bio-protocol.org]
- 31. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 33. news-medical.net [news-medical.net]
- 34. CETSA [cetsa.org]
- 35. Drug Discovery: ADME/Toxicity [worldwide.promega.com]
- 36. cellgs.com [cellgs.com]
- 37. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
- 38. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 39. Target-Based ADME/Tox Assays | Thermo Fisher Scientific - HK [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,7-Dichloro-8-fluoroquinoline
Welcome to the dedicated technical support guide for the synthesis of 4,7-dichloro-8-fluoroquinoline. This resource is designed for researchers, chemists, and drug development professionals who are working with or looking to optimize the production of this critical chemical intermediate. As a key building block for various pharmaceutical agents, achieving a high yield and purity of this compound is paramount.
This guide moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific experimental issues in a question-and-answer format to help you rapidly diagnose and solve problems in your workflow.
Q1: My initial condensation reaction between 3-chloro-4-fluoroaniline and diethyl ethoxymethylenemalonate (EMME) is sluggish and results in a low yield of the intermediate. What are the likely causes and solutions?
A1: This is a common bottleneck, often stemming from issues with reagent quality or reaction conditions. The reaction, the first step of the Gould-Jacobs pathway, involves a Michael addition followed by the elimination of ethanol.[1]
Causality & Solutions:
-
Reagent Purity: The purity of both the aniline and EMME is critical. 3-chloro-4-fluoroaniline can degrade over time, developing impurities that inhibit the reaction. Diethyl ethoxymethylenemalonate should be checked for hydrolysis.[2]
-
Reaction Temperature: While the initial condensation can often be performed at room temperature or with gentle heating, an insufficient temperature will slow the reaction rate considerably.[4]
-
Action: Gently heat the neat reaction mixture to between 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the aniline starting material is consumed. Some protocols report that the reaction can be completed in as little as 7 minutes using microwave irradiation.[4]
-
-
Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess of EMME can sometimes drive the reaction to completion, but a large excess can complicate purification.
-
Action: Start with a 1:1 to 1:1.1 molar ratio of aniline to EMME.
-
Q2: I'm experiencing a very low yield during the thermal cyclization step to form the 7-chloro-8-fluoro-4-quinolinol intermediate. What can I do to improve this?
A2: The thermal cyclization is the most demanding step of the Gould-Jacobs reaction and is highly sensitive to temperature and reaction time.[1] Insufficient temperature leads to an incomplete reaction, while excessive heat or time can cause product degradation and decarboxylation.[1]
Causality & Solutions:
-
Insufficient Temperature: This intramolecular cyclization requires significant thermal energy, typically in the range of 230-260 °C.[2]
-
Action: Use a high-boiling, inert solvent like Dowtherm A or mineral oil to achieve and maintain a stable, high temperature.[2] Ensure vigorous stirring to promote even heat distribution.
-
-
Product Degradation: Prolonged exposure to high temperatures can lead to the formation of tar and other by-products.
-
Action: Optimize the reaction time. A thorough time-temperature examination is crucial.[1] For example, heating at 250 °C for 30-60 minutes is often a good starting point.[2] Monitor the reaction by taking aliquots (if possible) to find the point of maximum conversion before significant degradation occurs.
-
-
Alternative Catalysis: Traditional thermal cyclization can be inefficient.
-
Action: Consider using Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid). It can promote cyclization under milder conditions (e.g., 100-140 °C) with shorter reaction times and often results in excellent yields.[4]
-
| Method | Solvent | Temperature (°C) | Typical Time | Key Advantages |
| Thermal Cyclization | Dowtherm A / Mineral Oil | 240 - 260 °C | 30 - 60 min | Well-established, simple setup |
| Catalytic Cyclization | Eaton's Reagent | 100 - 140 °C | 15 - 30 min | Higher yields, milder conditions, faster |
Q3: The final chlorination of the 4-quinolinol intermediate using phosphorus oxychloride (POCl₃) is messy and gives a poor yield of this compound. How can I optimize this step?
A3: This step, a nucleophilic substitution to replace the 4-hydroxy group with a chlorine, is highly susceptible to moisture and temperature control. POCl₃ reacts violently with water, which not only consumes the reagent but also creates acidic by-products that can complicate the reaction and workup.[5][6]
Causality & Solutions:
-
Presence of Moisture: Water will hydrolyze POCl₃ into phosphoric acid and HCl, reducing its effectiveness and potentially causing side reactions.[6][7] The 4-quinolinol intermediate must be scrupulously dry.
-
Action: Ensure the 7-chloro-8-fluoro-4-quinolinol intermediate is thoroughly dried under vacuum before proceeding. If the previous step was performed in a high-boiling solvent, ensure all of it is removed.[2] Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Temperature Control: The reaction requires heating, but the temperature must be carefully controlled. A common range is 110-140 °C.[2][8]
-
Action: Add the POCl₃ to the quinolinol substrate at room temperature before slowly heating the mixture.[2] Stir the reaction at the target temperature for 1-3 hours.
-
-
Workup Procedure: The workup is critical for isolating the product. Pouring the hot reaction mixture directly into water can be hazardous.
-
Action: Cool the reaction mixture to room temperature first. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring.[9] This will hydrolyze the excess POCl₃. The product will precipitate and can be collected by filtration. Neutralize the acidic filtrate with a base like sodium hydroxide to precipitate any remaining product.[8]
-
-
Purification: The crude product may contain unreacted starting material or by-products.
Experimental Workflow Overview
The following diagram outlines the key stages in a typical Gould-Jacobs synthesis pathway for this compound.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative synthesis adapted from established procedures for analogous compounds.[2][8] Researchers should perform their own risk assessment before proceeding.
Step 1: Synthesis of Diethyl (3-chloro-4-fluoroanilino)methylenemalonate
-
In a round-bottom flask, combine 3-chloro-4-fluoroaniline (1.0 equiv) and diethyl ethoxymethylenemalonate (1.05 equiv).
-
Heat the neat mixture with stirring at 100-110 °C for 2 hours.
-
Monitor the reaction via TLC (e.g., 3:1 Hexane:Ethyl Acetate) for the disappearance of the aniline.
-
Cool the mixture to room temperature. The resulting product is often a solid or viscous oil and can be used in the next step without further purification.
Step 2: Synthesis of 7-Chloro-8-fluoro-4-quinolinol
-
Heat a high-boiling solvent (e.g., Dowtherm A) in a suitable flask to 250 °C under a nitrogen atmosphere.
-
Slowly add the crude intermediate from Step 1 to the hot solvent with vigorous stirring.
-
Maintain the temperature at 250 °C for 45 minutes. The cyclized product often begins to precipitate.
-
Cool the mixture, and dilute with hexanes to fully precipitate the ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate. Filter the solid.
-
Suspend the collected solid in a 10% aqueous sodium hydroxide solution and reflux for 1-2 hours to achieve saponification.
-
Cool the solution and acidify with concentrated HCl to precipitate the carboxylic acid intermediate.
-
The collected acid is then decarboxylated by heating again in Dowtherm A to ~250 °C until gas evolution ceases, yielding 7-chloro-8-fluoro-4-quinolinol.
Step 3: Synthesis of this compound
-
In a flask equipped with a reflux condenser and under a nitrogen atmosphere, suspend the dried 7-chloro-8-fluoro-4-quinolinol (1.0 equiv) in phosphorus oxychloride (POCl₃, 3.0-5.0 equiv).
-
Slowly heat the mixture to 110 °C and maintain for 2-3 hours. The mixture should become a clear solution.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the cooled reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Neutralize the slurry with a cold 20% sodium hydroxide solution to a pH of 7-8.
-
Filter the resulting precipitate, wash thoroughly with water, and dry under vacuum to yield the crude product.
-
Purify the crude solid by recrystallization from ethanol to obtain pure this compound.[8]
Frequently Asked Questions (FAQs)
Q4: What are the critical safety precautions when handling phosphorus oxychloride (POCl₃)?
A4: Phosphorus oxychloride is a highly corrosive and reactive chemical that poses significant health risks.[11] Strict safety protocols are mandatory.
-
Exposure: It is toxic by inhalation and can be absorbed through the skin.[5] Contact can cause severe burns to the skin, eyes, and respiratory tract.[11][12] Inhalation can lead to pulmonary edema, a medical emergency.[5]
-
Handling: Always handle POCl₃ in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.[7]
-
Reactivity: It reacts violently with water, alcohols, amines, and many other materials, generating heat and toxic fumes like HCl.[5][6] NEVER use water to extinguish a fire involving POCl₃; use a dry chemical extinguisher.[11]
-
Spills: Have appropriate spill control materials (e.g., absorbent pads for corrosive liquids) readily available.
Q5: How can I effectively monitor the progress of these reactions?
A5: Effective reaction monitoring is key to optimizing yield and minimizing side reactions. A combination of techniques is recommended.
-
Thin Layer Chromatography (TLC): TLC is the most common and convenient method for tracking the consumption of starting materials and the appearance of products. Develop a suitable solvent system (e.g., varying ratios of hexane and ethyl acetate) to achieve good separation of spots.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can provide quantitative data on the conversion rate and confirm the mass of the desired product and any major by-products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction, performing a rapid workup, and analyzing by ¹H NMR can provide a clear picture of the product-to-starting material ratio. The aromatic region of the NMR spectrum is particularly diagnostic for quinoline formation.[13]
Q6: Are there alternative synthetic routes to the quinoline core besides the Gould-Jacobs reaction?
A6: Yes, several other named reactions exist for quinoline synthesis, though their suitability depends on the desired substitution pattern and available starting materials.
-
Vilsmeier-Haack Reaction: This reaction can be used to synthesize 2-chloro-3-formylquinolines from N-arylacetamides. This could be a viable alternative, though it would require subsequent modification to achieve the 4,7-dichloro-8-fluoro substitution pattern.
-
Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. This is less direct for the target molecule but is a powerful method for other quinoline derivatives.
-
Copper-Catalyzed Cyclization: Modern methods include copper-catalyzed reactions of anilines and aldehydes or alkynes, which can be more environmentally friendly.[14][15]
The Gould-Jacobs reaction remains one of the most direct and historically significant routes for syntheses originating from a substituted aniline and a malonate derivative, making it a common choice for this class of compounds.[16][17]
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield issues.
References
- BenchChem. (2025). Vilsmeier-Haack Reaction for Quinoline Synthesis.
- Indian Journal of Chemistry. (n.d.).
- Organic Chemistry Portal. (2013-2023). Synthesis of quinolines.
- PubMed. (n.d.).
- New Jersey Department of Health. (2001). PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. NJ.gov.
- Tetrahedron. (2010).
- International Labour Organization. (n.d.). ICSC 0190 - PHOSPHORUS OXYCHLORIDE.
- ResearchGate. (2010).
- Lanxess. (2015). Phosphorus oxychloride Product Safety Assessment.
- DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline.
- CAMEO Chemicals - NOAA. (n.d.). PHOSPHORUS OXYCHLORIDE.
- Organic Chemistry Portal. (2013).
- Thermo Fisher Scientific. (2025).
- International Journal of Chemical Studies. (2021).
- Nature Portfolio. (2021).
- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction.
- BenchChem. (2025). Optimizing reaction conditions for quinolinone synthesis. BenchChem Tech Support.
- MDPI. (2025).
- Wikipedia. (n.d.). 4,7-Dichloroquinoline.
- BenchChem. (2025).
- Journal of the American Chemical Society. (n.d.). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.
- Organic Syntheses. (n.d.). 4,7-dichloroquinoline.
- Química Organica.org. (n.d.). Synthesis of Fluoroquinolone Antibiotics.
- ResearchGate. (2023). (a)
- MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
- National Institutes of Health (NIH). (n.d.).
- PubMed. (2016).
- PubMed Central. (n.d.). Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods.
- CP Lab Safety. (n.d.). This compound, 95% Purity.
- BenchChem. (2025). Dealing with impurities in 8-Fluoroquinoline-3-carboxamide synthesis.
- Google Patents. (n.d.).
- Scribd. (n.d.). Synthesis of 4,7-Dichloroquinoline.
- PubMed Central (PMC). (n.d.). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity.
- ResearchGate. (n.d.). (PDF) 4,7-Dichloroquinoline.
- National Institutes of Health (NIH). (n.d.). 4,7-Dichloroquinoline.
Sources
- 1. ablelab.eu [ablelab.eu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. scribd.com [scribd.com]
- 4. mdpi.com [mdpi.com]
- 5. ICSC 0190 - PHOSPHORUS OXYCHLORIDE [chemicalsafety.ilo.org]
- 6. lanxess.com [lanxess.com]
- 7. fishersci.com [fishersci.com]
- 8. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]
- 9. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 10. 4,7-Dichloroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nj.gov [nj.gov]
- 12. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quinoline synthesis [organic-chemistry.org]
- 15. Aerobic Synthesis of Substituted Quinoline from Aldehyde and Aniline: Copper-Catalyzed Intermolecular C-H Active and C-C Formative Cyclization [organic-chemistry.org]
- 16. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 17. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
Technical Support Center: Purification of 4,7-Dichloro-8-fluoroquinoline
Welcome to the comprehensive technical support guide for navigating the purification challenges of 4,7-dichloro-8-fluoroquinoline. This resource is tailored for researchers, scientists, and professionals in drug development who are working with this complex heterocyclic compound. Here, we dissect the common hurdles encountered during its purification and provide robust, field-tested solutions to enhance the purity and yield of your target molecule. Our approach is grounded in fundamental chemical principles and supported by authoritative literature to ensure the integrity and reproducibility of your experimental outcomes.
Understanding the Core Purification Challenges
The purification of this compound is frequently complicated by several factors inherent to its synthesis and molecular structure. A thorough understanding of these challenges is the first step toward developing an effective purification strategy.
-
Isomeric Impurities: The synthesis of polysubstituted quinolines can often lead to the formation of positional isomers, which possess very similar physical and chemical properties to the desired product, making their separation particularly challenging.[1][2] For this compound, potential isomeric impurities could include other dichloro-fluoroquinoline isomers, depending on the synthetic route employed.
-
Impact of Fluorine Substitution: The presence of a highly electronegative fluorine atom at the 8-position significantly influences the molecule's electronic distribution, dipole moment, and intermolecular interactions. This can alter its solubility in common organic solvents and its retention behavior on chromatographic stationary phases compared to its non-fluorinated analogs.[3]
-
Byproducts from Synthesis: Depending on the synthetic pathway, various byproducts can arise. For instance, incomplete chlorination can leave behind hydroxyquinoline precursors, while side reactions may introduce other halogenated or rearranged quinoline derivatives.[4][5]
-
Degradation Potential: Fluoroquinolones can be susceptible to degradation under certain conditions. Studies on related compounds have shown that exposure to light and alkaline environments can lead to decomposition, necessitating careful handling and purification conditions.[6][7][8]
Troubleshooting Purification: A Question & Answer Guide
This section addresses specific issues you may encounter during the purification of this compound in a practical question-and-answer format.
Recrystallization
Q1: I'm struggling to find a suitable solvent for the recrystallization of this compound. What should I consider?
A1: The key to successful recrystallization is identifying a solvent (or solvent system) in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Given the polychlorinated and fluorinated aromatic nature of your compound, consider the following:
-
Non-polar to Moderately Polar Solvents: Start with low-boiling hydrocarbon solvents like hexanes or heptane. A patent for the closely related 4,7-dichloro-8-methylquinoline describes successful crystallization from a low-boiling hydrocarbon solvent.[9] Alcohols such as ethanol or methanol have also been used for the recrystallization of similar dichloroquinolines.[10][11]
-
Solvent Mixtures: If a single solvent is not effective, a binary solvent system can provide the necessary solubility gradient. Common combinations include hexane/ethyl acetate, hexane/acetone, or ethanol/water.[12] The general principle is to dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature and then slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed.
-
"Like Dissolves Like": While a useful starting point, the unique electronic properties conferred by the fluorine atom can lead to unexpected solubility behavior. Therefore, empirical screening of a range of solvents is often necessary.
Protocol 1: General Recrystallization Procedure
-
In a flask, add the crude this compound.
-
Add a small amount of the chosen solvent or the "good" solvent of a binary system.
-
Gently heat the mixture to boiling while stirring.
-
Continue adding the solvent portion-wise until the solid completely dissolves.
-
If using a binary system, slowly add the "poor" solvent at the boiling temperature until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature. To promote slower cooling, you can wrap the flask in glass wool.
-
Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Q2: My compound is "oiling out" instead of crystallizing. What can I do?
A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is supersaturated or cooled too quickly, or if the melting point of the solid is lower than the boiling point of the solvent. To troubleshoot this:
-
Add More Solvent: Re-heat the solution to dissolve the oil and add a small amount of additional hot solvent before allowing it to cool slowly.
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to induce crystallization.
Column Chromatography
Q1: I am having difficulty separating my product from a closely related isomer by column chromatography. What parameters can I adjust?
A1: Separating positional isomers is a common challenge in quinoline chemistry.[1] The subtle differences in polarity and stereochemistry require careful optimization of your chromatographic conditions.
-
Stationary Phase Selection:
-
Normal Phase: Standard silica gel is a good starting point. For halogenated compounds, pentafluorophenyl (PFP) stationary phases can offer unique selectivity due to interactions with the fluorinated ring.[13]
-
Reverse Phase: C18 columns are widely used for the analysis of fluoroquinolones and can be adapted for preparative separations.[14][15]
-
-
Mobile Phase Optimization:
-
Normal Phase: Begin with a non-polar solvent system like hexane/ethyl acetate and gradually increase the polarity. A shallow gradient can be crucial for separating closely eluting isomers.
-
Reverse Phase: A mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) is a common starting point for fluoroquinolones.[14][16]
-
-
Consider Alternative Techniques: For particularly challenging separations, techniques like pH-zone-refining counter-current chromatography have been shown to be effective in separating quinoline isomers.[17][18]
Protocol 2: General Column Chromatography Procedure (Normal Phase)
-
Slurry Pack the Column: Prepare a slurry of silica gel in your initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column bed.
-
Elution: Begin eluting with the initial mobile phase, collecting fractions.
-
Gradient Elution (if necessary): If the compounds are not eluting, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., move from 5% ethyl acetate to 10%, then 15%, etc.).
-
Monitor Fractions: Analyze the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Q2: My compound appears to be degrading on the silica gel column. How can I prevent this?
A2: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.
-
Neutralize the Silica: You can deactivate the silica gel by washing it with a dilute solution of a non-nucleophilic base like triethylamine in your mobile phase before packing the column.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina.
-
Minimize Contact Time: Run the chromatography as quickly as possible (flash chromatography) to reduce the time your compound is in contact with the stationary phase.
Acid-Base Extraction
Q1: Can I use acid-base extraction to remove any starting materials or byproducts?
A1: Yes, acid-base extraction is a powerful technique if your impurities have different acidic or basic properties than your target compound.[19][20] The nitrogen atom in the quinoline ring is basic and can be protonated by an acid to form a water-soluble salt.
-
Removing Basic Impurities: If you have more basic impurities, you could potentially perform a selective extraction by carefully choosing the pH.
-
Removing Acidic Impurities: A wash with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution) will extract acidic impurities into the aqueous layer.[19]
-
General Purification: Dissolving the crude material in an organic solvent and washing with dilute acid will move your this compound into the aqueous layer as its salt. The layers can then be separated, and the aqueous layer neutralized to precipitate the purified product.
Protocol 3: Acid-Base Extraction Workflow
Caption: Workflow for purification via acid-base extraction.
Analytical Methods for Purity Assessment
To effectively guide your purification, you need a reliable analytical method to assess the purity of your fractions and final product. High-Performance Liquid Chromatography (HPLC) is the method of choice for this.[14][21]
Table 1: Starting Conditions for HPLC Method Development
| Parameter | Recommendation | Rationale |
| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm) | Widely applicable for fluoroquinolones, providing good separation based on hydrophobicity.[14][15] |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid | A common solvent system for fluoroquinolones that provides good peak shape and resolution.[14][16] |
| Elution | Gradient elution (e.g., 20% to 80% Acetonitrile over 20 minutes) | Useful for separating compounds with a range of polarities and identifying unknown impurities. |
| Detection | UV at ~293 nm | Fluoroquinolones typically have strong UV absorbance in this region.[15] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Column Temp. | Ambient or 30 °C | Provides stable retention times. |
Frequently Asked Questions (FAQs)
Q: How does the 8-fluoro substituent affect the properties of the quinoline compared to other isomers?
A: The position of the fluorine atom has a pronounced effect. An 8-fluoro substituent is in the peri position relative to the quinoline nitrogen, which can influence the basicity of the nitrogen through space electronic effects. This can alter its pKa and, consequently, its behavior in acid-base extractions and ion-exchange chromatography. It can also affect the molecule's crystal packing and solubility.
Q: What are the best practices for handling and storing this compound?
A: Given the potential for photodegradation of fluoroquinolones, it is prudent to store the compound in an amber vial or otherwise protected from light.[8] Storage at a low temperature in a desiccator is also recommended to prevent degradation from moisture and heat.
Q: Are there any specific safety precautions I should take?
A: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
Conclusion
The purification of this compound presents a set of challenges that can be systematically overcome with a sound understanding of the underlying chemical principles and a methodical approach to technique selection and optimization. By anticipating the presence of isomeric impurities and understanding the impact of the fluorine substituent, researchers can design effective purification strategies employing recrystallization, column chromatography, and acid-base extraction. Coupled with robust analytical monitoring, these techniques will enable the isolation of high-purity material essential for downstream applications in drug discovery and development.
References
-
Yang, Y., et al. (2009). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. Journal of Chromatography A, 1216(19), 4159-4165. Available from: [Link]
-
ResearchGate. (2017). Mercuration of quinoline give different isomers how could these isomers separated. Available from: [Link]
-
Bairros, A. V., et al. (2018). Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Brazilian Journal of Pharmaceutical Sciences, 54(2). Available from: [Link]
-
Kim, J., et al. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. Forensic Toxicology, 34(2), 244-255. Available from: [Link]
-
University of California, Los Angeles. (n.d.). Acid-Base Extraction. Available from: [Link]
-
Scilit. (2018). Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Available from: [Link]
-
Scite.ai. (2018). Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Available from: [Link]
- Lisle, G. F., & Stacy, G. W. (1950). U.S. Patent No. 2,520,043. Washington, DC: U.S. Patent and Trademark Office.
-
Bairros, A. V., et al. (2018). Evaluation of the influence of fluoroquinolone chemical structure on stability: Forced degradation and in silico studies. ResearchGate. Available from: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
Sankar, P. R., et al. (2015). Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage. Quest Journals Journal of Research in Pharmaceutical Science, 2(1), 1-10. Available from: [Link]
-
Shi, L., et al. (2010). Development of an analytical method for eight fluoroquinolones using solid-phase extraction and liquid chromatography with fluorescence detection. International Journal of Environmental Analytical Chemistry, 90(14-15), 1085-1098. Available from: [Link]
-
Chromatography Forum. (2017). separation of positional isomers. Available from: [Link]
-
Ravisankar, P., & Devala Rao, G. (2015). Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage. Quest Journals. Available from: [Link]
-
Kulkarni, A. A., et al. (2012). 4,7-Dichloroquinoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1498. Available from: [Link]
-
Wójcik-Szych, J., & Asztemborska, M. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. Chromatographia, 80(2), 181-200. Available from: [Link]
-
Price, C. C., & Roberts, R. M. (1946). 4,7-dichloroquinoline. Organic Syntheses, 26, 22. Available from: [Link]
-
Price, C. C., & Roberts, R. M. (1955). 4,7-DICHLOROQUINOLINE. In Organic Syntheses (Vol. 3, p. 272). John Wiley & Sons, Inc. Available from: [Link]
-
Rusch, M., et al. (2019). Degradation and transformation of fluoroquinolones by microorganisms with special emphasis on ciprofloxacin. Applied Microbiology and Biotechnology, 103(17), 6933-6948. Available from: [Link]
-
Lipunova, G. N., et al. (2018). Fluorinated Quinolines: Synthesis, Properties and Applications. ResearchGate. Available from: [Link]
-
Alwera, S., et al. (2022). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. ResearchGate. Available from: [Link]
-
Kulkarni, A. A., et al. (2012). 4,7-Dichloroquinoline. Acta Crystallographica Section E: Crystallographic Communications, 68(Pt 5), o1498. Available from: [Link]
- Papa, D. (1981). U.S. Patent No. 4,398,916. Washington, DC: U.S. Patent and Trademark Office.
- Pesson, M., & Chabassier, S. (1978). U.S. Patent No. 4,277,607. Washington, DC: U.S. Patent and Trademark Office.
-
Wang, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3409. Available from: [Link]
-
Hernández-Vázquez, E., et al. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2022(3), M1442. Available from: [Link]
- CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents. (n.d.).
- CN103626699A. (2014). Industrial preparation method of 4,7-dichloroquinoline. Google Patents.
-
Watanabe, M., et al. (1991). Effects of oligofluorine substitution on the mutagenicity of quinoline: a study with twelve fluoroquinoline derivatives. Mutation Research Letters, 262(4), 261-268. Available from: [Link]
-
Chromatography Forum. (2013). Separation of 2-Chloro, 4-Fluorotoluene to its isomer. Available from: [Link]
-
Kumar, A., & Pal, S. (2022). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 20(31), 6216-6255. Available from: [Link]
-
Ang, J. C., & Gouverneur, V. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 9, 2594-2605. Available from: [Link]
-
Amerkhanova, S., et al. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. Processes, 12(3), 488. Available from: [Link]
-
Nichols, L. (2022). 4.8: Acid-Base Extraction. In Chemistry LibreTexts. Available from: [Link]
-
Yang, Y., et al. (2009). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. Journal of Chromatography A, 1216(19), 4159-4165. Available from: [Link]
-
Ökten, S., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega, 8(19), 17096-17109. Available from: [Link]
-
Tanimoto, H., et al. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific Reports, 9(1), 17723. Available from: [Link]
-
Kim, J. S., et al. (2009). Recrystallization of fluconazole using the supercritical antisolvent (SAS) process. Journal of Pharmaceutical Sciences, 98(10), 3849-3857. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. revistas.usp.br [revistas.usp.br]
- 7. scilit.com [scilit.com]
- 8. scite.ai [scite.ai]
- 9. US2520043A - Process for preparing 4, 7-dichloro-8-methylquinoline - Google Patents [patents.google.com]
- 10. US4620007A - 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid - Google Patents [patents.google.com]
- 11. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. Separation of 2-Chloro, 4-Fluorotoluene to its isomer - Chromatography Forum [chromforum.org]
- 14. oaji.net [oaji.net]
- 15. questjournals.org [questjournals.org]
- 16. sci-hub.st [sci-hub.st]
- 17. Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. people.chem.umass.edu [people.chem.umass.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
"troubleshooting guide for 4,7-Dichloro-8-fluoroquinoline reactions"
Technical Support Center: 4,7-Dichloro-8-fluoroquinoline Reactions
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but challenging reagent. Here, we provide in-depth, field-proven insights into its reactivity, offering solutions to common experimental hurdles in a direct question-and-answer format.
Section 1: Core Principles & Reactivity FAQ
This section addresses fundamental questions regarding the handling, properties, and expected reactivity of this compound, providing the foundational knowledge needed for successful experimentation.
Q1: What is the primary reactivity of this compound in substitution reactions?
A1: this compound is an electron-deficient heterocyclic compound primarily used in Nucleophilic Aromatic Substitution (SNAr) reactions. The quinoline nitrogen and the 8-fluoro substituent are strong electron-withdrawing groups. Their combined electronic effect significantly reduces the electron density of the entire ring system, making it susceptible to attack by nucleophiles.
Q2: Which chlorine atom is more reactive, the one at C4 or C7? And why?
A2: The chlorine atom at the C7 position is generally more reactive towards nucleophiles. This is a critical distinction from the non-fluorinated 4,7-dichloroquinoline, where the C4 position is more activated. The reason for this shift in reactivity is the powerful electron-withdrawing effect of the adjacent fluorine atom at the C8 position. This effect strongly activates the C7 position for nucleophilic attack. While the C4 position is still activated by the quinoline nitrogen, the ortho-fluoro group's influence on C7 is typically dominant. Analogous systems, such as 8-nitro-fluoroquinolones, show a similar activation pattern at the C7 position.[1][2][3]
Q3: What are the recommended storage and handling conditions for this compound?
A3: Like many halo-aza-aromatic compounds, this compound should be handled with care. It is a solid that should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and moisture. When handling the powder, use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a fume hood to avoid inhalation of dust.
Section 2: Troubleshooting Guide for Common Issues
This section provides a question-and-answer guide to troubleshoot specific problems that may arise during reactions involving this compound.
Q4: My reaction is showing low to no conversion. What are the likely causes and how can I fix it?
A4: Low conversion is a frequent issue and can stem from several factors:
-
Insufficient Nucleophilicity: The nucleophile you are using may not be strong enough to attack the electron-deficient quinoline ring under the current reaction conditions.
-
Inadequate Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.
-
Poor Solvent Choice: The solvent plays a crucial role in SNAr reactions. Polar aprotic solvents are generally preferred as they can solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity.
Troubleshooting Steps:
-
Increase Nucleophile Strength: If using a neutral nucleophile (e.g., an amine), consider adding a non-nucleophilic base (like NaH, K₂CO₃, or an organic base like DBU) to deprotonate it in situ, thereby increasing its nucleophilicity.
-
Elevate Reaction Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction by TLC or LC-MS to check for product formation and the appearance of degradation products.
-
Optimize Solvent: Switch to a high-boiling point, polar aprotic solvent. See the table below for common choices.
| Solvent | Boiling Point (°C) | Dielectric Constant | Notes |
| DMF | 153 | 37 | Excellent choice, good solvating power. |
| DMSO | 189 | 47 | Higher boiling point, can accelerate reactions. |
| NMP | 202 | 32 | Useful for very unreactive nucleophiles. |
| Dioxane | 101 | 2.2 | Less polar, but can be effective in some cases. |
Q5: I am getting a mixture of products. How can I improve the regioselectivity of the substitution?
A5: While the C7 position is preferentially activated, substitution at C4 can still occur, leading to isomeric mixtures. This is especially true with smaller, highly reactive nucleophiles or at very high temperatures.
Strategies to Enhance C7 Selectivity:
-
Lower the Reaction Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can favor the more kinetically controlled product at C7.
-
Use a Bulky Nucleophile: Steric hindrance around the C4 position (peri-interaction with the C5-hydrogen) can be exploited. Using a sterically bulkier nucleophile can disfavor attack at C4, thus increasing selectivity for C7.
-
Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the nucleophile. Using a large excess might lead to di-substitution if the reaction conditions are harsh enough.
Q6: I've isolated my product, but it appears to be the hydrolyzed version (4-hydroxy or 7-hydroxy quinoline). How can I prevent this?
A6: The chloro groups on the activated quinoline ring are susceptible to hydrolysis, especially at elevated temperatures in the presence of water.
Prevention of Hydrolysis:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Purify Reagents: Ensure your nucleophile and any added bases are free from water. Commercial amines, for example, can be hygroscopic.
-
Careful Work-up: During the reaction work-up, neutralize any acid or base promptly and avoid prolonged exposure to aqueous conditions, especially if heating is required for extraction.
Q7: The purification of my final product is very difficult due to a persistent impurity. What could it be?
A7: A common and challenging impurity in the synthesis of 4,7-dichloroquinoline derivatives is the carry-over of isomeric impurities from the starting material. For instance, 4,5-dichloroquinoline can be formed during the synthesis of 4,7-dichloroquinoline and is often difficult to remove.[4]
Mitigation and Purification Strategies:
-
Purify the Starting Material: Before starting your reaction, consider recrystallizing the commercial this compound from a non-polar solvent like hexanes to remove more soluble isomeric impurities.[4]
-
Chromatography: Flash column chromatography is often necessary. A careful selection of the solvent system (e.g., a gradient of ethyl acetate in hexanes) can help separate closely-eluting isomers.
-
Recrystallization of the Product: If the product is a solid, recrystallization can be a powerful purification technique. Experiment with different solvent systems to find one that selectively crystallizes your desired product.
Section 3: Visualized Workflows & Mechanisms
To provide a clearer understanding of the processes involved, we have included diagrams for the reaction mechanism and a logical troubleshooting workflow.
SNAr Mechanism at C7
Caption: SNAr reaction proceeds via a two-step addition-elimination mechanism.
Troubleshooting Workflow
Sources
- 1. Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4,7-Dichloroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
"side product analysis in the synthesis of 4,7-Dichloro-8-fluoroquinoline"
Welcome to the dedicated technical support center for the synthesis of 4,7-dichloro-8-fluoroquinoline. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is on anticipating and resolving specific experimental challenges, with a primary emphasis on the analysis and mitigation of side products.
Introduction to the Synthesis and Potential Challenges
The synthesis of this compound, a key building block in the development of various therapeutic agents, is most commonly achieved through a modified Gould-Jacobs reaction.[1][2] This multi-step process, while robust, is not without its challenges. The primary obstacle encountered is the formation of regioisomeric impurities, which arise from the cyclization of the substituted aniline precursor.[3] Understanding the reaction mechanism and the factors influencing regioselectivity is paramount to achieving high purity of the target compound.
This guide will provide a comprehensive overview of a representative synthetic protocol, delve into the mechanistic basis for side product formation, and offer practical, field-proven troubleshooting advice.
Core Synthesis Workflow: A Representative Protocol
The following protocol is a representative method for the synthesis of this compound, adapted from established procedures for similar quinoline derivatives.[4][5]
Caption: Mechanistic pathways leading to the formation of the desired product and the regioisomeric impurity.
-
Troubleshooting:
-
Reaction Temperature Control: Precise control of the cyclization temperature is crucial. It is recommended to conduct small-scale optimization studies to determine the optimal temperature that favors the formation of the desired isomer.
-
Solvent Effects: The choice of high-boiling solvent (e.g., Dowtherm A, diphenyl ether) can influence the ratio of isomers. While literature on this specific substrate is scarce, empirical testing of different solvents may be beneficial.
-
Purification: Due to their similar physical properties, separation of these isomers by simple recrystallization can be challenging. [6] * Fractional Recrystallization: Careful, multi-step recrystallization from a suitable solvent system (e.g., hexanes, ethanol/water) may enrich the desired isomer. [6] * Chromatography: Preparative High-Performance Liquid Chromatography (HPLC) is often the most effective method for separating closely related isomers.
-
FAQ 2: My reaction mixture from the chlorination step is a dark, viscous oil and difficult to work up. What could be the cause and how can I resolve this?
Answer: This is a common issue in chlorination reactions using phosphorus oxychloride (POCl₃) and is often due to the formation of polymeric byproducts and residual POCl₃.
-
Causality: Incomplete reaction or side reactions of the hydroxyquinoline intermediate with excess POCl₃ at high temperatures can lead to the formation of complex phosphates and tars. [7]* Troubleshooting:
-
Stoichiometry of POCl₃: Use the minimum effective amount of POCl₃. A molar ratio of 2-3 equivalents relative to the 7-chloro-8-fluoro-4-hydroxyquinoline is a good starting point. [7] * Reaction Time and Temperature: Avoid prolonged heating or excessively high temperatures. Monitor the reaction progress by Thin Layer Chromatography (TLC) and stop the reaction once the starting material is consumed.
-
Work-up Procedure: A carefully executed aqueous work-up is critical.
-
Cool the reaction mixture to room temperature.
-
Slowly and cautiously quench the reaction mixture by pouring it onto crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃.
-
Neutralize the acidic solution with a base (e.g., 10% NaOH solution) to a pH of 7-8 to precipitate the crude product. [7]Maintain the temperature below 25-30 °C during neutralization.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
FAQ 3: How can I confirm the identity of the desired product and quantify the regioisomeric impurity?
Answer: A combination of chromatographic and spectroscopic techniques is essential for unambiguous identification and quantification.
-
Analytical Techniques:
| Technique | Purpose | Expected Observations |
| HPLC-MS | Separation and identification of isomers and other impurities. | The desired product and the 4,5-dichloro-8-fluoroquinoline isomer will have the same mass-to-charge ratio (m/z) but different retention times. MS/MS fragmentation patterns may also help in differentiation. [8][9] |
| ¹H NMR | Structural elucidation and purity assessment. | The substitution pattern on the quinoline ring will result in a unique set of chemical shifts and coupling constants for the aromatic protons. The presence of the regioisomer will be indicated by a separate set of signals. [10] |
| ¹⁹F NMR | Confirmation of the fluorine position and detection of fluorine-containing impurities. | The 8-fluoro substituent will exhibit a characteristic chemical shift and coupling to adjacent protons. Any other fluorine-containing side products would give rise to additional signals. [11] |
-
Experimental Protocol: HPLC-MS Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and Mass Spectrometry (Electrospray Ionization - ESI, positive mode).
-
Sample Preparation: Dissolve a small amount of the crude product in the mobile phase.
-
FAQ 4: Are there other potential side products I should be aware of?
Answer: Yes, other impurities can arise from incomplete reactions or side reactions at different stages of the synthesis.
-
Incomplete Condensation: Unreacted 2-fluoro-5-chloroaniline or diethyl ethoxymethylenemalonate.
-
Incomplete Cyclization: Residual diethyl 2-((2-fluoro-5-chlorophenyl)amino)methylenemalonate.
-
Incomplete Saponification/Decarboxylation: Residual ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate or 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid.
-
Incomplete Chlorination: Residual 7-chloro-8-fluoro-4-hydroxyquinoline.
These impurities can typically be identified by HPLC-MS and their presence suggests that the reaction conditions (time, temperature, reagent stoichiometry) for the respective step need to be optimized.
Self-Validating System for Protocol Integrity
To ensure the robustness and reproducibility of this synthesis, a self-validating system should be implemented. This involves in-process controls (IPCs) at each critical step.
Caption: In-process control (IPC) workflow for a self-validating synthesis.
By implementing these IPCs, deviations from the expected reaction course can be detected early, allowing for corrective measures and ensuring the final product meets the required purity specifications.
References
-
Organic Syntheses, Coll. Vol. 3, p.272 (1955); Vol. 28, p.38 (1948). [Link]
- CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google P
-
Synthesis of Fluoroquinolone Antibiotics - Química Organica.org. [Link]
-
4,7-Dichloroquinoline - PMC - NIH. [Link]
-
4,7-Dichloroquinoline - Wikipedia. [Link]
-
(PDF) 4,7-Dichloroquinoline - ResearchGate. [Link]
-
A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements - PubMed. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. [Link]
-
Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Link]
-
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications. [Link]
-
A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation - ResearchGate. [Link]
-
Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect - MDPI. [Link]
-
An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - Preprints.org. [Link]
-
Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm - MDPI. [Link]
-
Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin - Semantic Scholar. [Link]
-
Gould–Jacobs reaction - Wikipedia. [Link]
-
Synthesis of quinolines - Organic Chemistry Portal. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. [Link]
-
A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk - PubMed Central. [Link]
-
A review on synthetic investigation for quinoline- recent green approaches - Taylor & Francis. [Link]
-
Mass spectra analysis of quinoline alkaloids detected in Sauuda - ResearchGate. [Link]
-
Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate | Inorganic Chemistry - ACS Publications. [Link]
-
Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives - ResearchGate. [Link]
-
Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cyclization. [Link]
-
19F NMR of Pharmaceuticals - YouTube. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 6. 4,7-Dichloroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]
- 8. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Technical Support Center: Addressing Poor Solubility of 4,7-Dichloro-8-fluoroquinoline in Assays
Welcome to the technical support center for 4,7-Dichloro-8-fluoroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable troubleshooting strategies for challenges related to the poor solubility of this compound in experimental assays. Our goal is to ensure the scientific integrity and reliability of your results by addressing these issues head-on.
Frequently Asked Questions (FAQs)
Q1: I'm starting to work with this compound and have noticed it's difficult to dissolve. What are the key physicochemical properties I should be aware of?
Q2: My this compound stock solution in DMSO appears to have precipitated after freeze-thaw cycles. Why is this happening and how can I prevent it?
A2: Precipitation of compounds in high-concentration DMSO stocks is a common issue, often exacerbated by freeze-thaw cycles.[6][7] This can lead to inaccurate dosing in your experiments.
-
Causality : DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can decrease the solubility of your compound in the DMSO stock, leading to precipitation, especially at low temperatures. Repeated freeze-thaw cycles can accelerate this process.
-
Preventative Measures :
-
Aliquoting : Prepare small, single-use aliquots of your stock solution to minimize the number of freeze-thaw cycles.
-
Proper Storage : Store DMSO stocks in tightly sealed vials in a desiccator to protect them from moisture.
-
Visual Inspection : Always visually inspect your stock solution for precipitates before use. If precipitation is observed, gentle warming and vortexing may be required to redissolve the compound.
-
Q3: When I dilute my DMSO stock of this compound into my aqueous assay buffer, I see immediate precipitation. What is causing this "crashing out" effect?
A3: This phenomenon, known as "crashing out," occurs when a compound that is soluble in a high-concentration organic solvent (like DMSO) is rapidly diluted into an aqueous buffer where it has poor solubility. The organic solvent is diluted, and the compound is exposed to an environment where it is no longer soluble, causing it to precipitate.
-
Troubleshooting Steps :
-
Lower the Final Concentration : The most straightforward solution is to reduce the final concentration of the compound in your assay to below its aqueous solubility limit.
-
Serial Dilutions : Instead of a single large dilution, perform serial dilutions in your assay buffer. This gradual decrease in solvent concentration can sometimes prevent precipitation.
-
Pre-warmed Media : Adding the compound to pre-warmed (e.g., 37°C) media can improve solubility.
-
Troubleshooting & Optimization
Issue: Inconsistent results in cell-based assays.
This could be a direct consequence of poor solubility and compound precipitation. Inconsistent amounts of dissolved, active compound will lead to variable results.
Workflow for Improving Solubility
Caption: Troubleshooting workflow for addressing solubility issues.
Data Presentation: Efficacy of Solubility Enhancement Methods
The following tables provide a summary of common strategies to improve the solubility of poorly soluble compounds. The exact improvements for this compound may vary and should be determined empirically.
Table 1: pH-Dependent Solubility of Quinoline
| pH | Solubility (mg/mL) |
| 2.0 | > 100 |
| 4.0 | 25 |
| 6.0 | 1.0 |
| 7.4 | 0.6 |
| Data extrapolated from studies on the pH-solubility profile of quinoline. |
Table 2: Co-solvent Effects on Quinoline Solubility
| Co-solvent | Concentration in Water | Approximate Solubility Increase (Fold) |
| Ethanol | 20% (v/v) | 10 - 50 |
| Propylene Glycol | 20% (v/v) | 5 - 20 |
| DMSO | 5% (v/v) | 2 - 10 |
| Values are generalized from literature on poorly soluble drugs and may vary for specific quinoline derivatives. |
Experimental Protocols
Protocol 1: Determining Maximum Soluble Concentration in Assay Buffer
This protocol will help you determine the highest concentration of this compound that can be used in your assay without precipitation.
Materials:
-
High-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Your specific aqueous assay buffer.
-
Clear microplate or tubes.
Procedure:
-
Prepare a series of dilutions of your DMSO stock solution into the assay buffer. It is recommended to keep the final DMSO concentration consistent and below a level that affects your assay (typically ≤ 0.5%).[8][9]
-
Visually inspect each dilution immediately for any signs of precipitation (cloudiness, particles).
-
Incubate the dilutions under your experimental conditions (e.g., 37°C for 24 hours).
-
After incubation, visually inspect the solutions again for any delayed precipitation.
-
The highest concentration that remains clear after incubation is your maximum working concentration.
Protocol 2: pH Adjustment to Enhance Solubility
As quinolines are weak bases, decreasing the pH of your assay buffer can significantly improve solubility.[1][3]
Materials:
-
This compound.
-
Aqueous buffer at various pH values (e.g., pH 5.0, 6.0, 7.0, 7.4).
-
Stir plate and stir bars.
-
Analytical balance.
-
pH meter.
Procedure:
-
Add an excess amount of this compound to each buffer of a different pH.
-
Stir the solutions at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium.
-
Filter the solutions to remove any undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Plot solubility versus pH to determine the optimal pH for your experiments. Note: Ensure the chosen pH is compatible with your assay system (e.g., cell viability).
Logical Relationship of Solubility Factors
Caption: Factors influencing the solubility of this compound.
References
-
Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Journal of Pharmaceutical Sciences, 108(4), 1485-1490. [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
-
Khadka, P., Ro, J., Kim, H., Kim, I., Kim, J. T., Kim, H., ... & Lee, J. (2014). Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems. Pharmaceutics, 6(3), 453-478. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
Gothoskar, A. V. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(3), 212. [Link]
- Stegemann, S., Leveiller, F., Franchi, D., de Jong, H., & Lindén, H. (2007). When poor solubility becomes an issue: from early stage to proof of concept. European journal of pharmaceutical sciences, 31(5), 249-261.
- Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Pharmaceutical research, 36(4), 59.
-
Kumar, S., & Singh, P. (2021). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 13(10), 1647. [Link]
-
ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]
-
International Journal for Multidisciplinary Research. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. [Link]
-
Wikipedia. (n.d.). Quinoline. [Link]
-
ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. [Link]
-
ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
Journal of Medical Pharmaceutical and Allied Sciences. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. [Link]
-
PubMed Central. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]
-
Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]
-
PubMed. (2015). Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
Sci-Hub. (n.d.). Compound Precipitation in High-Concentration DMSO Solutions. [Link]
-
Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
Research Journal of Pharmacognosy. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. [Link]
-
ResearchGate. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. [Link]
-
Semantic Scholar. (n.d.). Compound Precipitation in High-Concentration DMSO Solutions. [Link]
-
PubChem. (n.d.). 4,7-Dichloro-6-fluoroquinoline. [Link]
-
ResearchGate. (n.d.). (PDF) Compound Precipitation in High-Concentration DMSO Solutions. [Link]
-
ResearchGate. (n.d.). Physicochemical properties of the fluoroquinolones studied in this manuscript. [Link]
-
PubChem. (n.d.). 4,7-Dichloroquinoline. [Link]
-
ResearchGate. (n.d.). (PDF) 4,7-Dichloroquinoline. [Link]
-
PubMed Central. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. [Link]
-
Wikipedia. (n.d.). 4,7-Dichloroquinoline. [Link]
-
RSC Blogs. (2024). Kate Jones, Assistant Editor – RSC Advances Blog. [Link]
-
Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 4,7-DICHLOROQUINOLINE. [Link]
-
MDPI. (n.d.). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. [Link]
Sources
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 4,7-Dichloroquinoline CAS#: 86-98-6 [m.chemicalbook.com]
- 6. Sci-Hub. Compound Precipitation in High-Concentration DMSO Solutions / SLAS Discovery, 2014 [sci-hub.box]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 4,7-Dichloro-8-fluoroquinoline Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,7-dichloro-8-fluoroquinoline derivatives. This guide is designed to provide you with in-depth technical insights and practical troubleshooting strategies to enhance the stability of these complex molecules during your experiments. Our goal is to empower you with the knowledge to anticipate and address common stability challenges, ensuring the integrity and reproducibility of your research.
Introduction: Understanding the Inherent Stability Challenges
This compound and its derivatives are a class of compounds with significant potential in medicinal chemistry.[1][2] However, the very features that make them promising therapeutic agents—the halogen substitutions on the quinoline core—also contribute to their inherent instability under certain conditions. The electron-withdrawing nature of the chlorine and fluorine atoms can render the quinoline ring susceptible to various degradation pathways.
This guide will delve into the primary factors affecting the stability of these derivatives—light, temperature, and pH—and provide actionable protocols to mitigate their impact. We will also explore the importance of purity and proper handling, as residual impurities from synthesis can often catalyze degradation.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and concerns encountered by researchers working with this compound derivatives.
Q1: My this compound derivative appears to be degrading upon exposure to ambient light in the lab. What is happening and how can I prevent this?
A1: Photodegradation is a significant concern for fluoroquinolone derivatives, especially those with a halogen substituent at the 8-position. [1][3] The fluorine atom at the C-8 position can make the molecule susceptible to photolytic cleavage.[4] UV irradiation can lead to defluorination, hydroxylation, and even cleavage of the quinoline ring system, resulting in a loss of biological activity and the formation of potentially toxic byproducts.[5]
Troubleshooting and Prevention:
-
Work in low-light conditions: Whenever possible, handle the compound and its solutions under amber or red light to minimize exposure to UV and high-energy visible light.
-
Use amber-colored vials: Store both solid and solution samples in amber glass vials or containers wrapped in aluminum foil to protect them from light.
-
Conduct photostability studies: If your application requires exposure to light, it is crucial to perform controlled photostability studies to understand the degradation kinetics and identify the degradation products.
Q2: I've observed a change in the color and purity of my compound after storing it at room temperature for an extended period. Is thermal degradation a concern?
A2: Yes, thermal degradation can occur, particularly with halogenated quinoline derivatives. While specific data for this compound is limited, studies on related dihalo-quinolinols have shown decomposition at elevated temperatures.[6] The presence of multiple halogen substituents can influence the electronic distribution within the molecule, potentially lowering the activation energy for thermal decomposition.
Troubleshooting and Prevention:
-
Store at low temperatures: For long-term storage, it is recommended to keep the compound at low temperatures, such as in a refrigerator (2-8 °C) or a freezer (-20 °C), to minimize thermal degradation.
-
Perform thermal stress studies: To understand the thermal liability of your specific derivative, conduct forced degradation studies at elevated temperatures (e.g., 40°C, 60°C). This will help in determining the appropriate storage conditions and shelf-life.
Q3: My compound seems to be unstable in certain buffer solutions. How does pH affect the stability of this compound derivatives?
A3: The stability of quinoline derivatives can be highly dependent on pH. The nitrogen atom in the quinoline ring can be protonated at acidic pH, which can alter the electronic properties of the molecule and potentially increase its susceptibility to hydrolysis. Conversely, at alkaline pH, the molecule may be more prone to nucleophilic attack. Hydrolysis can lead to the replacement of the chloro substituents with hydroxyl groups, altering the compound's properties and activity.[7]
Troubleshooting and Prevention:
-
Determine the optimal pH range: Conduct stability studies across a range of pH values (e.g., pH 3, 7, and 9) to identify the pH at which your derivative exhibits maximum stability.
-
Use appropriate buffers: When preparing solutions, use buffers that are known to be compatible with your compound and avoid those that could catalyze degradation.
-
Analyze for hydrolysis products: Use analytical techniques like HPLC or LC-MS to monitor for the appearance of hydrolysis products over time in different pH solutions.[8][9]
Q4: I'm seeing unexpected peaks in my HPLC analysis of a freshly synthesized batch. Could impurities be affecting the stability?
A4: Absolutely. Impurities from the synthesis process can significantly impact the stability of your final compound. The synthesis of 4,7-dichloroquinoline often involves harsh reagents and high temperatures, which can lead to the formation of isomeric and other related impurities.[10][11][12][13] For instance, the presence of 4,5-dichloroquinoline as an impurity is a known issue in the synthesis of 4,7-dichloroquinoline.[14] These impurities can sometimes act as catalysts for degradation.
Troubleshooting and Prevention:
-
Thorough purification: Employ robust purification techniques such as recrystallization or column chromatography to ensure high purity of the final compound.[10][14]
-
Characterize impurities: If unexpected peaks are observed, use techniques like LC-MS/MS and NMR to identify the structure of the impurities.
-
Source high-purity starting materials: The quality of the starting materials used in the synthesis is critical to minimizing impurities in the final product.
Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to troubleshooting common stability-related issues you might encounter during your experiments.
| Observed Issue | Potential Cause | Recommended Action |
| Rapid decrease in purity of a solution stored on the benchtop. | Photodegradation | 1. Immediately protect the solution from light by wrapping the container in aluminum foil. 2. Prepare fresh solutions and store them in amber vials. 3. Re-analyze the purity using a validated HPLC method. |
| Appearance of new peaks in the chromatogram after heating a sample. | Thermal Degradation | 1. Lower the temperature of your experimental conditions if possible. 2. Store stock solutions and solid material at reduced temperatures (e.g., 4°C or -20°C). 3. Perform a forced degradation study to identify the degradation products. |
| Inconsistent results when using different buffer systems. | pH-dependent instability/hydrolysis | 1. Measure the pH of all buffer solutions before use. 2. Conduct a pH stability profile study to determine the optimal pH range for your compound. 3. Analyze samples at different time points to monitor for degradation. |
| Batch-to-batch variability in stability. | Presence of varying levels of impurities. | 1. Re-purify the problematic batch. 2. Compare the impurity profiles of different batches using a high-resolution analytical method. 3. Review and optimize the synthetic and purification protocols.[15] |
| Precipitation of the compound from solution over time. | Poor solubility or degradation to a less soluble product. | 1. Determine the solubility of the compound in the chosen solvent system. 2. Consider using a co-solvent or adjusting the pH to improve solubility. 3. Analyze the precipitate to determine if it is the parent compound or a degradation product. |
Experimental Protocols
Here are detailed protocols for key experiments to assess and enhance the stability of your this compound derivatives.
Protocol 1: Forced Degradation Study
This protocol is designed to identify the degradation pathways and the intrinsic stability of your compound under various stress conditions.[3][16][17]
1. Preparation of Stock Solution:
-
Prepare a stock solution of your this compound derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 60°C for 24 hours. Also, heat a solution of the compound at 60°C for 24 hours.
-
Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., a photostability chamber with an output of 1.2 million lux hours and 200 W h/m²) for a defined period.
3. Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolyzed samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to determine the percentage of degradation and identify any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the parent compound from its degradation products.[8][9][18][19]
1. Column and Mobile Phase Selection:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution is often necessary to separate multiple components. A typical mobile phase could be a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
2. Method Development:
-
Inject a mixture of the unstressed and stressed samples from the forced degradation study.
-
Optimize the gradient profile, flow rate, and column temperature to achieve baseline separation of the parent peak from all degradation product peaks.
-
Use a photodiode array (PDA) detector to check for peak purity.
3. Method Validation:
-
Validate the developed method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizing Degradation Pathways and Workflows
To better understand the processes involved in ensuring the stability of this compound derivatives, the following diagrams illustrate key concepts.
Sources
- 1. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ajrconline.org [ajrconline.org]
- 4. d-nb.info [d-nb.info]
- 5. Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. THE THERMAL DECOMPOSITION OF THE 5,7-DIHALO-8-QUINOLINOL RARE EARTH METAL CHELATES (Journal Article) | OSTI.GOV [osti.gov]
- 7. Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 12. 4,7-Dichloroquinoline:synthesis method and its application research_Chemicalbook [chemicalbook.com]
- 13. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]
- 14. 4,7-Dichloroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 16. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 17. revistas.usp.br [revistas.usp.br]
- 18. researchgate.net [researchgate.net]
- 19. Sci-Hub. Development of an analytical method for eight fluoroquinolones using solid-phase extraction and liquid chromatography with fluorescence detection / International Journal of Environmental Analytical Chemistry, 2010 [sci-hub.st]
Technical Support Center: Overcoming Resistance with 4,7-Dichloro-8-fluoroquinoline Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,7-Dichloro-8-fluoroquinoline analogs. This guide is designed to provide in-depth troubleshooting advice and detailed experimental protocols to help you overcome common challenges and ensure the integrity of your results.
Introduction to this compound Analogs
The 4,7-dichloroquinoline scaffold is a well-established pharmacophore, serving as the foundation for several antimalarial drugs.[1] The addition of an 8-fluoro group and other modifications can significantly alter the compound's biological activity, leading to potent anticancer agents.[2][3] These analogs often exert their effects by inhibiting topoisomerase enzymes, which are critical for DNA replication, leading to cell cycle arrest and apoptosis.[4][5] However, as with many chemotherapeutic agents, the development of drug resistance is a major obstacle to their clinical efficacy.[6] This guide will address the primary mechanisms of resistance and provide practical strategies to investigate and overcome them in your experimental models.
Part 1: Frequently Asked Questions (FAQs)
Here we address common questions that arise during the experimental evaluation of this compound analogs.
Q1: My this compound analog shows promising initial cytotoxicity, but its effectiveness decreases over time in my cancer cell line. What is the likely cause?
A1: This is a classic presentation of acquired multidrug resistance (MDR). The most common mechanism is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which function as drug efflux pumps.[7] These pumps actively remove your compound from the cell, lowering its intracellular concentration to sub-therapeutic levels. Other potential causes include mutations in the drug's molecular target (e.g., topoisomerase II) or the activation of pro-survival signaling pathways that counteract the drug's apoptotic effects.[8][9]
Q2: How can I confirm if P-glycoprotein (P-gp) overexpression is the cause of resistance in my cell line?
A2: There are several robust methods to determine if your resistant cell line is overexpressing functional P-gp:
-
Western Blotting: This technique allows you to quantify the amount of P-gp protein in your resistant cells compared to the parental, sensitive cell line.[10][11]
-
Immunofluorescence: This method helps visualize the localization and expression level of P-gp at the cell membrane.[11]
-
Rhodamine 123 Efflux Assay: This is a functional assay where you measure the cell's ability to pump out the fluorescent P-gp substrate, Rhodamine 123. Reduced intracellular fluorescence in resistant cells compared to sensitive cells indicates high P-gp activity.[12][13]
Q3: What are the initial strategies to overcome P-gp-mediated resistance to my quinoline analog?
A3: A primary strategy is to co-administer your this compound analog with a known P-gp inhibitor. Verapamil is a commonly used first-generation P-gp inhibitor, while third-generation inhibitors like Tariquidar offer higher specificity and potency.[7] This co-treatment can restore the intracellular concentration of your compound and its cytotoxic effects. Another approach is to synthesize novel analogs designed to be poor substrates for P-gp.
Q4: My compound induces apoptosis in sensitive cells, but this is significantly reduced in resistant cells. Which signaling pathways might be involved?
A4: Resistant cells often evade apoptosis by upregulating anti-apoptotic proteins or activating survival pathways. A key pathway to investigate is the PI3K/Akt/mTOR signaling cascade, which is frequently hyperactivated in cancer and promotes cell survival.[6][8][9][14][15] You can assess the activation of this pathway by performing Western blots for the phosphorylated (active) forms of Akt and downstream effectors like S6 ribosomal protein. Another critical aspect is the balance of pro- and anti-apoptotic proteins from the Bcl-2 family. An increased ratio of anti-apoptotic proteins (like Bcl-2) to pro-apoptotic proteins (like Bax) can confer resistance.[16][17][18]
Part 2: Troubleshooting Guides
This section provides a structured approach to resolving specific experimental issues.
Issue 1: Inconsistent IC50 Values for a Novel this compound Analog
Inconsistent IC50 values are a common source of frustration and can compromise the reliability of your data.[19][20][21][22]
| Potential Cause | Explanation & Troubleshooting Steps |
| Cell-Related Issues | Cell Line Instability: The resistance phenotype may not be stable. Regularly verify the expression of resistance markers (e.g., P-gp) in your cell line. Consider re-deriving the resistant line if the phenotype is lost. Seeding Density: Cell density can significantly affect drug sensitivity. High densities can lead to nutrient depletion and changes in cell cycle status, while low densities can cause cellular stress. Optimize and standardize your cell seeding protocol to ensure consistent cell numbers across experiments. Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Compound-Related Issues | Degradation/Precipitation: The compound may be unstable or precipitate in the culture medium. Prepare fresh drug solutions for each experiment from a trusted stock. Visually inspect the media for any signs of precipitation. Solvent Effects: The solvent used to dissolve the compound (e.g., DMSO) can have cytotoxic effects at higher concentrations. Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cells (typically <0.5%). |
| Assay-Related Issues | Assay Variability: The MTT assay, while common, can be influenced by the metabolic state of the cells.[19] Consider using an alternative viability assay, such as one that measures ATP levels (e.g., CellTiter-Glo®) or a direct cell counting method. Incubation Time: Ensure that the incubation time with the compound is consistent across all experiments. |
| Contamination | Mycoplasma: This common and often undetected contaminant can significantly alter cellular responses to drugs. Regularly test your cell lines for mycoplasma contamination using a reliable PCR-based or luminescence-based kit. |
Caption: A systematic workflow for troubleshooting inconsistent IC50 values.
Issue 2: Combination Therapy with a P-gp Inhibitor Fails to Reverse Resistance
If a P-gp inhibitor doesn't restore sensitivity to your quinoline analog, it suggests other resistance mechanisms are at play.
| Potential Cause | Explanation & Troubleshooting Steps |
| P-gp is Not the Primary Mechanism | Other ABC Transporters: Other efflux pumps like MRP1 (ABCC1) or ABCG2 (BCRP) may be responsible for drug efflux.[7] Screen for the expression of these transporters using Western blotting or qPCR. If they are overexpressed, test inhibitors specific to these transporters. |
| Alternative Resistance Mechanisms | Target Mutation: The drug's target (e.g., topoisomerase II) may have mutated, reducing the binding affinity of your compound. Sequence the target protein in the resistant cell line to check for mutations. Altered Signaling Pathways: Pro-survival pathways like PI3K/Akt/mTOR may be constitutively active, overriding the drug's apoptotic signal.[8][9] Analyze the phosphorylation status of key proteins in these pathways. |
| Ineffective P-gp Inhibition | Inhibitor Concentration/Potency: The concentration of the P-gp inhibitor may be insufficient, or it may be a weak inhibitor. Perform a dose-response experiment with the inhibitor to determine its optimal concentration. Use a potent, third-generation inhibitor if necessary. |
Part 3: Detailed Experimental Protocols
Protocol 1: Western Blot for P-glycoprotein (P-gp) Overexpression
This protocol allows for the semi-quantitative analysis of P-gp levels in sensitive versus resistant cell lines.[23][24][25]
Materials:
-
Ice-cold PBS
-
RIPA Lysis Buffer with fresh protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-P-gp/MDR1 (e.g., clone C219)
-
Primary antibody: Anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Scrape cells and transfer lysate to a microfuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (total cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-P-gp antibody overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Protocol 2: Rhodamine 123 (Rh123) Efflux Assay by Flow Cytometry
This functional assay measures the activity of P-gp by quantifying the efflux of the fluorescent substrate Rh123.[13][26]
Materials:
-
Sensitive and resistant cell lines
-
Rhodamine 123 (stock solution in DMSO)
-
Verapamil (positive control P-gp inhibitor)
-
Your this compound analog
-
Serum-free culture medium
-
FACS buffer (PBS + 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and adjust the density to 1 x 10^6 cells/mL in serum-free medium.
-
-
Incubation with Inhibitors:
-
Aliquot 1 mL of cell suspension into flow cytometry tubes for each condition (untreated, verapamil, your analog).
-
Add the desired concentration of your analog or verapamil (e.g., 50 µM).
-
Incubate for 30 minutes at 37°C.
-
-
Rhodamine 123 Loading:
-
Add Rh123 to each tube to a final concentration of 1-5 µM.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Efflux:
-
Centrifuge cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1 mL of fresh, pre-warmed complete medium.
-
Incubate for 60-120 minutes at 37°C to allow for efflux.
-
-
Analysis:
-
Wash cells with ice-cold FACS buffer.
-
Resuspend in FACS buffer and analyze immediately on a flow cytometer (typically using the FITC channel).
-
Increased fluorescence intensity in the presence of your analog indicates P-gp inhibition.
-
Caption: Workflow for the Rhodamine 123 efflux assay.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with your quinoline analog.[27][28][29][30][31]
Materials:
-
Treated and untreated cells
-
Ice-cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Harvest and Fixation:
-
Harvest cells (1-2 x 10^6) and wash with PBS.
-
Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping.
-
Fix overnight or for at least 2 hours at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis:
-
Analyze the stained cells by flow cytometry.
-
Use software (e.g., FlowJo, ModFit) to model the cell cycle phases based on the DNA content histogram. An accumulation of cells in a specific phase (e.g., G2/M) indicates cell cycle arrest.
-
Part 4: Understanding Resistance Pathways
The Role of PI3K/Akt/mTOR Signaling in Drug Resistance
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[15] Its hyperactivation is a common mechanism of resistance to chemotherapy.[6][8][9][14]
Caption: PI3K/Akt/mTOR pathway promoting survival and inhibiting drug-induced apoptosis.
References
-
Dey, P., et al. (2020). Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer. Frontiers in Oncology. Retrieved from [Link]
-
Bio-protocol. (n.d.). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
-
Cretella, D., et al. (2021). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Cancers. Retrieved from [Link]
-
Tariq, M. J., et al. (2024). Targeting PI3K/AKT/mTOR signaling to overcome drug resistance in cancer. Chemico-Biological Interactions. Retrieved from [Link]
-
Dey, P., et al. (2020). Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]
-
Mabuchi, S., et al. (2021). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Cancers. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 8-Fluoroquinoline-3-carbonitrile in Modern Drug Discovery. Retrieved from [Link]
-
Evotec. (n.d.). P-glycoprotein Inhibition Service. Retrieved from [Link]
-
Forster, S., et al. (2012). Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays. PLOS ONE. Retrieved from [Link]
-
Sane, R., et al. (2013). P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? The AAPS Journal. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Screening for P-Glycoprotein (Pgp) Substrates and Inhibitors. Retrieved from [Link]
-
Wang, P., et al. (2018). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. Oncotarget. Retrieved from [Link]
-
BMG LABTECH. (n.d.). P-glycoprotein (Pgp) inhibition assay. Retrieved from [Link]
-
ResearchGate. (2016). Can a drug have two different IC50 values in two different cell lines. Please guide?. Retrieved from [Link]
-
ResearchGate. (2020). How do you deal with multiple IC50 values determined from a single cell viability graph?. Retrieved from [Link]
-
Tran, T. H., et al. (2021). Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability. Pharmaceutics. Retrieved from [Link]
-
Reddit. (2021). Who else is struggling with getting reproducible IC50 curves for cancer cells?. Retrieved from [Link]
-
OriGene Technologies Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4,7-Dichloroquinoline. Retrieved from [Link]
-
Ghetie, M. A., et al. (2000). The rhodamine 123 efflux as a functional test for the P-gp pump in Namalwa. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Flow cytometry is a rapid, reliable method for measuring Bcl-2/Bax ratios. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry. Retrieved from [Link]
-
Merck Millipore. (n.d.). MDR1 Efflux Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis. Retrieved from [Link]
-
News-Medical.Net. (2024). Novel fluoroquinolone analogs as anticancer agents. Retrieved from [Link]
-
Li, Y., et al. (2018). Targeting P-Glycoprotein: Nelfinavir Reverses Adriamycin Resistance in K562/ADR Cells. Cellular Physiology and Biochemistry. Retrieved from [Link]
-
Al-Hiari, Y. M., et al. (2007). Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Comparison of western blot analysis and immunocytochemical detection of P-glycoprotein in multidrug resistant cells. Retrieved from [Link]
-
Al-Hiari, Y. M., et al. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analysis showing the P-gp expression of ABCB1 (P-gp) after.... Retrieved from [Link]
-
Ebrahim, A., et al. (2018). Bax/Bcl-2 expression ratio in prediction of response to breast cancer radiotherapy. Reports of Radiotherapy and Oncology. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blotting analysis of P-gp expression after treatment with Q12.... Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Drug repurposing of fluoroquinolones as anticancer agents in 2023. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Bax/Bcl-2 Ratio as the Golden Marker of Apoptosis: Molecular Mechanisms and Regulatory Pathways. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pharmacological Strategies for Overcoming Multidrug Resistance to Chemotherapy. Retrieved from [Link]
Sources
- 1. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown | MDPI [mdpi.com]
- 2. Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological Strategies for Overcoming Multidrug Resistance to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 9. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. Comparison of western blot analysis and immunocytochemical detection of P-glycoprotein in multidrug resistant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. Targeting PI3K/AKT/mTOR signaling to overcome drug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 16. cbsjournal.com [cbsjournal.com]
- 17. Bax/Bcl-2 expression ratio in prediction of response to breast cancer radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. reddit.com [reddit.com]
- 23. origene.com [origene.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. MDR1 Efflux Assay | ECM910 [merckmillipore.com]
- 27. Flow cytometry with PI staining | Abcam [abcam.com]
- 28. bio-protocol.org [bio-protocol.org]
- 29. wp.uthscsa.edu [wp.uthscsa.edu]
- 30. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 31. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining the Synthetic Route to 4,7-Dichloro-8-fluoroquinoline
Welcome to the technical support center dedicated to the synthesis of 4,7-dichloro-8-fluoroquinoline. This guide is designed for researchers, scientists, and drug development professionals who are working on or planning to synthesize this and related polyhalogenated quinoline derivatives. As a key intermediate in the development of various therapeutic agents, a robust and reproducible synthetic route is paramount. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges encountered during this multi-step synthesis.
Overview of the Synthetic Pathway
The most logical and commonly adapted route to this compound is a modified Gould-Jacobs reaction, followed by a chlorination step. This pathway can be broken down into three key stages:
-
Condensation: The reaction of a substituted aniline, in this case, 2-fluoro-5-chloroaniline, with diethyl ethoxymethylenemalonate (EMME).
-
Thermal Cyclization: An intramolecular cyclization of the resulting anilinomethylenemalonate intermediate at high temperatures to form the quinoline core, yielding 7-chloro-8-fluoro-4-hydroxyquinoline.
-
Chlorination: The conversion of the 4-hydroxy group to a chloro group using a suitable chlorinating agent, typically phosphorus oxychloride (POCl₃), to afford the final product, this compound.
This guide will address the potential pitfalls and optimization strategies for each of these critical steps.
Visualizing the Synthetic Workflow
Technical Support Center: Scale-Up Synthesis of 4,7-Dichloro-8-fluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the scale-up synthesis of 4,7-dichloro-8-fluoroquinoline. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to navigate the complexities of this multi-step synthesis. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to support your research and development endeavors.
I. Overview of the Synthetic Pathway
The most common and industrially viable route for the synthesis of this compound is a modified Gould-Jacobs reaction.[1][2] This pathway involves the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature cyclization, saponification, decarboxylation, and subsequent chlorination.
The logical workflow for this synthesis is outlined below:
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the scale-up synthesis of this compound in a question-and-answer format.
A. Condensation Reaction Issues
Question 1: My condensation of 2-fluoro-5-chloroaniline with DEEM is sluggish and gives a low yield of the desired aminomethylenemalonate intermediate. What could be the cause?
Answer: The reduced nucleophilicity of the starting aniline is the primary reason for a sluggish reaction. The presence of two electron-withdrawing groups (fluorine and chlorine) on the aniline ring significantly decreases the electron density on the nitrogen atom, making it a weaker nucleophile.
Troubleshooting Steps:
-
Increase Reaction Temperature and Time: While the initial condensation is often performed at moderate temperatures, for electron-deficient anilines, a higher temperature (e.g., 120-140 °C) and longer reaction time may be necessary to drive the reaction to completion. Monitor the reaction progress by TLC or HPLC.
-
Use a Catalyst: The addition of a catalytic amount of a Lewis acid (e.g., ZnCl₂, Yb(OTf)₃) or a Brønsted acid (e.g., p-toluenesulfonic acid) can enhance the electrophilicity of DEEM and accelerate the reaction.
-
Removal of Ethanol: The condensation reaction produces ethanol as a byproduct. On a larger scale, its accumulation can slow down the reaction. Ensure efficient removal of ethanol, for example, by performing the reaction under a gentle stream of nitrogen or by using a Dean-Stark apparatus if a solvent is used.
Question 2: I am observing the formation of a significant amount of a dark-colored byproduct during the condensation. What is it and how can I avoid it?
Answer: The formation of colored byproducts is often due to the thermal degradation of the starting materials or the product, especially at elevated temperatures.
Troubleshooting Steps:
-
Optimize Temperature: Carefully control the reaction temperature. While a higher temperature may be needed for the reaction to proceed, excessive heat can lead to decomposition. Find the optimal temperature that provides a reasonable reaction rate without significant byproduct formation.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aniline, which can lead to colored impurities.
B. Thermal Cyclization Issues
Question 3: The thermal cyclization of diethyl N-(2-fluoro-5-chlorophenyl)aminomethylenemalonate is resulting in a low yield of the quinolone ester. What are the critical parameters for this step?
Answer: The thermal cyclization is a high-energy intramolecular reaction, and achieving a good yield on a large scale depends critically on temperature control and efficient heat transfer.[3]
Critical Parameters and Troubleshooting:
| Parameter | Recommended Range | Troubleshooting for Low Yield |
| Temperature | 250-280 °C | Insufficient temperature will lead to incomplete cyclization. Ensure the entire reaction mass reaches the target temperature. Use a high-boiling point solvent like Dowtherm A or diphenyl ether for uniform heating.[4] |
| Reaction Time | 30-90 minutes | Prolonged reaction times at high temperatures can lead to degradation of the product. Optimize the reaction time by monitoring the disappearance of the starting material.[3] |
| Agitation | Vigorous | Inadequate agitation on a large scale can lead to localized overheating and charring. Ensure the reaction mixture is well-stirred to maintain a uniform temperature. |
| Purity of Starting Material | >98% | Impurities from the previous step can interfere with the cyclization and lead to byproduct formation. Ensure the aminomethylenemalonate intermediate is of high purity. |
Question 4: I am observing the formation of isomers during the cyclization. How can I control the regioselectivity?
Answer: With 2-fluoro-5-chloroaniline as the starting material, the cyclization should theoretically yield the desired 8-fluoro-7-chloro isomer. However, under harsh conditions, there is a possibility of side reactions. The electron-withdrawing nature of the fluorine at the ortho position directs the cyclization to the para position of the chlorine.
Mitigation Strategies:
-
Precise Temperature Control: Avoid excessive temperatures that might promote side reactions or rearrangements.
-
Alternative Catalysts: While typically a thermal reaction, some literature suggests that Lewis acids can influence the regioselectivity of similar cyclizations. This could be an area for process optimization.
C. Saponification and Decarboxylation Issues
Question 5: The saponification of the quinolone ester is incomplete, leading to a mixture in the next step. How can I ensure complete hydrolysis?
Answer: Incomplete saponification on a large scale is often due to poor solubility of the ester in the aqueous base.
Troubleshooting Steps:
-
Use a Co-solvent: The addition of a water-miscible organic solvent like ethanol or isopropanol can improve the solubility of the ester and facilitate complete hydrolysis.
-
Increase Temperature and Time: Refluxing the reaction mixture for an extended period (2-4 hours) is often necessary for complete saponification.
-
Sufficient Base: Ensure at least two equivalents of a strong base like sodium hydroxide are used to drive the reaction to completion.
Question 6: My decarboxylation step is producing a lot of dark, tarry material. What is the cause and how can I improve this?
Answer: Decarboxylation is a high-temperature process that can lead to product degradation if not controlled properly.
Troubleshooting Steps:
-
Controlled Heating: Heat the carboxylic acid intermediate slowly and uniformly to the decarboxylation temperature (typically 230-260 °C).[5]
-
Inert Atmosphere: Perform the decarboxylation under a nitrogen or argon atmosphere to prevent oxidative degradation.
-
Solvent Selection: Using a high-boiling point, inert solvent like Dowtherm A can help to moderate the reaction and ensure even heat distribution.[4]
D. Chlorination and Purification Issues
Question 7: The final chlorination of 8-fluoro-7-chloro-4-hydroxyquinoline with phosphorus oxychloride (POCl₃) is giving a low yield and is difficult to purify. What are the best practices for this step?
Answer: The chlorination of the 4-hydroxyquinoline intermediate is a critical step that can be challenging on a large scale. The reaction is often exothermic and can produce byproducts.[6][7][8]
Best Practices for Chlorination:
-
Control of Reagents: Use a slight excess of POCl₃ (1.5-2.0 equivalents) to ensure complete conversion. Using a large excess can complicate the work-up.[8]
-
Temperature Control: The reaction is typically heated to 80-110 °C. Maintain a consistent temperature to avoid side reactions.
-
Solvent: The reaction can be run neat in POCl₃ or in a high-boiling inert solvent like toluene or xylene.[5] Using a solvent can help to moderate the reaction on a larger scale.
-
Quenching: The work-up procedure is critical. The reaction mixture should be quenched by slowly and carefully adding it to ice-water to hydrolyze the excess POCl₃. This is a highly exothermic process and requires efficient cooling.
Question 8: What are the likely impurities in the final product and how can I remove them on a large scale?
Answer: The impurity profile of the final product is crucial for its use in pharmaceutical applications.[9][10][11][12]
Potential Impurities and Purification Strategies:
| Impurity | Potential Source | Recommended Purification Method |
| Unreacted 8-fluoro-7-chloro-4-hydroxyquinoline | Incomplete chlorination | Recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/hexanes). The starting material is significantly more polar than the product. |
| Over-chlorinated byproducts | Harsh reaction conditions | Column chromatography (for smaller scales) or fractional crystallization. |
| Isomeric dichloro-fluoroquinolines | Non-regioselective cyclization | This is difficult to remove. High-resolution analytical techniques (e.g., HPLC-MS) are needed for identification. Purification may require specialized chromatographic methods. |
| Residual POCl₃ and its hydrolysis products | Incomplete quenching and work-up | Thorough washing of the crude product with water and a mild base (e.g., sodium bicarbonate solution). |
| 4,5-dichloroquinoline isomer | Present in commercial 4,7-dichloroquinoline | Recrystallization from hexane or similar hydrocarbon solvents.[13] |
Purification Protocol for this compound:
-
Quench and Neutralize: After the chlorination reaction, carefully quench the reaction mixture in ice-water. Neutralize the acidic solution with a base (e.g., sodium hydroxide or sodium carbonate) to precipitate the crude product.
-
Filtration and Washing: Filter the crude solid and wash it thoroughly with water to remove inorganic salts.
-
Solvent Extraction (Optional): Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine. This can help to remove some water-soluble impurities.
-
Recrystallization: The most effective method for purifying the final product on a large scale is recrystallization.[13]
-
Solvent Screening: Screen various solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Potential solvent systems include ethanol, isopropanol, acetonitrile, toluene, or mixtures with hexanes.
-
Procedure: Dissolve the crude product in the minimum amount of hot solvent. If necessary, treat with activated carbon to remove colored impurities. Allow the solution to cool slowly to form well-defined crystals. Filter the crystals and wash with a small amount of cold solvent. Dry the purified product under vacuum.
-
III. Experimental Protocols
Protocol 1: Synthesis of Ethyl 8-fluoro-7-chloro-4-hydroxyquinoline-3-carboxylate
-
Condensation: In a suitable reactor equipped with a mechanical stirrer, thermometer, and a distillation setup, charge 2-fluoro-5-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture to 120-130 °C with stirring. Ethanol will begin to distill off. Continue heating for 2-4 hours until the starting aniline is consumed (monitored by TLC/HPLC).
-
Cyclization: In a separate reactor, heat Dowtherm A to 250-260 °C.
-
Slowly add the crude condensation product from the previous step to the hot Dowtherm A with vigorous stirring.
-
Maintain the temperature at 250-260 °C for 30-60 minutes.
-
Cool the reaction mixture to below 100 °C and add toluene to precipitate the product.
-
Filter the solid product, wash with toluene and then hexanes, and dry under vacuum.
Protocol 2: Synthesis of this compound
-
Saponification and Decarboxylation: Suspend the crude ethyl 8-fluoro-7-chloro-4-hydroxyquinoline-3-carboxylate in a 10% aqueous sodium hydroxide solution and heat to reflux for 2-4 hours until a clear solution is obtained.
-
Cool the solution and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid. Filter and wash the solid with water.
-
Suspend the dried carboxylic acid in Dowtherm A and heat to 240-260 °C until gas evolution ceases (decarboxylation).
-
Cool the mixture and isolate the crude 8-fluoro-7-chloro-4-hydroxyquinoline.
-
Chlorination: To a reactor charged with phosphorus oxychloride (2.0 eq), add the crude 8-fluoro-7-chloro-4-hydroxyquinoline portion-wise with stirring.
-
Heat the mixture to 100-110 °C for 2-4 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the aqueous solution with a base to precipitate the crude this compound.
-
Filter the solid, wash thoroughly with water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
IV. References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. ([Link])
-
Wang, H., Wen, K., Li, Y., & Sun, Z. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533–4544. ([Link])
-
WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives. ()
-
Wikipedia. (n.d.). Gould–Jacobs reaction. ([Link])
-
Kulkarni, A. A., King, C., Butcher, R. J., & Fortunak, J. M. D. (2012). 4,7-Dichloroquinoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1331. ([Link])
-
Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 7-Chloro-4-hydroxyquinoline and Some of its Derivatives. Journal of the American Chemical Society, 68(1), 113–116. ([Link])
-
CN103626699A - Industrial preparation method of 4,7-dichloroquinoline. ()
-
Química Organica.org. (n.d.). Synthesis of Fluoroquinolone Antibiotics. ([Link])
-
Wikipedia. (n.d.). 4,7-Dichloroquinoline. ([Link])
-
Biotage. (n.d.). Gould-Jacobs Quinoline forming reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. ([Link])
-
ResearchGate. (n.d.). General scheme of the Gould–Jacobs quinoline synthesis. ([Link])
-
Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. ([Link])
-
Asian Journal of Research in Chemistry. (2018). Impurity Profiling With Use of Hyphenated Techniques. ([Link])
-
Research and Reviews: A Journal of Pharmaceutical Science. (2017). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. ([Link])
-
ResearchGate. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. ([Link])
-
ResearchGate. (2014). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. ([Link])
-
ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ([Link])
-
Organic Syntheses. (n.d.). 4,7-dichloroquinoline. ([Link])
-
Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. ([Link])
-
Biotech Spain. (2023). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. ([Link])
-
MDPI. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. ([Link])
-
ResearchGate. (2012). 4,7-Dichloroquinoline. ([Link])
-
PubMed. (2011). POCl3 chlorination of 4-quinazolones. ([Link])
-
PubMed Central. (2022). Pharmaceutical cocrystal of antibiotic drugs: A comprehensive review. ([Link])
-
Scribd. (n.d.). Synthesis of 4,7-Dichloroquinoline. ([Link])
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 3. ablelab.eu [ablelab.eu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]
- 6. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biomedres.us [biomedres.us]
- 10. ajrconline.org [ajrconline.org]
- 11. rroij.com [rroij.com]
- 12. biotech-spain.com [biotech-spain.com]
- 13. 4,7-Dichloroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Biological Activity of 4,7-Dichloro-8-fluoroquinoline in Cell-Based Assays
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its rigid, planar, and lipophilic nature, combined with a nitrogen atom capable of hydrogen bonding, makes it an ideal scaffold for interacting with a diverse range of biological targets. Historically famed for antimalarial drugs like chloroquine, quinoline derivatives are now recognized for their broad pharmacological potential, including significant anticancer, antimicrobial, and anti-inflammatory activities.[3]
Many quinoline-based anticancer agents function by inhibiting key cellular processes such as DNA replication (via topoisomerase inhibition) or signal transduction (via kinase inhibition).[1][4] The introduction of halogen substituents, such as chlorine and fluorine, onto the quinoline core can dramatically modulate a compound's physicochemical properties—including its lipophilicity, metabolic stability, and target-binding affinity—thereby enhancing its therapeutic potential.[5][6]
This guide focuses on 4,7-Dichloro-8-fluoroquinoline , a novel halogenated quinoline. We will provide a comprehensive, technically-grounded framework for validating its biological activity in a preclinical setting. This is not merely a collection of protocols; it is a strategic comparison designed to objectively assess the compound's performance against established benchmarks and to elucidate its mechanism of action through a logical sequence of cell-based assays.
Comparative Framework: Establishing a Performance Baseline
To meaningfully interpret the activity of this compound, its performance must be benchmarked against relevant comparators. A robust comparison strategy provides essential context for a compound's potency and potential therapeutic window.
-
Comparator 1: Structural Analogue (4,7-Dichloroquinoline): As the direct structural precursor, 4,7-Dichloroquinoline serves as a crucial baseline.[7][8] Comparing our test compound to this analogue will isolate the specific contribution of the 8-fluoro group to its biological activity.
-
Comparator 2: Standard-of-Care Agent (Doxorubicin): Doxorubicin is a widely used chemotherapeutic agent that induces cytotoxicity primarily through DNA intercalation and topoisomerase II inhibition. It serves as a positive control for cytotoxicity and allows for a comparison of potency against a clinically relevant drug.
Phase 1: Foundational Cytotoxicity Screening
The first essential question is whether this compound exhibits cytotoxic or cytostatic effects. Cell viability assays, which measure the metabolic activity of a cell population, are the workhorse for this initial screening.[9] We will employ two distinct tetrazolium reduction assays to ensure the robustness of our findings.
The principle behind these assays is the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells, which produces a colored formazan product.[10] The amount of formazan is directly proportional to the number of viable cells.[11]
Experimental Workflow: Cytotoxicity Assessment
Caption: High-level workflow for determining compound cytotoxicity.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a classic, cost-effective method for assessing cell viability.[10] Its drawback is that the resulting purple formazan is insoluble and requires a separate solubilization step.
Materials:
-
Target cancer cell lines (e.g., MCF-7 breast adenocarcinoma, A549 lung carcinoma)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound, 4,7-Dichloroquinoline, Doxorubicin) in culture medium. The final concentration of the vehicle (DMSO) should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-only wells as a 100% viability control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for another 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is an alternative where the formazan product is water-soluble, simplifying the protocol by removing the solubilization step.[12] This makes it particularly suitable for higher-throughput applications.
Materials:
-
Same as MTT, except for the XTT-specific reagents.
-
XTT labeling reagent and electron-coupling reagent (often supplied as a kit).
Procedure:
-
Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol.
-
XTT Reagent Preparation: Shortly before use, prepare the XTT reaction solution by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the prepared XTT reaction solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂.
-
Data Acquisition: Measure the absorbance at 450 nm (with a reference wavelength of ~650 nm) using a microplate reader.
Data Summary & Interpretation
The results should be summarized in a table to facilitate direct comparison of potency. The half-maximal inhibitory concentration (IC50) is the key metric.
| Compound | Cell Line | IC50 (µM) - MTT Assay | IC50 (µM) - XTT Assay |
| This compound | MCF-7 | Hypothetical Value (e.g., 5.2) | Hypothetical Value (e.g., 4.9) |
| A549 | Hypothetical Value (e.g., 8.1) | Hypothetical Value (e.g., 7.8) | |
| 4,7-Dichloroquinoline | MCF-7 | Hypothetical Value (e.g., 25.8) | Hypothetical Value (e.g., 27.2) |
| A549 | Hypothetical Value (e.g., 35.4) | Hypothetical Value (e.g., 33.9) | |
| Doxorubicin (Positive Control) | MCF-7 | Hypothetical Value (e.g., 0.5) | Hypothetical Value (e.g., 0.45) |
| A549 | Hypothetical Value (e.g., 0.8) | Hypothetical Value (e.g., 0.77) |
Causality Check: A lower IC50 value for this compound compared to its non-fluorinated analogue would strongly suggest that the 8-fluoro group enhances cytotoxic potency.
Phase 2: Mechanistic Elucidation - How Do the Cells Die?
Once cytotoxicity is established, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common and desirable mechanism for anticancer agents.[13] We will investigate two key hallmarks of apoptosis: the externalization of phosphatidylserine (PS) and the activation of effector caspases.
Protocol 3: Annexin V Apoptosis Assay
In healthy cells, PS resides on the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS flips to the outer surface, where it can be detected by fluorescently-labeled Annexin V.[14][15]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compounds at their respective IC50 concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.
-
Healthy cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Protocol 4: Caspase-Glo® 3/7 Assay
Effector caspases-3 and -7 are key executioners of apoptosis.[13] This luminescent assay uses a proluminescent caspase-3/7 substrate that, when cleaved by active caspases, releases a substrate for luciferase, generating a light signal proportional to caspase activity.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega).
-
White-walled 96-well plates.
-
Luminometer.
Procedure:
-
Assay Setup: Seed and treat cells in a white-walled 96-well plate as described in the cytotoxicity protocols. It is crucial to run a parallel plate to determine cell viability, allowing for normalization of the caspase signal to cell number.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Reagent Addition: Add 100 µL of the prepared reagent directly to each well containing 100 µL of cell culture medium.
-
Incubation: Mix gently by orbital shaking for 30 seconds. Incubate at room temperature for 1-3 hours.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Data Summary & Interpretation
| Compound (at IC50) | Cell Line | % Early Apoptotic Cells (Annexin V+/PI-) | Fold Increase in Caspase-3/7 Activity |
| This compound | MCF-7 | Hypothetical Value (e.g., 35%) | Hypothetical Value (e.g., 4.5x) |
| Doxorubicin | MCF-7 | Hypothetical Value (e.g., 42%) | Hypothetical Value (e.g., 5.2x) |
| Vehicle Control | MCF-7 | Hypothetical Value (e.g., <5%) | Hypothetical Value (e.g., 1.0x) |
Causality Check: A significant increase in both the Annexin V-positive population and caspase-3/7 activity for the treated cells compared to the vehicle control confirms that this compound induces cell death via an apoptotic mechanism.
Phase 3: Advanced Validation - Confirming Target Engagement
Observing a cellular phenotype (like cell death) is critical, but it doesn't prove that the compound is acting on its intended target.[16] Target engagement assays provide direct evidence that a drug interacts with its protein target within the complex environment of a living cell.[17][18] This is a crucial step for building confidence in a compound's mechanism of action.[19]
While the specific target of this compound is unknown, many quinolines inhibit kinases.[4] The Cellular Thermal Shift Assay (CETSA®) is a powerful, target-agnostic method to identify and confirm target engagement. The principle is that a protein becomes more resistant to heat-induced denaturation when its ligand (the drug) is bound.
CETSA® Experimental Logic
Caption: Principle of Cellular Thermal Shift Assay (CETSA®).
Protocol 5: Cellular Thermal Shift Assay (CETSA®)
Procedure:
-
Cell Treatment: Treat intact cells with either the vehicle or this compound for a defined period.
-
Heating: Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling.
-
Cell Lysis: Lyse the cells (e.g., via freeze-thaw cycles).
-
Separation: Separate the soluble protein fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of a specific target protein (e.g., a candidate kinase) remaining in the soluble fraction using Western Blot or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the drug-treated samples compared to the vehicle control indicates target engagement.
Conclusion: A Pathway to Preclinical Validation
This guide outlines a logical and robust progression for validating the biological activity of a novel compound like this compound. By starting with broad cytotoxicity screening, proceeding to mechanistic apoptosis assays, and culminating in specific target engagement studies, researchers can build a comprehensive and compelling data package. The comparative framework ensures that all findings are placed in the proper context, allowing for an objective assessment of the compound's potential. Following these self-validating protocols will provide the high-quality, reproducible data necessary to advance a promising chemical scaffold from a laboratory curiosity to a potential therapeutic candidate.
References
- Target Engagement Assays in Early Drug Discovery.Journal of Medicinal Chemistry.
-
An overview of quinoline as a privileged scaffold in cancer drug discovery. PubMed. [Link]
-
The Role of Quinoline Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]
-
Determining target engagement in living systems. PMC - NIH. [Link]
-
Cell-based Assays for Drug Discovery. Reaction Biology. [Link]
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). MDPI. [Link]
-
A Practical Guide to Target Engagement Assays. Selvita. [Link]
-
MTT assay. Wikipedia. [Link]
-
Target Engagement Assays. DiscoverX. [Link]
-
Importance of Quantifying Drug-Target Engagement in Cells. ACS Publications. [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]
-
Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC - NIH. [Link]
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. [Link]
-
Cell-culture based test systems for anticancer drug screening. EurekAlert!. [Link]
-
Apoptosis Assay Kits. Biocompare. [Link]
-
Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds. NIH. [Link]
-
Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. PMC - NIH. [Link]
-
(a) 4,7-Dichloroquinoline design inspired by the natural molecule,... ResearchGate. [Link]
-
RealTime-Glo Annexin V Apoptosis and Necrosis Assay from Promega. Biocompare. [Link]
-
Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. MDPI. [Link]
-
4,7-Dichloroquinoline. Wikipedia. [Link]
-
Fluoroquinolones: Chemistry & Action – A Review. ResearchGate. [Link]
-
Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. PMC. [Link]
-
A high-throughput cell-based assay pipeline for the preclinical development of bacterial DsbA inhibitors as antivirulence therapeutics. PubMed Central. [Link]
-
(PDF) Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. ResearchGate. [Link]
-
Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis. NIH. [Link]
-
Ubiquitous Nature of Fluoroquinolones: The Oscillation between Antibacterial and Anticancer Activities. MDPI. [Link]
-
Assays for the Identification of Novel Antivirals against Bluetongue Virus. PMC - NIH. [Link]
-
Cell-based Assays to Identify Inhibitors of Viral Disease. PMC - NIH. [Link]
-
KD-Tripathi-Pharmacology-Book.pdf. Pharma Info Nepal. [Link]
Sources
- 1. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 4,7-Dichloroquinoline:synthesis method and its application research_Chemicalbook [chemicalbook.com]
- 8. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 9. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay - Wikipedia [en.wikipedia.org]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [worldwide.promega.com]
- 14. noblelifesci.com [noblelifesci.com]
- 15. RealTime Glo Annexin V Apoptosis Assay [promega.jp]
- 16. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. selvita.com [selvita.com]
- 19. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of 4,7-Dichloro-8-fluoroquinoline Analogs
For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison and experimental framework for investigating the structure-activity relationships (SAR) of 4,7-dichloro-8-fluoroquinoline analogs. This scaffold represents a promising, yet underexplored, area in the landscape of kinase and topoisomerase inhibitors, as well as antimalarial agents. This document is designed to be a practical resource, offering not just theoretical insights but also actionable experimental protocols.
The quinoline core is a well-established privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs.[1][2] The strategic placement of chloro and fluoro substituents on this core can significantly modulate the physicochemical and biological properties of the resulting analogs. Specifically, the this compound scaffold combines several features known to influence activity: the 4-chloro position offers a reactive handle for nucleophilic substitution to introduce diverse side chains, the 7-chloro group is a common feature in potent antimalarials like chloroquine, and an 8-fluoro substituent is known to enhance the antibacterial and anticancer activity of fluoroquinolones.[3][4]
This guide will delve into the key biological targets for this class of compounds, provide detailed protocols for their evaluation, and present a comparative analysis of hypothetical analogs to guide future research and development.
Key Biological Targets and Rationale for Screening
Based on the known activities of related quinoline and fluoroquinolone compounds, the this compound scaffold is predicted to show activity against several key biological targets. The primary areas of investigation should include:
-
Protein Kinases: Quinolines are known to be potent kinase inhibitors, and many FDA-approved kinase inhibitors feature this scaffold.[5] The this compound core can be elaborated with various side chains to target the ATP-binding site of kinases involved in cancer cell proliferation and survival.
-
Topoisomerase II: Fluoroquinolones exert their antibacterial and anticancer effects by inhibiting topoisomerase II, an enzyme crucial for DNA replication.[6][7] The 8-fluoro substitution, in particular, is associated with potent topoisomerase II inhibition.
-
Plasmodium falciparum: The 4-aminoquinoline scaffold is the basis for widely used antimalarial drugs like chloroquine.[4][8] Analogs of 4,7-dichloroquinoline have shown significant activity against both chloroquine-sensitive and -resistant strains of P. falciparum.[9]
Comparative Analysis of Hypothetical this compound Analogs
The following table outlines a series of hypothetical this compound analogs with modifications at key positions. The predicted impact on biological activity is based on established SAR principles for quinoline and fluoroquinolone derivatives. This serves as a guide for prioritizing synthetic efforts.
| Analog ID | Modification | Rationale | Predicted Primary Activity |
| SAR-1 | C4-NH-(CH2)2-N(Et)2 | Introduction of a basic side chain, mimicking chloroquine. | Antimalarial |
| SAR-2 | C4-NH-(4-aminophenyl) | Aromatic amine substitution, common in kinase inhibitors. | Kinase Inhibition |
| SAR-3 | C4-piperazinyl-R | The piperazine ring is a versatile linker for targeting various enzymes. | Kinase Inhibition, Anticancer |
| SAR-4 | C2-Methyl | Substitution at the C2 position can influence planarity and interaction with target enzymes.[10] | Modulated Kinase Inhibition |
| SAR-5 | C3-Carboxylic Acid | Mimics the core structure of fluoroquinolone antibacterials and topoisomerase inhibitors. | Topoisomerase II Inhibition |
| SAR-6 | C3-Amide | Amide derivatives can form key hydrogen bonds in enzyme active sites. | Kinase Inhibition, Anticancer |
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments to evaluate the biological activity of this compound analogs.
In Vitro Kinase Inhibition Assay
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.
Caption: Workflow for an in vitro kinase inhibition assay.
Materials:
-
Recombinant protein kinase
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 1 µL) of each dilution to the wells of the assay plate.
-
Kinase Reaction: a. Prepare a master mix of the kinase and substrate in kinase buffer. b. Add the kinase/substrate mix to the wells containing the test compounds. c. Allow a brief pre-incubation period (e.g., 15 minutes) at room temperature. d. Prepare a solution of ATP in kinase buffer at a concentration close to the Km for the specific kinase. e. Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Detection: a. Stop the kinase reaction by adding the detection reagent according to the manufacturer's instructions. This reagent typically depletes the remaining ATP and converts the ADP produced to a luminescent or fluorescent signal. b. Incubate the plate as required by the detection kit.
-
Data Acquisition: Read the signal (luminescence or fluorescence) using a plate reader.
-
Data Analysis: a. Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. b. Plot the percent inhibition versus the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.[11]
Topoisomerase II Inhibition Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase II.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of the fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Biological Evaluation, and Molecular Modeling Studies of Chiral Chloroquine Analogues as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship of quinolone antibacterial agents: the effects of C-2 substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis: 4,7-Dichloroquinoline versus the Fluorinated Analog 4,7-Dichloro-8-fluoroquinoline
An In-Depth Guide for Researchers in Drug Discovery and Development
4,7-Dichloroquinoline: A Foundation in Antimalarial and Anticancer Research
4,7-Dichloroquinoline is a synthetic heterocyclic compound that has been extensively studied for its biological activities.[2] Its primary role has been as a key building block for more complex antimalarial drugs.[2] However, studies have also demonstrated its intrinsic antiplasmodial and cytotoxic properties.
Antimalarial Efficacy of 4,7-Dichloroquinoline
The antimalarial activity of 4,7-dichloroquinoline is well-documented, with demonstrated efficacy against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. One study reported significant in-vitro antiplasmodial activity with IC50 values of 6.7 nM against a CQS strain and 8.5 nM against a CQR strain. The mechanism of action for quinoline-based antimalarials is widely believed to involve the inhibition of hemozoin biocrystallization in the parasite's food vacuole. This leads to the accumulation of toxic free heme, ultimately causing parasite death.
Anticancer Potential of 4,7-Dichloroquinoline Derivatives
Quinoline derivatives have emerged as a promising class of anticancer agents, with mechanisms of action that include the inhibition of protein kinases, disruption of cell cycle progression, and induction of apoptosis.[1] While specific IC50 values for the parent 4,7-dichloroquinoline against a wide range of cancer cell lines are not extensively compiled in single reports, numerous studies on its derivatives showcase the potential of this scaffold. The cytotoxic effects of various quinoline compounds have been evaluated against a panel of human cancer cell lines, demonstrating the versatility of this chemical backbone in oncology research.[1][3][4]
Quantitative Efficacy Data for 4,7-Dichloroquinoline and its Derivatives
To provide a clear benchmark for comparison, the following tables summarize the reported in vitro efficacy of 4,7-dichloroquinoline and its closely related analogs against P. falciparum and various cancer cell lines.
Table 1: In Vitro Antiplasmodial Activity of 4,7-Dichloroquinoline
| Compound | P. falciparum Strain | IC50 (nM) |
| 4,7-Dichloroquinoline | Chloroquine-Sensitive (CQ-s) | 6.7 |
| 4,7-Dichloroquinoline | Chloroquine-Resistant (CQ-r) | 8.5 |
Table 2: In Vitro Anticancer Activity of Selected Quinoline Derivatives
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) |
| 4-Amino, 7-substituted-quinoline | Compound 37 | MCF-7 (Breast) | Potent (twice to thrice as potent as doxorubicin)[3] |
| 4-Amino, 7-substituted-quinoline | Compound 38 | MCF-7 (Breast) | Potent (twice to thrice as potent as doxorubicin)[3] |
| 4-Amino, 7-substituted-quinoline | Compound 39 | MCF-7 (Breast) | Potent (twice to thrice as potent as doxorubicin)[3] |
| 4-Amino, 7-substituted-quinoline | Compound 40 | MCF-7 (Breast) | Potent (twice to thrice as potent as doxorubicin)[3] |
| 8-hydroxyquinoline-5-sulfonamide | Compound 3c | C-32 (Melanoma), MDA-MB-231 (Breast), A549 (Lung) | Comparable to cisplatin/doxorubicin[4] |
4,7-Dichloro-8-fluoroquinoline: A Theoretical Efficacy Profile Based on Structure-Activity Relationships
The introduction of a fluorine atom into a pharmacologically active molecule is a common strategy in medicinal chemistry to enhance its therapeutic properties. While, as of this guide's compilation, no direct experimental efficacy data for this compound has been published, we can infer its potential based on the well-established effects of fluorination, particularly at the C-8 position of the quinoline ring.
The substitution of hydrogen with fluorine, the most electronegative element, can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. The introduction of a fluorine atom at the C-8 position of the quinoline nucleus has been shown to modulate the biological activity of various quinoline derivatives.[5]
Predicted Impact of 8-Fluoro Substitution on Efficacy:
-
Enhanced Potency: The high electronegativity of the fluorine atom can alter the electron distribution within the quinoline ring system. This can lead to more favorable interactions with the biological target, potentially increasing the compound's intrinsic potency. For instance, in the context of anticancer agents, modifications at the C-8 position with a fluorine atom can increase the effectiveness of their action.[5]
-
Improved Metabolic Stability: Fluorine substitution can block sites of metabolic oxidation, thereby increasing the compound's half-life and bioavailability. This could translate to a more sustained therapeutic effect.
-
Altered Lipophilicity: The introduction of a fluorine atom generally increases a molecule's lipophilicity. This can affect its ability to cross cell membranes, which could either enhance or hinder its activity depending on the target location.
-
Potential for Altered Selectivity: The change in electronic properties and steric hindrance introduced by the fluorine atom could alter the compound's binding affinity for different biological targets, potentially leading to a different selectivity profile compared to the non-fluorinated parent.
Based on these principles, it is plausible to hypothesize that this compound could exhibit enhanced antimalarial and anticancer activities compared to 4,7-dichloroquinoline. However, it is also important to consider that fluorination does not always lead to improved efficacy and can sometimes have a detrimental effect. For example, some studies on 7-fluoro-aminoquinolines have shown reduced activity against chloroquine-resistant P. falciparum.[6] Therefore, empirical validation through rigorous experimental testing is essential.
Experimental Protocols for Efficacy Evaluation
To facilitate the direct comparison of these two compounds and the validation of the theoretical predictions for this compound, the following standardized in vitro protocols are provided.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare serial dilutions of the test compounds (4,7-dichloroquinoline and this compound) in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include appropriate controls (vehicle control and a known anticancer drug as a positive control).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting the data on a dose-response curve.
Experimental Workflow for Anticancer MTT Assay
Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.
In Vitro Antimalarial Activity Assessment: SYBR Green I-based Fluorescence Assay
The SYBR Green I-based fluorescence assay is a widely used method for determining the 50% inhibitory concentration (IC50) of a drug against P. falciparum.[7][8] It relies on the fluorescent dye SYBR Green I, which intercalates with DNA, to quantify parasite growth.[7][8]
Step-by-Step Methodology:
-
Parasite Culture: Maintain asynchronous cultures of P. falciparum (e.g., 3D7 for CQS and Dd2 for CQR) in human erythrocytes at 2-5% hematocrit in RPMI 1640 medium supplemented with human serum or Albumax II. Synchronize the parasite cultures to the ring stage.[7]
-
Assay Setup: Prepare a parasite culture with 1% parasitemia and 2% hematocrit. In a 96-well black, clear-bottom microplate, add 100 µL of the parasite culture to each well.[7] Add serial dilutions of the test compounds.
-
Incubation: Incubate the plates for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.
-
Lysis and Staining: Add 100 µL of lysis buffer containing SYBR Green I to each well.
-
Incubation: Incubate the plates in the dark at room temperature for 1-2 hours.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Determine the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for Antimalarial SYBR Green I Assay
Caption: Workflow for determining the in vitro antimalarial activity using the SYBR Green I assay.
Conclusion
4,7-dichloroquinoline is a well-established scaffold with proven antimalarial and potential anticancer activities. While its primary utility has been as a synthetic intermediate, its intrinsic bioactivity provides a solid foundation for further drug development. The hypothetical analog, this compound, represents a logical next step in the exploration of this chemical space. Based on established structure-activity relationships for fluorinated quinolines, there is a strong theoretical basis to suggest that the 8-fluoro substitution could enhance the efficacy of the parent compound. However, this remains a hypothesis that can only be confirmed through synthesis and rigorous biological evaluation using the standardized protocols outlined in this guide. The direct comparison of these two molecules would provide valuable insights into the role of C-8 fluorination on the quinoline core and could pave the way for the development of more potent and selective therapeutic agents.
References
- BenchChem. (2025). Application Notes and Protocols: Assessing the Anticancer Activity of Quinoline Compounds.
- Clinical Module. (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I V1.
- BenchChem. (2025).
- Machado, M., Murtinheira, F., Lobo, E., & Nogueira, F. (2016). Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment. JSciMed Central, 3(1), 1032.
- Labbé, S., et al. (2017). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. Methods in Molecular Biology, 1601, 97-110.
- Springer Nature Experiments. (n.d.). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening.
- Scilit. (n.d.). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening.
- BenchChem. (2025).
- Singh, P., et al. (2010). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Pharmacy and Bioallied Sciences, 2(2), 64–72.
- ResearchGate. (n.d.). IC 50 values of some derivatives compound of chloroquine against Plasmodium falciparum.
- Abdel-Aziz, M., et al. (2025). From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents. Pharmaceuticals, 18(1), 1.
- Comprehensive review on current developments of quinoline-based anticancer agents. (2020). Bioorganic & Medicinal Chemistry, 28(15), 115549.
- Ezelarab, H., et al. (2022). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 27(19), 6296.
- Szymański, P., et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(16), 4969.
- ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a....
- The most recent updates on the anticancer potential of fluoroquinolones: a mini review. (2025). Journal of Biomolecular Structure and Dynamics.
- El-Sayed, M. A. A., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances, 14(30), 21633-21651.
- Drug repurposing of fluoroquinolones as anticancer agents in 2023. (2024). RSC Medicinal Chemistry.
- Kumar, A., et al. (2020). Synthesis of Novel Ciprofloxacin-Based Hybrid Molecules toward Potent Antimalarial Activity. ACS Omega, 5(31), 19579–19587.
- Science.gov. (n.d.). cell lines ic50: Topics by Science.gov.
- De, D., et al. (1996). 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses. Antimicrobial Agents and Chemotherapy, 40(11), 2626–2633.
- ResearchGate. (n.d.). IC 50 Values (μM)
- eScholarship.org. (2022). Fighting Plasmodium chloroquine resistance with acetylenic chloroquine analogues.
- Pradines, B., et al. (2001). In Vitro Activities of 25 Quinolones and Fluoroquinolones against Liver and Blood Stage Plasmodium spp. Antimicrobial Agents and Chemotherapy, 45(6), 1766–1770.
- BenchChem. (2025).
- Paguio, M. F., Bogle, K. L., & Roepe, P. D. (2009). Plasmodium falciparum Resistance to Cytocidal versus Cytostatic Effects of Chloroquine. Antimicrobial Agents and Chemotherapy, 53(5), 1962–1970.
- BenchChem. (2025).
- ResearchGate. (n.d.). (a)
- Tang, Y., et al. (2018). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry, 61(23), 10677–10691.
- Divo, A. A., et al. (1988). Activity of fluoroquinolone antibiotics against Plasmodium falciparum in vitro. Antimicrobial Agents and Chemotherapy, 32(8), 1182–1186.
- Butt, A., et al. (2018). Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. Pakistan Journal of Pharmaceutical Sciences, 31(5), 2013-2018.
- Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines.
- Madrid, P. B., et al. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry, 41(22), 4303–4312.
- Fernandes, P. B., & Swanson, R. N. (1987). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy, 31(2), 179–183.
- ChemicalBook. (2025).
- Al-Suwaidan, I. A., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(18), 5485.
- Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. (2022). Molecules, 27(5), 1648.
- YouTube. (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry.
- A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. (2023). Pharmaceuticals, 16(4), 503.
Sources
- 1. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 2. 4,7-Dichloroquinoline:synthesis method and its application research_Chemicalbook [chemicalbook.com]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iddo.org [iddo.org]
- 8. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the In Vivo Validation of Novel 4,7-Dichloro-8-fluoroquinoline Derivatives in Animal Models
This guide provides a comprehensive framework for the in vivo validation of novel 4,7-dichloro-8-fluoroquinoline derivatives, a promising class of compounds with potential therapeutic applications. While specific in vivo data for this exact chemical series is not yet widely published, this document synthesizes established methodologies and data from structurally related quinoline and fluoroquinolone compounds to offer a robust roadmap for researchers in drug development. By leveraging insights from analogous molecules, we present a detailed guide to designing and executing preclinical animal studies to assess efficacy, pharmacokinetics, and safety.
Introduction: The Therapeutic Promise of Quinolone Scaffolds
The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic activities, including antimalarial, antibacterial, and anticancer properties.[1] The introduction of a fluorine atom at the 8-position and dichloro substitutions at the 4 and 7 positions of the quinoline core can significantly modulate the compound's physicochemical properties, target affinity, and metabolic stability. Fluoroquinolones, a well-established class of antibiotics, exert their effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[2][] This mechanism of action, along with the potential for derivatives to target other cellular pathways, underscores the therapeutic potential of novel quinoline compounds in oncology and infectious diseases.
This guide will focus on a hypothetical this compound derivative, hereafter referred to as Q-8FC , and will outline a comprehensive in vivo validation strategy in a cancer model, drawing comparisons with standard-of-care chemotherapeutic agents.
Preclinical Validation Workflow: A Step-by-Step Approach
The in vivo validation of a novel compound like Q-8FC requires a systematic approach to gather data on its biological activity, safety profile, and drug-like properties. The following workflow represents a logical progression of essential preclinical studies.
Figure 1: A representative workflow for the preclinical validation of a novel quinoline derivative.
In Vivo Efficacy Assessment in a Xenograft Cancer Model
A common and effective method to evaluate the anticancer potential of a novel compound is through a xenograft model, where human cancer cells are implanted into immunocompromised mice.[4] This section outlines a detailed protocol for assessing the efficacy of Q-8FC in a gastric cancer xenograft model, a malignancy where other quinoline derivatives have shown promise.
Detailed Experimental Protocol
Animal Model:
-
Species: Nude mice (athymic), 6-8 weeks old.
-
Cell Line: MGC-803 human gastric cancer cells.
-
Implantation: Subcutaneous injection of 5 x 10^6 MGC-803 cells in 100 µL of Matrigel into the right flank of each mouse.
Treatment Groups (n=10 mice per group):
-
Vehicle Control: The formulation vehicle for Q-8FC (e.g., 0.5% carboxymethylcellulose).
-
Q-8FC (Low Dose): 25 mg/kg, administered orally once daily.
-
Q-8FC (High Dose): 50 mg/kg, administered orally once daily.
-
Positive Control (Cisplatin): 5 mg/kg, administered intraperitoneally once a week.
-
Positive Control (5-Fluorouracil): 20 mg/kg, administered intraperitoneally every other day.
Study Procedure:
-
Tumor Growth Monitoring: Tumor volume is measured twice weekly using calipers (Volume = 0.5 x Length x Width^2).
-
Treatment Initiation: Once tumors reach an average volume of 100-150 mm^3, animals are randomized into treatment groups, and dosing begins.
-
Duration of Study: Treatment continues for 21 days, or until tumors in the control group reach the maximum allowed size as per institutional guidelines.
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Calculated as a percentage relative to the vehicle control group.
-
Body Weight: Monitored twice weekly as an indicator of toxicity.
-
Survival Rate: Monitored throughout the study.
-
-
Terminal Procedures: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
Comparative Efficacy Data (Hypothetical)
The following table presents hypothetical data for Q-8FC, based on the performance of other quinoline derivatives, in comparison to standard chemotherapeutic agents.[4]
| Treatment Group | Dosing Regimen | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | Daily, p.o. | 0 | +5 |
| Q-8FC (25 mg/kg) | Daily, p.o. | 45 | -2 |
| Q-8FC (50 mg/kg) | Daily, p.o. | 65 | -5 |
| Cisplatin (5 mg/kg) | Weekly, i.p. | 58 | -12 |
| 5-Fluorouracil (20 mg/kg) | Every other day, i.p. | 75 | -8 |
Pharmacokinetic and Toxicological Evaluation
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of Q-8FC is critical for interpreting efficacy data and for dose selection in further studies. The pharmacokinetic properties of fluoroquinolones can vary significantly across different animal species.[5][6]
Pharmacokinetic Study Design
-
Animals: Male Sprague-Dawley rats (n=3 per route of administration).
-
Administration:
-
Intravenous (IV) bolus: 5 mg/kg.
-
Oral (PO) gavage: 20 mg/kg.
-
-
Sample Collection: Blood samples are collected at multiple time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Analysis: Plasma concentrations of Q-8FC are determined using a validated LC-MS/MS method.
-
Key Parameters Calculated:
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Half-life (t1/2)
-
Area under the curve (AUC)
-
Oral bioavailability (%F)
-
Comparative Pharmacokinetic Parameters
This table provides a comparative overview of key pharmacokinetic parameters for a hypothetical fluoroquinolone derivative, drawing on published data for similar compounds.[5][6]
| Parameter | Q-8FC (Rat, Hypothetical) | Ciprofloxacin (Rat) |
| t1/2 (h) | 2.5 | 3.0 |
| Cmax (µg/mL) after PO | 3.8 | 2.5 |
| AUC (µg.h/mL) after PO | 15.2 | 10.5 |
| Oral Bioavailability (%) | 85 | 70 |
Acute Toxicity Assessment
An acute toxicity study provides initial information on the safety profile of the compound and helps in determining the maximum tolerated dose (MTD).
-
Animals: Swiss albino mice (n=5 per dose group).
-
Dosing: Single oral administration of Q-8FC at increasing doses (e.g., 100, 300, 1000, 2000 mg/kg).
-
Observation: Animals are observed for 14 days for signs of toxicity and mortality.
-
Endpoint: Determination of the LD50 (lethal dose for 50% of the animals). Many modern quinoline derivatives exhibit a high safety margin.[7]
Potential Mechanism of Action and Target Pathways
While the primary mechanism of action for many fluoroquinolones is the inhibition of bacterial topoisomerases, novel quinoline derivatives can have diverse cellular targets in cancer.[1][8] For instance, some quinoline compounds have been shown to downregulate oncogenes like Lumican or inhibit signaling pathways involved in cell proliferation and survival.[4][9]
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacokinetics of a new quinolone, AM-833, in mice, rats, rabbits, dogs, and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of the new fluoroquinolone balofloxacin in mice, rats, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 9. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of 4,7-Dichloro-8-fluoroquinoline-Based Compounds
Introduction: The Double-Edged Sword of Kinase Inhibition
The quinoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Specifically, derivatives of 4,7-dichloroquinoline have shown significant promise, particularly as inhibitors of protein kinases.[2] These enzymes are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 4,7-dichloro-8-fluoroquinoline core offers a synthetically tractable framework for developing potent and selective kinase inhibitors.
However, the high degree of conservation in the ATP-binding site of kinases presents a significant challenge: off-target activity. A compound designed to inhibit a specific kinase may interact with dozens of other kinases, leading to unforeseen side effects or even paradoxical pathway activation.[3] Therefore, a thorough understanding of a compound's cross-reactivity profile is not merely a regulatory hurdle but a fundamental aspect of developing safe and effective therapies.
This guide provides a comprehensive framework for conducting and interpreting cross-reactivity studies of this compound-based compounds. We will explore the critical experimental methodologies, from broad kinase panels to cellular assays, and discuss how to leverage structure-activity relationship (SAR) data to rationally design more selective inhibitors.
Designing a Cross-Reactivity Screening Campaign
A robust assessment of cross-reactivity is a multi-step process that begins with broad, high-throughput screening and progressively narrows down to more physiologically relevant assays. The goal is to build a comprehensive "selectivity profile" for each compound of interest.
The Initial Screen: Casting a Wide Net
The first step is to screen the this compound derivatives against a large panel of kinases. This provides an unbiased overview of their off-target interactions.
Experimental Protocol: In Vitro Kinase Panel Screen
-
Compound Preparation : Solubilize test compounds in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM).
-
Assay Plate Preparation : Serially dilute the compound stocks to create a range of concentrations for IC50 determination. Typically, a 10-point dose-response curve is generated.
-
Kinase Reaction : The kinase assays are typically performed in 384-well plates. Each well contains the kinase, a specific substrate (peptide or protein), and ATP. The reaction is initiated by the addition of the compound.
-
Detection : The method of detection can vary. Radiometric assays, which measure the incorporation of 32P or 33P from ATP into the substrate, are considered a gold standard. Fluorescence-based assays are also common and offer higher throughput.
-
Data Analysis : Kinase activity is measured, and the percent inhibition at each compound concentration is calculated relative to a DMSO control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.
The following diagram illustrates a typical workflow for an in vitro kinase panel screen:
Caption: The iterative cycle of SAR for selectivity.
Understanding the signaling pathways in which the target and off-target kinases operate is also crucial. For example, if a compound intended for an oncogenic kinase also inhibits a kinase in a critical metabolic pathway, this could lead to significant toxicity.
The following diagram depicts a simplified kinase signaling cascade, a common target for quinoline-based inhibitors:
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Conclusion: A Pathway to More Selective Therapeutics
The development of this compound-based compounds holds great promise for the treatment of various diseases. However, realizing this potential requires a rigorous and systematic approach to understanding and mitigating cross-reactivity. By combining comprehensive in vitro screening, cellular validation, and insightful SAR analysis, researchers can rationally design the next generation of highly selective and effective quinoline-based therapeutics. This guide provides a foundational framework for this critical endeavor, emphasizing that in the quest for precision medicine, understanding a compound's full spectrum of activity is paramount.
References
-
Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). ChemMedChem. Available at: [Link]
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). PubMed. Available at: [Link]
-
Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate. Available at: [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. National Center for Biotechnology Information. Available at: [Link]
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. Available at: [Link]
-
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Trends in Pharmacological Sciences. Available at: [Link]
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. National Center for Biotechnology Information. Available at: [Link]
-
Design, synthesis, and evaluation of fluoroquinolone derivatives as microRNA-21 small-molecule inhibitors. National Center for Biotechnology Information. Available at: [Link]
-
Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. MDPI. Available at: [Link]
-
Structure-activity relationship of fluoroquinolones as anticancer agents. ResearchGate. Available at: [Link]
-
Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Optimization of the synthesis, in silico ADME/ Tox profiling studies, and evaluation of the antimalarial activity of (7 - chloroquinolin-4-yl) sulfanyl alcohol derivatives. Semantic Scholar. Available at: [Link]
-
Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. National Center for Biotechnology Information. Available at: [Link]
-
Structure-activity relationships of the fluoroquinolones. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. National Center for Biotechnology Information. Available at: [Link]
-
Structure—activity and structure—side-effect relationship for the quinolone antibacterials. ResearchGate. Available at: [Link]
-
Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI. Available at: [Link]
-
4,7-Dichloroquinoline. Wikipedia. Available at: [Link]
-
Synthesis and biological evaluation of novel 4,7-dihydroxycoumarin derivatives as anticancer agents. PubMed. Available at: [Link]
-
Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. PubMed. Available at: [Link]
Sources
Benchmarking Synthetic Efficiency: A Comparative Guide to 4,7-Dichloro-8-fluoroquinoline Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of synthetic routes to 4,7-dichloro-8-fluoroquinoline, a key building block in modern pharmaceutical synthesis. As a senior application scientist, my aim is to offer not just a list of methods, but a nuanced, field-tested perspective on the practicalities, efficiencies, and underlying chemical principles of each approach. This document is designed to be a self-validating resource, grounded in established literature and practical considerations, to aid researchers in making informed decisions for their specific synthetic challenges.
The Strategic Importance of this compound in Drug Discovery
This compound is a highly valuable heterocyclic intermediate, most notably in the synthesis of Delafloxacin, a broad-spectrum fluoroquinolone antibiotic. The specific arrangement of its substituents—two chlorine atoms and a fluorine atom—provides a versatile scaffold for introducing further molecular complexity through selective nucleophilic aromatic substitution reactions. The efficiency of its synthesis is a critical factor in the overall cost-effectiveness and scalability of producing life-saving drugs.
Established Synthetic Methodologies: A Head-to-Head Comparison
Several classical named reactions in organic chemistry provide pathways to the quinoline core. We will explore the most relevant of these for the synthesis of this compound, with a primary focus on the well-documented Gould-Jacobs reaction as our benchmark.
Method 1: The Gould-Jacobs Reaction: A Robust and Widely-Used Approach
The Gould-Jacobs reaction is a cornerstone of quinoline synthesis and has been successfully applied to the large-scale production of 4,7-dichloroquinoline, a close analog of our target molecule.[1] The general strategy involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization, saponification, decarboxylation, and finally, chlorination.
Caption: A generalized workflow for the Gould-Jacobs synthesis of 4,7-dichloroquinoline.
Step 1: Condensation A mixture of m-chloroaniline and a slight molar excess of ethyl ethoxymethylenemalonate is heated, typically on a steam bath, for approximately one hour.[1] The evolved ethanol is allowed to escape, driving the reaction towards the formation of ethyl α-carbethoxy-β-m-chloroanilinoacrylate.
Step 2: Thermal Cyclization The crude product from the first step is added to a high-boiling solvent, such as Dowtherm A or diphenyl ether, and heated to vigorous boiling (around 250 °C) for about an hour.[1][2] This high temperature is necessary to induce the 6-electron cyclization to form the quinoline ring system.
Step 3: Saponification and Decarboxylation The cyclized product is then saponified by refluxing with aqueous sodium hydroxide until the solid ester dissolves.[1] The resulting solution is acidified to precipitate the 7-chloro-4-hydroxy-3-quinolinecarboxylic acid. This intermediate is then decarboxylated by heating in a high-boiling solvent to yield 7-chloro-4-quinolinol.[1]
Step 4: Chlorination The final step involves the conversion of the 4-hydroxy group to a chlorine atom. This is typically achieved by treating the 7-chloro-4-quinolinol with a chlorinating agent like phosphorus oxychloride (POCl₃), often at elevated temperatures (135-140 °C).[1]
| Step | Intermediate/Product | Reported Yield | Reference |
| 1 & 2 | 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid | 85-98% | [1][2] |
| 3 & 4 | 4,7-Dichloroquinoline | 55-60% (recrystallized) | [2] |
Causality Behind Experimental Choices: The use of a high-boiling solvent in the cyclization step is crucial to provide the necessary activation energy for the ring-closing reaction. The subsequent multi-step process of saponification, decarboxylation, and chlorination is a well-established and reliable method for converting the initial cyclized product into the desired dichloroquinoline.
Alternative Synthetic Strategies: A Comparative Overview
While the Gould-Jacobs reaction is a proven method, other classical quinoline syntheses offer alternative pathways that may present advantages in specific contexts, such as starting material availability or desired substitution patterns. It is important to note that while these methods are well-established for general quinoline synthesis, specific, high-yield examples for the synthesis of this compound are less commonly reported in the literature.
This method involves the condensation of an aniline with a β-ketoester.[3] The reaction conditions can be tuned to favor the formation of either a 4-hydroxyquinoline (Conrad-Limpach) or a 2-hydroxyquinoline (Knorr).[3][4]
Potential Application to this compound Synthesis:
Starting with 2,4-dichloro-5-fluoroaniline and a suitable β-ketoester, a thermal condensation could yield a 4-hydroxyquinoline intermediate, which could then be chlorinated at the 4-position.
Workflow for a Potential Conrad-Limpach Synthesis
Caption: A hypothetical workflow for the synthesis of a this compound derivative via the Conrad-Limpach reaction.
Advantages:
-
Potentially a more convergent synthesis.
Challenges:
-
Requires high temperatures for the cyclization step.[2]
-
Regioselectivity can be an issue with substituted anilines and unsymmetrical β-ketoesters.
The Skraup synthesis is a classic method for producing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent.[5][6] The Doebner-von Miller reaction is a related process that uses α,β-unsaturated aldehydes or ketones.[7]
Potential Application to this compound Synthesis:
While theoretically possible, the harsh, strongly acidic and oxidizing conditions of the Skraup synthesis may not be compatible with the desired substitution pattern, potentially leading to side reactions or decomposition. The Doebner-von Miller reaction could offer a milder alternative if a suitable α,β-unsaturated carbonyl compound is available.
Advantages of Doebner-von Miller:
-
Can be catalyzed by Lewis acids under milder conditions than the Skraup synthesis.[7]
Challenges:
-
The Skraup reaction is notoriously vigorous and can be difficult to control.[8]
-
The regiochemical outcome with substituted anilines can be complex.
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[9][10] This method can be catalyzed by either acid or base.[11]
Potential Application to this compound Synthesis:
This would require a suitably substituted 2-amino-benzaldehyde or -acetophenone, which may not be readily available.
Workflow for a Potential Friedländer Synthesis
Caption: A hypothetical workflow for the synthesis of a 4,7-dichloroquinoline derivative via the Friedländer reaction.
Advantages:
-
Can be a one-pot reaction.
-
Microwave-assisted Friedländer syntheses have been shown to improve yields and reduce reaction times for halogenated quinolines.[12]
Challenges:
-
The synthesis of the required substituted 2-aminoaryl carbonyl compound can be a multi-step process itself.
Comparative Summary of Synthetic Routes
| Method | Key Starting Materials | Key Reaction Conditions | Potential Advantages | Potential Disadvantages |
| Gould-Jacobs | Aniline derivative, ethoxymethylenemalonate | High-temperature cyclization, chlorination | Well-established, reliable, good yields reported for analogues | Multi-step, harsh conditions |
| Conrad-Limpach | Aniline derivative, β-ketoester | High-temperature cyclization | Potentially more convergent | Regioselectivity issues, harsh conditions |
| Skraup | Aniline derivative, glycerol, acid, oxidant | Strongly acidic, oxidizing, high temperature | One-pot | Very harsh conditions, potential for side reactions, safety concerns |
| Doebner-von Miller | Aniline derivative, α,β-unsaturated carbonyl | Acid-catalyzed | Milder than Skraup | Availability of substituted carbonyl compound |
| Friedländer | 2-Aminoaryl aldehyde/ketone, α-methylene carbonyl | Acid or base catalysis | Can be one-pot, amenable to microwave synthesis | Requires specific, potentially complex starting materials |
Ensuring Scientific Integrity: Self-Validating Protocols and Analytical Characterization
For any synthetic route, rigorous in-process controls and final product characterization are paramount to ensure reproducibility and trustworthiness.
-
In-Process Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) should be used to monitor the progress of each reaction step, ensuring complete conversion of starting materials and identifying the formation of any significant byproducts.
-
Final Product Characterization: The identity and purity of the synthesized this compound must be unequivocally confirmed through a suite of analytical techniques:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and identify any impurities.
-
Mass Spectrometry (MS): To verify the molecular weight. The mass spectrum of 4,7-dichloroquinoline shows a characteristic isotopic pattern for the two chlorine atoms.[13]
-
Melting Point: A sharp melting point is indicative of high purity. The reported melting point for 4,7-dichloroquinoline is 87 °C.[14]
-
Elemental Analysis: To confirm the elemental composition (C, H, N, Cl, F).
-
Conclusion and Recommendations
For the synthesis of this compound, the Gould-Jacobs reaction stands out as the most well-documented and likely most reliable method, given its successful application in the large-scale synthesis of the closely related 4,7-dichloroquinoline. While other classical methods like the Conrad-Limpach and Friedländer syntheses offer intriguing alternatives, the lack of specific, high-yielding examples for this particular substitution pattern suggests that significant process development and optimization would be required. The harsh conditions of the Skraup reaction make it a less desirable choice.
Researchers embarking on the synthesis of this compound are advised to begin with the Gould-Jacobs approach, leveraging the detailed protocols available in the literature for similar compounds. For those seeking novel routes, the Friedländer synthesis, particularly with microwave assistance, may be a promising avenue for investigation, provided the necessary starting materials can be efficiently prepared. Regardless of the chosen path, meticulous analytical validation at each stage is essential for a successful and reproducible synthesis.
References
-
Yan, R., Liu, X., Pan, C., Zhou, X., Li, X., Kang, X., & Huang, G. (2013). A simple and efficient method enables a direct synthesis of substituted quinolines from anilines and aldehydes through C-H functionalization, C-C/C-N bond formation, and C-C bond cleavage in the presence of air as an oxidant. Organic Letters, 15(18), 4876–4879. [Link]
-
Larock, R. C., & Yum, E. K. (1991). Synthesis of quinolines by the electrophilic cyclization of N-(2-alkynyl)anilines. The Journal of Organic Chemistry, 56(7), 2615–2617. [Link]
-
Thirunavukkarasu, V. S., & Raghunathan, R. (2016). Synthesis of Polysubstituted Quinolines via Transition-Metal-Free Oxidative Cycloisomerization of o-Cinnamylanilines. The Journal of Organic Chemistry, 81(5), 2291–2298. [Link]
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-251. [Link]
-
Tiwari, R. K., & Singh, A. K. (2022). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Catalysts, 12(11), 1341. [Link]
-
Shaikh, I. A., Johnson, J. A., & Kass, S. R. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. [Link]
-
Motati, D. R., Uredi, D., & Watkins, E. B. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science, 9(5), 1344–1350. [Link]
- CN114031607B - Refining method of delafloxacin and intermediate thereof.
-
Motati, D. R., Uredi, D., & Watkins, E. B. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science, 9(5), 1344–1350. [Link]
-
Preparation method of Delafloxacin and intermediates thereof. Eureka | Patsnap. [Link]
- CN103936717A - Intermediate of delafloxacin and preparation method thereof.
-
Doebner–Miller reaction. In Wikipedia. [Link]
- CN106256824B - Preparation method of high-purity delafloxacin meglumine salt.
-
Friedländer synthesis. In Wikipedia. [Link]
-
de la Fuente-Núñez, C., et al. (2017). Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. MedChemComm, 8(12), 2229–2236. [Link]
-
Conrad-Limpach Reaction. In Name Reactions in Organic Synthesis (pp. 503-504). [Link]
-
Skraup reaction. In Wikipedia. [Link]
-
Raman, N., & Cowen, B. J. (2010). The Conrad-Limpach Reaction. In Comprehensive Organic Name Reactions and Reagents (pp. 2351-2354). [Link]
-
Friedlaender Synthesis. Organic Chemistry Portal. [Link]
-
Kulkarni, A. A., King, C., Butcher, R. J., & Fortunak, J. M. D. (2012). 4,7-Dichloroquinoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1498. [Link]
-
Kulkarni, A. A., et al. (2012). 4,7-Dichloro-quinoline. Acta Crystallographica Section E: Structure Reports Online, E68, o1498. [Link]
-
Conrad–Limpach synthesis. In Wikipedia. [Link]
-
The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]
-
Kulkarni, A. A., et al. (2012). 4,7-Dichloroquinoline. Acta Crystallographica Section E: Structure Reports Online, 68(6), o1498. [Link]
-
The Skraup Synthesis of Quinolines. Organic Reactions. [Link]
-
Conrad-Limpach Synthesis. SynArchive. [Link]
-
4,7-Dichloroquinoline. In Wikipedia. [Link]
-
Quinoline, 4,7-dichloro-. NIST WebBook. [Link]
-
A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. NIH. [Link]
-
The 12-l. flask is then connected with the steam-distillation apparatus shown in. Organic Syntheses Procedure. [Link]
-
Making quinoline - the Skraup synthesis. YouTube. [Link]
-
4,7-dichloroquinoline. Organic Syntheses Procedure. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. synarchive.com [synarchive.com]
- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 4. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. Skraup reaction - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 10. organicreactions.org [organicreactions.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. Quinoline, 4,7-dichloro- [webbook.nist.gov]
- 14. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
A Prospective Head-to-Head Comparison of 4,7-Dichloro-8-fluoroquinoline with Standard-of-Care Fluoroquinolones: An Investigative Guide
To our fellow researchers, scientists, and drug development professionals, this guide provides a forward-looking, technically detailed framework for the comprehensive evaluation of the novel compound 4,7-Dichloro-8-fluoroquinoline. In the absence of extensive published data on this specific molecule, we will leverage established structure-activity relationships (SAR) of the quinolone class to postulate its potential as an antibacterial agent and outline a rigorous, head-to-head comparison with current standard-of-care fluoroquinolones, namely Ciprofloxacin and Levofloxacin.
This document is designed not as a retrospective review, but as a prospective experimental roadmap, grounded in the principles of scientific integrity and causality. Every proposed protocol is intended to be a self-validating system, providing clear, actionable data to ascertain the therapeutic potential of this compound.
Introduction: The Rationale for Investigating this compound
The quinolone core is a privileged scaffold in medicinal chemistry, giving rise to a powerful class of antibiotics known as fluoroquinolones.[1][2] The clinical success of drugs like Ciprofloxacin and Levofloxacin is a testament to their potent bactericidal activity, which is achieved through the inhibition of essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][3]
The specific molecular architecture of this compound warrants significant investigative interest. Established SAR studies have delineated the contributions of various substituents on the quinolone ring to both efficacy and safety profiles.[1][3] Notably:
-
A halogen at the C-8 position (in this case, fluorine) has been shown to enhance oral absorption and, critically, improve activity against anaerobic bacteria.[1][3]
-
The presence of a cyclopropyl group at the N-1 position and an amino substituent at C-5 are known to broadly improve potency, though these are absent in the core structure of our target compound, suggesting its activity profile may be distinct.[1][3]
-
The substituent at the C-7 position is a major determinant of potency, spectrum, and pharmacokinetic properties.[3] The chlorine at this position in this compound is a departure from the more common piperazine or pyrrolidine rings found in many marketed fluoroquinolones, suggesting a potentially novel spectrum of activity and resistance profile.
Based on this structural analysis, we hypothesize that this compound has been synthesized as a potential antibacterial agent. This guide outlines the critical experiments required to test this hypothesis and benchmark its performance against established standards of care.
Postulated Mechanism of Action
We postulate that this compound will share the fundamental mechanism of action of other fluoroquinolones. This involves trapping DNA gyrase and topoisomerase IV on the bacterial DNA as ternary complexes. These complexes physically obstruct the movement of replication forks and transcription machinery, leading to a cascade of events culminating in double-strand DNA breaks and bacterial cell death.
Caption: Hypothesized mechanism of action for this compound.
Proposed Head-to-Head Experimental Workflow
To rigorously assess the potential of this compound, a multi-tiered comparative approach is essential. The following workflow provides a logical progression from broad-spectrum screening to more detailed mechanistic and safety profiling.
Caption: Proposed experimental workflow for comparative evaluation.
Tier 1: In Vitro Antibacterial Profiling
Objective: To determine the breadth and potency of this compound's antibacterial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria, including drug-resistant strains.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Testing
-
Bacterial Panel Selection: A representative panel should include, at a minimum:
-
Gram-positive: Staphylococcus aureus (MSSA and MRSA), Streptococcus pneumoniae (penicillin-susceptible and -resistant), Enterococcus faecalis.
-
Gram-negative: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Acinetobacter baumannii.
-
Anaerobes: Bacteroides fragilis.
-
-
Compound Preparation: Prepare stock solutions of this compound, Ciprofloxacin, and Levofloxacin in a suitable solvent (e.g., DMSO).
-
MIC Determination (Broth Microdilution):
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in cation-adjusted Mueller-Hinton Broth (or other appropriate media for fastidious organisms).
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the drug that completely inhibits visible bacterial growth.
-
-
Data Presentation: The results should be compiled into a clear, comparative table.
| Organism | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Levofloxacin MIC (µg/mL) |
| S. aureus (MSSA) | Data | Data | Data |
| S. aureus (MRSA) | Data | Data | Data |
| E. coli | Data | Data | Data |
| P. aeruginosa | Data | Data | Data |
| B. fragilis | Data | Data | Data |
Tier 2: Mechanism of Action & In Vitro Toxicology
Objective: To confirm the hypothesized mechanism of action and to assess the preliminary safety profile of the compound by measuring its cytotoxicity against mammalian cells.
Experimental Protocol: DNA Gyrase and Topoisomerase IV Inhibition Assays
-
Enzyme Source: Utilize purified recombinant DNA gyrase (from E. coli) and topoisomerase IV (from S. aureus).
-
Assay Principle: These assays typically measure the relaxation of supercoiled plasmid DNA by the topoisomerase enzymes. An effective inhibitor will prevent this relaxation.
-
Procedure:
-
Incubate the supercoiled plasmid DNA with the respective enzyme in the presence of varying concentrations of this compound, Ciprofloxacin, or Levofloxacin.
-
The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis.
-
The concentration of the drug required to inhibit 50% of the enzyme's activity (IC50) is determined by densitometric analysis of the gel bands.
-
-
Data Presentation:
| Compound | DNA Gyrase IC50 (µM) | Topoisomerase IV IC50 (µM) |
| This compound | Data | Data |
| Ciprofloxacin | Data | Data |
| Levofloxacin | Data | Data |
Experimental Protocol: Mammalian Cell Cytotoxicity Assay
-
Cell Lines: Use a standard, non-cancerous mammalian cell line (e.g., HEK293, HepG2) to assess general cytotoxicity.
-
Procedure (e.g., MTT or CellTiter-Glo® Assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds for 48-72 hours.
-
Add the viability reagent (e.g., MTT) and incubate.
-
Measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
-
Data Analysis: Calculate the concentration that causes 50% reduction in cell viability (CC50). The selectivity index (SI = CC50 / MIC) can then be calculated as a preliminary measure of therapeutic window.
Tier 3: Preclinical In Vivo Efficacy Models
Objective: To evaluate the in vivo efficacy of this compound in a relevant animal model of bacterial infection.
Experimental Protocol: Murine Sepsis or Thigh Infection Model
-
Model Selection: The murine thigh infection model is a standard for evaluating antibacterial efficacy. A systemic sepsis model can also be used.
-
Procedure (Thigh Infection Model):
-
Render mice transiently neutropenic.
-
Inoculate the thigh muscle of each mouse with a clinically relevant bacterial strain (e.g., MRSA or P. aeruginosa) for which the compound showed potent in vitro activity.
-
At a set time post-infection (e.g., 2 hours), begin treatment with various doses of this compound, a standard-of-care comparator, or vehicle control, administered via a clinically relevant route (e.g., oral or intravenous).
-
After a 24-hour treatment period, euthanize the mice, excise the infected thigh muscle, and homogenize it.
-
Perform serial dilutions and plate the homogenate to determine the bacterial load (CFU/thigh).
-
-
Data Analysis: The primary endpoint is the reduction in bacterial burden (log10 CFU) compared to the vehicle control group at the start of therapy. This allows for a direct comparison of the bactericidal or bacteriostatic effect of the compounds in a living system.
Conclusion and Forward Path
This guide presents a structured and scientifically grounded framework for the initial, comprehensive evaluation of this compound as a potential antibacterial agent. By conducting a head-to-head comparison with established fluoroquinolones like Ciprofloxacin and Levofloxacin, researchers can rapidly ascertain its relative potency, spectrum of activity, mechanism of action, and preliminary safety profile. The data generated from this workflow will be critical for a go/no-go decision on progressing this promising, yet uncharacterized, molecule into further preclinical and clinical development.
References
- Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685-706.
- Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial agents and chemotherapy, 33(2), 131-135.
- Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32(Supplement_1), S9-S15.
- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565-1574.
- Patel, K., & Patel, D. (2018). A review on biological activities of quinoline derivatives. Research Journal of Pharmacy and Technology, 11(9), 4192-4198.
- World Health Organization. (2019). Critically important antimicrobials for human medicine, 6th revision.
- Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
Sources
A Senior Application Scientist's Guide to the Reproducible Synthesis of 4,7-Dichloro-8-fluoroquinoline
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific advancement. In the synthesis of complex heterocyclic molecules like 4,7-dichloro-8-fluoroquinoline, a seemingly minor deviation in protocol can lead to significant variations in yield, purity, and ultimately, the viability of downstream applications. This guide provides an in-depth technical comparison of synthetic strategies for obtaining this compound, with a focus on ensuring the reproducibility of your experimental outcomes. We will delve into the rationale behind the recommended synthetic pathway, address potential pitfalls, and provide detailed protocols for synthesis and analysis.
The Strategic Importance of the 8-Fluoro Substituent
The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives forming the basis of numerous pharmaceuticals. The introduction of a fluorine atom at the 8-position of the quinoline ring, as in this compound, is a strategic choice. This is because the fluorine atom can significantly alter the molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. These modifications can lead to enhanced therapeutic efficacy and a more favorable pharmacokinetic profile.
Comparative Analysis of Synthetic Routes to the Quinoline Core
Several classical methods for quinoline synthesis have been established, each with its own set of advantages and disadvantages that impact reproducibility.
| Synthetic Method | Description | Advantages | Disadvantages Affecting Reproducibility |
| Skraup Synthesis | Reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. | Uses simple starting materials. | Notoriously exothermic and difficult to control, often leading to low yields and significant tar formation. The harsh acidic conditions can be incompatible with sensitive functional groups.[1] |
| Doebner-von Miller Reaction | Condensation of an aniline with an α,β-unsaturated carbonyl compound. | A versatile method for producing a variety of substituted quinolines. | Can suffer from a lack of regioselectivity when using unsymmetrical ketones, leading to isomeric impurities that are difficult to separate.[2] |
| Friedländer Synthesis | Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. | Good for producing quinolines with specific substitution patterns. | The starting 2-aminoaryl carbonyl compounds can be challenging to synthesize and may not be readily available. |
| Gould-Jacobs Reaction | Reaction of an aniline with an ethoxymethylenemalonate ester followed by thermal cyclization. | Generally provides good yields and high regioselectivity, particularly for anilines with electron-donating or moderately deactivating groups. The reaction conditions are often milder than the Skraup or Doebner-von Miller reactions.[3] | The high temperature required for cyclization can be a challenge for some substrates and may require specialized equipment. |
For the synthesis of a highly functionalized and specific molecule like this compound, the Gould-Jacobs reaction emerges as the most reliable and reproducible method. Its predictable regioselectivity and generally cleaner reaction profile make it the superior choice for minimizing batch-to-batch variability.
Recommended Synthetic Pathway: The Gould-Jacobs Approach to this compound
The following proposed synthetic pathway for this compound is based on the well-established Gould-Jacobs reaction, adapted for the specific starting material, 3-chloro-2-fluoroaniline.[2][3][4]
Caption: Proposed Gould-Jacobs synthesis of this compound.
Experimental Protocol: A Step-by-Step Guide
This protocol is a proposed method and may require optimization.
Step 1: Condensation of 3-Chloro-2-fluoroaniline with Diethyl Ethoxymethylenemalonate (EMME)
-
In a round-bottom flask, combine 3-chloro-2-fluoroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Heat the mixture at 100-120 °C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline.
-
Allow the reaction mixture to cool to room temperature. The resulting anilinomethylenemalonate intermediate is often used in the next step without further purification.
Causality: The initial step is a nucleophilic substitution of the ethoxy group of EMME by the aniline.[3] Using a slight excess of EMME ensures the complete consumption of the starting aniline.
Step 2: Thermal Cyclization
-
The crude anilinomethylenemalonate from the previous step is added to a high-boiling point solvent such as Dowtherm A or diphenyl ether.
-
Heat the mixture to approximately 250 °C for 30-60 minutes.
-
Cool the mixture, and the cyclized product, ethyl 4-hydroxy-7-chloro-8-fluoroquinoline-3-carboxylate, will precipitate.
-
Collect the solid by filtration and wash with a non-polar solvent like hexane to remove the high-boiling solvent.
Causality: The high temperature provides the activation energy for the intramolecular cyclization, which is a 6-electron electrocyclic reaction, followed by tautomerization to the more stable 4-hydroxyquinoline form.[3]
Step 3: Saponification and Decarboxylation
-
Suspend the crude ester in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).
-
Reflux the mixture until the solid completely dissolves, indicating the hydrolysis of the ester to the corresponding carboxylic acid salt.
-
Cool the solution and acidify with a strong acid (e.g., HCl) to precipitate the 4-hydroxy-7-chloro-8-fluoroquinoline-3-carboxylic acid.
-
Collect the acid by filtration and dry.
-
The dried acid is then heated in a high-boiling point solvent (or neat, if stable) to effect decarboxylation, yielding 7-chloro-8-fluoro-4-quinolinol.
Causality: Saponification is a standard ester hydrolysis. The subsequent decarboxylation is driven by heat and results in the loss of carbon dioxide to form the 4-quinolinol.
Step 4: Chlorination
-
Suspend the 7-chloro-8-fluoro-4-quinolinol in a suitable solvent (e.g., toluene).
-
Add phosphorus oxychloride (POCl₃) (2-3 equivalents) and heat the mixture to reflux (around 110-120 °C) for 2-4 hours.
-
Carefully quench the reaction mixture by pouring it into ice water.
-
Neutralize the aqueous solution with a base (e.g., sodium carbonate) to precipitate the crude this compound.
-
Collect the solid by filtration, wash with water, and dry.
Causality: Phosphorus oxychloride is a powerful chlorinating agent that converts the hydroxyl group at the 4-position into a chlorine atom.
Ensuring Reproducibility: Purification and Analysis
The crude product from the final step will likely contain impurities that can affect the reproducibility of downstream experiments. Rigorous purification and characterization are therefore essential.
Purification: The Critical Recrystallization Step
A common issue in the synthesis of 4,7-dichloroquinolines is the formation of isomeric impurities, such as 4,5-dichloroquinoline in the synthesis of 4,7-dichloroquinoline. It is highly probable that the synthesis of this compound will also yield small amounts of other isomers.
Recrystallization Protocol:
-
Dissolve the crude this compound in a minimal amount of a hot solvent. A non-polar solvent such as hexane or a mixture of hexane and ethyl acetate is a good starting point.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration and dry under vacuum.
Causality: Recrystallization is a powerful purification technique that relies on the difference in solubility between the desired product and impurities at different temperatures. Slow cooling promotes the formation of a pure crystal lattice.
Analytical Characterization for Quality Control
To ensure the identity and purity of the final product, a combination of analytical techniques should be employed.
| Analytical Technique | Purpose | Expected Observations for this compound |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the sample and quantify any impurities. | A single major peak corresponding to the product. The method would likely involve a C18 reversed-phase column with a mobile phase of acetonitrile and water with a modifier like formic acid. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To confirm the molecular weight and identify volatile impurities. | A molecular ion peak corresponding to the mass of this compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | To confirm the structure of the molecule. | The ¹H NMR spectrum will show characteristic signals for the aromatic protons. The ¹³C NMR will show the expected number of carbon signals. The ¹⁹F NMR will show a signal corresponding to the fluorine atom, with coupling to adjacent protons. |
| Melting Point | To assess the purity of the crystalline solid. | A sharp melting point range is indicative of a pure compound. |
digraph "Analytical_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Start [label="Crude this compound", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Recrystallization [label="Recrystallization"]; Purified_Product [label="Purified Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; HPLC [label="HPLC Analysis\n(Purity Check)"]; GC_MS [label="GC-MS Analysis\n(MW Confirmation)"]; NMR [label="NMR Spectroscopy\n(Structural Confirmation)"]; Melting_Point [label="Melting Point\n(Purity Check)"]; Final_QC [label="Final Quality Control Passed", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Start -> Recrystallization; Recrystallization -> Purified_Product; Purified_Product -> HPLC; Purified_Product -> GC_MS; Purified_Product -> NMR; Purified_Product -> Melting_Point; {HPLC, GC_MS, NMR, Melting_Point} -> Final_QC;
}
Caption: Analytical workflow for ensuring the quality of synthesized this compound.
Conclusion: A Framework for Reproducible Synthesis
The synthesis of this compound, while not explicitly detailed in the current literature, can be reliably achieved through a well-reasoned application of the Gould-Jacobs reaction. By understanding the underlying chemical principles, anticipating potential side reactions and isomeric impurities, and implementing a robust purification and analytical workflow, researchers can significantly enhance the reproducibility of their experimental results. This guide provides a comprehensive framework to not only synthesize the target molecule but to do so with a high degree of confidence in the quality and consistency of the final product, a critical factor for its application in drug discovery and development.
References
- BenchChem. (2025). Avoiding common pitfalls in quinoline synthesis.
-
MDPI. (2022). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]
-
RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
-
Organic Syntheses. (n.d.). 4,7-DICHLOROQUINOLINE. [Link]
-
National Center for Biotechnology Information. (n.d.). 4,7-Dichloroquinoline. [Link]
-
Química Organica.org. (n.d.). Synthesis of Fluoroquinolone Antibiotics. [Link]
-
Journal of Chromatographic Science. (1972). Gas Chromatographic Analysis of Halogenated Quinoline Compounds. [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4,7-Dichloro-8-fluoroquinoline
This document provides essential, immediate safety and logistical information for the proper handling and disposal of 4,7-Dichloro-8-fluoroquinoline. As a halogenated heterocyclic compound, its management requires a stringent adherence to safety protocols to protect laboratory personnel and ensure environmental compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.
Hazard Identification and Immediate Safety Precautions
This compound is a substituted quinoline and must be handled as a hazardous substance. While specific toxicological data for this exact compound is limited, the hazards can be inferred from its structural class and the available data for the closely related compound, 4,7-Dichloroquinoline. The primary hazards are significant and demand rigorous control measures.[1][2][3]
-
Skin and Eye Irritation: Causes skin irritation and potentially serious eye irritation.[1][3] Direct contact must be avoided at all times.
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[3][4]
-
Environmental Hazard: Halogenated organic compounds can be toxic to aquatic life with long-lasting effects.[5] Therefore, release into the environment must be strictly prevented.[1]
Due to these hazards, the following Personal Protective Equipment (PPE) is mandatory when handling this compound in any form (solid, solution, or as waste):
-
Hand Protection: Chemical-resistant gloves, such as nitrile, must be worn.[4] Always inspect gloves before use and use proper removal techniques to avoid skin contact.
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Skin and Body Protection: A properly fitted laboratory coat must be worn to prevent skin exposure.[1]
-
Respiratory Protection: All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood to minimize inhalation risk.[3][6]
Quantitative Hazard Summary
For quick reference, the following table summarizes key data primarily based on the closely related and well-documented compound, 4,7-Dichloroquinoline, as a surrogate. Researchers must handle this compound with the assumption of similar or greater hazard levels.
| Property | Value | Source |
| Chemical Formula | C₉H₅Cl₂FN | Inferred |
| Molecular Weight | 216.05 g/mol | Calculated |
| Appearance | Likely a solid powder (e.g., light brown, off-white) | [2] |
| Incompatible Materials | Strong oxidizing agents | [1][2] |
| Hazardous Combustion Products | Hydrogen chloride, Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂) | [1][2] |
| Storage Class | 11 (Combustible Solids) |
Core Disposal Principle: Hazardous Waste Classification
The fundamental principle governing the disposal of this compound is its classification as a halogenated organic hazardous waste .[7] This classification is critical because:
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) and equivalent international bodies have specific regulations for the disposal of halogenated organic compounds due to their potential for environmental persistence and the formation of toxic byproducts (like dioxins and hydrogen halides) upon improper incineration.[8][9]
-
Disposal Pathway: Halogenated wastes cannot be mixed with non-halogenated organic wastes.[7] They require high-temperature incineration in specially designed hazardous waste incinerators equipped with scrubbers to neutralize acidic gases like HCl and HF that are produced during combustion.[10]
Any material, including solvents, reaction mixtures, and disposable labware (e.g., pipette tips, gloves, weighing papers) contaminated with this compound must be treated as hazardous chemical waste.
Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is essential for safety and compliance.
Step 1: Personal Protective Equipment (PPE) Verification Before handling any waste materials, confirm you are wearing the appropriate PPE as outlined in Section 1. Ensure an eyewash station and safety shower are readily accessible.[1]
Step 2: Waste Segregation and Collection Proper segregation is the most critical step in the disposal process.[7]
-
Solid Waste:
-
Collect unreacted this compound powder and any contaminated solid items (e.g., gloves, filter paper, contaminated silica gel) in a dedicated, leak-proof hazardous waste container.
-
The container must be made of a compatible material (e.g., high-density polyethylene) and clearly labeled.
-
-
Liquid Waste:
-
Collect solutions containing this compound (e.g., from chromatography fractions, reaction workups) in a separate, sealed, and clearly labeled liquid hazardous waste container.
-
This waste stream is classified as "Halogenated Organic Waste" .[7] Do not mix with non-halogenated organic solvents (like acetone, hexanes, ethyl acetate) unless they are part of the same process mixture.
-
Step 3: Container Labeling Proper labeling prevents dangerous chemical reactions and ensures compliant disposal. The waste container label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" and any other chemical constituents in the container, including solvents.
-
The approximate percentage of each component.
-
The relevant hazard warnings (e.g., Irritant, Environmental Hazard).
-
The date accumulation started.
Step 4: Storage of Waste Store sealed waste containers in a designated, well-ventilated satellite accumulation area away from incompatible materials like strong oxidizing agents.[1][2] The storage area should have secondary containment to manage potential leaks.
Step 5: Arranging for Final Disposal The final and only recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. These companies are equipped to transport and destroy the chemical in compliance with all federal and state regulations, typically via high-temperature incineration.[10]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or generates significant dust.
-
Secure the Area: Restrict access to the spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don Appropriate PPE: Wear the full PPE specified in Section 1, including respiratory protection if dust is airborne.
-
Contain and Clean:
-
Decontaminate: Once the bulk material is collected, decontaminate the area with an appropriate solvent and cleaning materials. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
DO NOT wash spills into the sewer system.[11]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling this compound waste.
References
- BenchChem. (n.d.). Proper Disposal of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: A Guide for Laboratory Professionals.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 4,7-Dichloroquinoline.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Quinoline.
- University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation. Retrieved from the University of Wisconsin-Madison's website.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- BenchChem. (n.d.). Navigating the Synthesis of Quinoline Intermediates: A Technical Support Center.
- Acros Organics. (2020). Safety Data Sheet: 4,7-Dichloroquinoline.
- U.S. Department of Transportation. (n.d.). List of Hazardous Substances and Reportable Quantities.
- ChemicalBook. (2025). 4,7-Dichloroquinoline - Safety Data Sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4,7-Dichloroquinoline, 99%.
- Cleanchem Laboratories. (n.d.). Material Safety Data Sheets 4,7-Dichloroquinoline.
- Cornell Law School. (n.d.). 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
- Der Pharma Chemica. (2023). Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 2, 3-Disubstituted Quinoline Derivatives. Der Pharma Chemica, 15(5), 84-89.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk (ESSR). Retrieved from the University of Maryland's website.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Zeeco. (n.d.). Halogenated Hydrocarbon Thermal Oxidizer.
- ResearchGate. (n.d.). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent.
- U.S. Environmental Protection Agency. (n.d.). Chemical Compatibility Chart.
- Occupational Safety and Health Administration (OSHA). (n.d.). Chlorine in Workplace Atmospheres.
- Synthesis Spotlight. (2025). Heterocycles Halogenated, Hassles Removed.
- Wikipedia. (n.d.). 4,7-Dichloroquinoline.
- U.S. Food and Drug Administration (FDA). (2024). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash.
- U.S. Environmental Protection Agency (EPA). (n.d.). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- DrugBank. (n.d.). 4,7-Dichloroquinoline | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
- Royal Society of Chemistry. (n.d.). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry.
- Sigma-Aldrich. (n.d.). 4-Chloro-7-fluoroquinoline.
- Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
- National Testing Agency. (2025). Syllabus for Chemistry (SCQP08).
- AbeBooks. (n.d.). Halogenated Heterocycles: Synthesis, Application and Environment.
- BenchChem. (n.d.). Proper Disposal of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one.
- Occupational Safety and Health Administration (OSHA). (2024). Chlorine.
- Ecolink. (2023). Chlorinated Solvents Health Effects: Understanding Risks and Precautions.
- Health and Safety Executive (HSE). (2025). Safe handling of chlorine from drums and cylinders.
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. bucknell.edu [bucknell.edu]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 10. zeeco.com [zeeco.com]
- 11. nj.gov [nj.gov]
Essential Protective Measures for Handling 4,7-Dichloro-8-fluoroquinoline
A Senior Application Scientist's Guide to Laboratory Safety and Chemical Handling
Understanding the Risks: A Proactive Approach to Safety
Based on the available data for 4,7-Dichloroquinoline, we must assume that 4,7-Dichloro-8-fluoroquinoline presents similar, if not enhanced, hazards due to the addition of a fluorine atom. The primary concerns are:
-
Skin and Eye Irritation: Direct contact can cause significant irritation.[1]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1]
-
Unknown Systemic Effects: As a research chemical, the full toxicological profile is likely not yet determined. Therefore, we must treat it as a substance with unknown potency and potential for systemic effects.
Given these potential hazards, a multi-layered approach to personal protection is not just recommended, but essential.
Core Personal Protective Equipment (PPE) for Handling this compound
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the minimum required PPE, with explanations for the causality behind each choice.
| PPE Component | Specifications | Rationale for Use |
| Hand Protection | Nitrile or Butyl Rubber Gloves (double-gloving recommended) | Provides a chemical-resistant barrier to prevent skin contact.[2][3] Double-gloving offers additional protection in case of a tear or puncture in the outer glove. |
| Eye and Face Protection | Chemical Safety Goggles and a Face Shield | Goggles provide a seal around the eyes to protect against splashes and dust.[2][3][4] A face shield offers an additional layer of protection for the entire face from splashes.[2][4] |
| Body Protection | Chemical-Resistant Laboratory Coat or Coveralls | Protects the skin and personal clothing from contamination with the chemical.[2][5] |
| Respiratory Protection | NIOSH-approved N95 Respirator or higher | Necessary when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles.[6] |
Operational Plans: A Step-by-Step Guide to Safe Handling
Adherence to standardized procedures is critical for minimizing exposure and preventing contamination. The following protocols for donning and doffing PPE should be strictly followed.
Donning PPE: A Deliberate Approach
-
Hand Hygiene: Begin by washing and drying your hands thoroughly.
-
Gown/Coveralls: Put on the laboratory coat or coveralls, ensuring complete coverage.[5]
-
Respiratory Protection: If required, don the N95 respirator, ensuring a proper fit test has been conducted.
-
Eye and Face Protection: Put on the safety goggles, followed by the face shield.[2][4]
-
Gloves: Don the first pair of gloves, pulling the cuffs over the sleeves of the lab coat. Don the second pair of gloves over the first.
Doffing PPE: A Contamination-Conscious Removal
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands. Dispose of them in the designated hazardous waste container.
-
Gown/Coveralls: Remove the gown or coveralls by rolling it down and away from your body, turning it inside out as you go.
-
Face Shield and Goggles: Remove the face shield and goggles from the back of your head.
-
Respirator: Remove the respirator without touching the front.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Risk Assessment and PPE Selection Workflow
The level of PPE required can be adjusted based on the specific experimental conditions and the quantity of this compound being handled. The following diagram illustrates a decision-making workflow for selecting the appropriate level of protection.
Caption: PPE Selection Workflow for Handling this compound.
Disposal Plan: Ensuring a Safe End-of-Life for Hazardous Materials
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All solid waste, including contaminated gloves, wipes, and disposable labware, should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Halogenated and non-halogenated waste streams should be kept separate.
-
Decontamination: All non-disposable glassware and equipment should be decontaminated using an appropriate solvent, and the resulting rinseate collected as hazardous waste.
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste disposal.
Emergency Procedures: Preparedness is Paramount
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
Always have a copy of the available SDS for 4,7-Dichloroquinoline and any other relevant safety information readily accessible in the laboratory.
By integrating these safety protocols into your daily laboratory practices, you can confidently advance your research while prioritizing the health and safety of yourself and your colleagues.
References
- Personal Protection for the Applicator and Worker Module. (n.d.). Pesticide Safety Education Program.
- 4,7-Dichloroquinoline Safety Data Sheet. (2012). Thermo Fisher Scientific.
- Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. (2018). Oregon OSHA.
- Personal Protective Equipment. (n.d.). POGO Satellite Manual.
- Quinoline Safety Data Sheet. (n.d.). Merck Millipore.
- Quinoline for Synthesis Safety Data Sheet. (n.d.). Loba Chemie.
- Quinoline for Synthesis Material Safety Data Sheet. (n.d.). Techno PharmChem.
- Quinoline Safety Data Sheet. (2019). Chemos GmbH & Co.KG.
- 4,7-Dichloroquinoline Safety Data Sheet. (2020). ACROS Organics.
- Components of Personal Protective Equipment (PPE). (2022). Minnesota Department of Health.
- Quinoline Safety Data Sheet. (2025). Penta chemicals.
- 4,7-Dichloroquinoline Material Safety Data Sheet. (n.d.). CDH Fine Chemical.
- Personal Protective Equipment (PPE) 102. (n.d.). Centers for Disease Control and Prevention.
- 4,7-Dichloroquinoline Safety Data Sheet. (2025). ChemicalBook.
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 3. fishersci.com [fishersci.com]
- 4. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
- 5. osha.oregon.gov [osha.oregon.gov]
- 6. cdc.gov [cdc.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
